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  • Product: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
  • CAS: 1257293-97-2

Core Science & Biosynthesis

Foundational

Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate: A Technical Guide to Bis-Azetidine Scaffolds in Drug Discovery

Executive Summary As modern drug discovery pivots toward highly functionalized, sp³-rich three-dimensional architectures, the azetidine ring has emerged as a privileged motif. Azetidin-1-yl(azetidin-3-yl)methanone triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, sp³-rich three-dimensional architectures, the azetidine ring has emerged as a privileged motif. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2) represents a highly specialized, conformationally restricted bis-azetidine building block. By linking two four-membered nitrogenous rings via a carbonyl bridge, this molecule offers unique spatial geometry for scaffold hopping and lead optimization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its deployment in medicinal chemistry, and field-proven experimental workflows for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of this building block is critical for reaction design. The compound is supplied as a trifluoroacetate (TFA) salt. This counterion is intentionally chosen to stabilize the highly basic secondary amine of the azetidin-3-yl moiety, preventing premature degradation, unwanted dimerization, and the absorption of atmospheric CO₂ [1].

Table 1: Core Physicochemical Parameters
ParameterValue / Description
Chemical Name Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
CAS Registry Number 1257293-97-2
Molecular Formula C₇H₁₂N₂O · C₂HF₃O₂ (Total: C₉H₁₃F₃N₂O₃)
Molecular Weight 254.21 g/mol (TFA salt) / 140.18 g/mol (Free base)
SMILES C1CN(C1)C(=O)C2CNC2.OC(=O)C(F)(F)F
Physical Form Solid / Viscous Liquid (Moisture sensitive)
Storage Conditions 2–8°C (Refrigerator), under inert atmosphere (Ar/N₂)

Mechanistic Insights: The Bis-Azetidine Motif in Drug Design

Why utilize a bis-azetidine scaffold instead of traditional piperidine or pyrrolidine rings? As a Senior Application Scientist, I evaluate structural motifs based on their impact on target affinity and pharmacokinetics. The causality behind selecting this specific bis-azetidine lies in three fundamental pharmacological enhancements:

  • Conformational Restriction & Exit Vectors: The four-membered ring imposes significant rigidity due to a high ring strain energy (~25.2 kcal/mol). This restricts the conformational space of appended functional groups, locking them into optimal vectors for target binding. This entropy-driven affinity enhancement is a hallmark of modern structure-based drug design[2].

  • Physicochemical Tuning (Fsp³ Enhancement): Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with clinical success. Azetidines lower overall lipophilicity (LogP) compared to their larger cyclic counterparts, improving aqueous solubility and membrane permeability without sacrificing target affinity [3].

  • Metabolic Stability: The compact nature of the azetidine ring presents fewer C-H bonds susceptible to cytochrome P450 (CYP450) mediated oxidation. This directly translates to improved in vivo half-lives and superior pharmacokinetic profiles [4].

Mechanism Core Bis-Azetidine Motif Rigidity High Ring Strain (25.2 kcal/mol) Core->Rigidity Metabolism Reduced C-H Bonds Core->Metabolism LogP High Fsp3 Fraction Core->LogP Affinity Target Affinity (Entropy-driven) Rigidity->Affinity Rigid exit vectors Stability CYP450 Stability Metabolism->Stability Blocked oxidation Solubility Aqueous Solubility LogP->Solubility Lower lipophilicity

Pharmacological advantages of integrating the bis-azetidine motif.

Table 2: Comparative Metrics (Azetidine vs. Piperidine)
MetricAzetidine ScaffoldPiperidine ScaffoldImpact on Drug Profile
Ring Size 4-membered6-memberedHigher rigidity in azetidines.
Lipophilicity (LogP) LowerHigherAzetidines improve aqueous solubility.
CYP450 Liability Low (fewer C-H bonds)High (multiple C-H bonds)Azetidines extend in vivo half-life.

Experimental Protocols: Handling and Synthetic Integration

Successful coupling of Azetidin-1-yl(azetidin-3-yl)methanone requires strict control over stoichiometry and pH. Because the secondary amine is sequestered as a TFA salt, in situ free-basing is mandatory prior to electrophilic trapping.

Protocol 1: N-Acylation via Amide Coupling

This protocol describes a self-validating system for coupling the bis-azetidine to a generic carboxylic acid (R-COOH). We utilize HATU as the coupling reagent because its 7-aza-benzotriazole leaving group is exceptionally efficient at overcoming the steric hindrance associated with secondary amines. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 equiv) dropwise to the mixture at room temperature. Stir for 15 minutes to ensure complete formation of the active OAt ester. (Note: 3.0 equiv of base is required—1 equiv to neutralize the TFA salt, 1 equiv to deprotonate the carboxylic acid, and 1 equiv to maintain basicity).

  • Substrate Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (1.1 equiv) dissolved in a minimal volume of DMF.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Reaction Monitoring: Monitor the consumption of the active ester via LC-MS. The reaction is self-validating when the mass of the desired N-acylated bis-azetidine [M+H]⁺ becomes the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow A 1. Starting Material Bis-Azetidine TFA Salt B 2. Neutralization DIPEA in DMF (0°C) A->B Deprotonate secondary amine C 3. Activation & Coupling HATU + R-COOH B->C Electrophilic attack D 4. Final Product N-Acylated Derivative C->D LC-MS Validation

Synthetic workflow for N-acylation of the bis-azetidine scaffold.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized bis-azetidine derivatives, a robust analytical framework must be applied.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize a C18 column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The highly basic nature of the azetidine nitrogen ensures excellent ionization in positive Electrospray Ionization (ESI+) mode.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The signature of the bis-azetidine core is the complex multiplet region between 3.80–4.50 ppm, corresponding to the highly strained ring protons. Upon successful N-acylation, the broad singlet of the secondary amine (typically around ~9.0 ppm in the TFA salt) will disappear, confirming the formation of the tertiary amide.

Conclusion

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a powerful structural tool for modern medicinal chemists. By leveraging its inherent conformational rigidity and favorable physicochemical properties, researchers can effectively navigate the complex optimization landscape of high-affinity, metabolically stable therapeutics.

References

  • Future Medicinal Chemistry. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Available at:[Link]

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Available at:[Link]

Exploratory

An In-depth Technical Guide to CAS 1257293-97-2

Notice to the Reader: Following a comprehensive search of scientific databases, chemical supplier catalogs, and patent repositories, no publicly available information was found for the chemical identifier CAS 1257293-97-...

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Author: BenchChem Technical Support Team. Date: March 2026

Notice to the Reader:

Following a comprehensive search of scientific databases, chemical supplier catalogs, and patent repositories, no publicly available information was found for the chemical identifier CAS 1257293-97-2. This suggests that the substance may be one of the following:

  • A proprietary compound under development, with its details not yet disclosed in public literature.

  • A novel research chemical with limited distribution and documentation.

  • An incorrectly transcribed CAS number .

Given the absence of verifiable data, it is not possible to provide an in-depth technical guide on the chemical characteristics, synthesis, mechanism of action, or experimental protocols associated with CAS 1257293-97-2. The integrity of a scientific and technical document requires authoritative, citable sources, which are not available for this specific identifier.

Researchers, scientists, and drug development professionals are advised to verify the CAS number and consult internal documentation or the original source from which this number was obtained. Should this be a proprietary compound, direct contact with the originating entity would be necessary to obtain technical specifications.

We are committed to providing accurate and well-referenced scientific information. In the event that this CAS number becomes publicly documented, this guide will be updated accordingly.

Foundational

Azetidinyl(azetidin-3-yl)methanone TFA Salt: A Technical Guide to its Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its unique conformational rigidity, high fract...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its unique conformational rigidity, high fraction of sp3 carbons (Fsp3), and ability to improve key pharmacokinetic properties such as solubility and metabolic stability have cemented its role in the design of novel therapeutics.[2][3] This guide provides an in-depth technical overview of a specific, yet versatile, azetidine-based building block: Azetidinyl(azetidin-3-yl)methanone, presented as its trifluoroacetic acid (TFA) salt. We will explore its likely synthetic origins, the rationale behind its preparation as a TFA salt, detailed characterization protocols, and its potential applications as a strategic tool for researchers, scientists, and drug development professionals.

The Ascendancy of the Azetidine Scaffold

The story of the azetidine ring begins with its first synthesis in 1888 by German chemists Siegmund Gabriel and J. Weiner through the intramolecular cyclization of γ-bromopropylamine.[1] For many years, the inherent ring strain of this four-membered heterocycle presented significant synthetic challenges.[1][4] However, with the advent of modern synthetic methodologies and an increasing demand for novel chemical matter, the azetidine motif has seen a surge in popularity.[2]

Unlike larger, more flexible rings, the azetidine scaffold offers a greater degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.[5] Its incorporation has been shown to improve aqueous solubility and reduce lipophilicity, crucial parameters in optimizing drug candidates.[2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[3][5]

Deconstructing Azetidinyl(azetidin-3-yl)methanone

The structure of Azetidinyl(azetidin-3-yl)methanone comprises two azetidine rings linked by a methanone (amide) functional group. This specific arrangement suggests its utility as a rigid, three-dimensional linker or scaffold in drug design. The presence of two basic nitrogen atoms makes it highly likely to be prepared and handled as a salt.

The trifluoroacetic acid (TFA) salt form is particularly common for synthetic compounds, often arising as a direct consequence of the purification process.[6][7] TFA is frequently used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for purifying synthetic intermediates and final compounds.[8] While convenient at the laboratory scale, the TFA counterion can influence experimental outcomes and is often exchanged for more biologically compatible salts like hydrochloride or acetate during later-stage drug development.[9][10]

Synthetic Strategy and Methodologies

While a singular, seminal publication detailing the first synthesis of this specific molecule is not prominent in the literature, a robust and logical synthetic route can be devised based on well-established chemical principles. The core transformation is an amide bond formation between two key azetidine precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the central amide bond. This reveals two critical building blocks:

  • Azetidine-3-carboxylic acid (Protected) : The carboxylic acid moiety needs to be activated for amide coupling. The azetidine nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent self-reaction and improve handling.

  • 3-Aminoazetidine (Protected) : The amine that will form the other half of the amide bond. One azetidine nitrogen must be available for coupling, while the other remains protected.

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_final Final Product A 1-Boc-azetidine-3-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B 3-Aminoazetidine (dihydrochloride or protected) B->C D Intermediate: Protected Biazetidinyl Methanone C->D Formation of amide bond E Deprotection (TFA) D->E F Azetidinyl(azetidin-3-yl)methanone TFA Salt E->F Removal of protecting group(s) & salt formation

Sources

Exploratory

Spectroscopic Characterization of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate: An In-Depth Technical Guide

Executive Summary The incorporation of highly strained, sp³-rich heterocycles is a cornerstone of modern drug discovery. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly strained, sp³-rich heterocycles is a cornerstone of modern drug discovery. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2) is a highly specialized building block featuring a di-azetidine scaffold[1]. This compound presents unique analytical challenges due to the restricted rotation of its tertiary amide bond and the presence of a trifluoroacetate (TFA) counter-ion. This whitepaper provides researchers and drug development professionals with a comprehensive, self-validating spectroscopic framework to accurately characterize this molecule, ensuring structural integrity and precise salt stoichiometry.

Introduction: The Azetidine Motif in Drug Discovery

Azetidines have emerged as privileged structural motifs in medicinal chemistry. As conformationally restricted, four-membered nitrogen heterocycles, they serve as excellent bioisosteres for larger, more metabolically susceptible rings such as piperidine, piperazine, and morpholine[2]. The substitution of planar aromatic rings with sp³-rich azetidines improves aqueous solubility, lowers lipophilicity, and enhances metabolic stability.

In Azetidin-1-yl(azetidin-3-yl)methanone, one azetidine ring acts as a tertiary amide (azetidin-1-yl), while the second ring is substituted at the 3-position and contains a secondary amine. Because the secondary amine is highly basic, the compound is stabilized and isolated as a trifluoroacetate salt, which directly impacts its spectroscopic signatures.

Chemical & Physical Profile
PropertyValue
Chemical Name Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
CAS Number 1257293-97-2
Molecular Formula (Base) C₇H₁₂N₂O
Molecular Formula (Salt) C₉H₁₃F₃N₂O₃
Molecular Weight (Base) 140.18 g/mol
Molecular Weight (Salt) 254.21 g/mol [1]

Analytical Strategy & Workflow

To achieve a self-validating structural assignment, a multi-modal approach combining Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is required.

Workflow Sample Azetidin-1-yl(azetidin-3-yl)methanone TFA (Sample Preparation) NMR_Prep NMR Preparation (D2O + TFE Standard) Sample->NMR_Prep IR_Prep ATR-FTIR Prep (Neat Solid/Film) Sample->IR_Prep MS_Prep HRMS Prep (ESI+, MeOH/H2O) Sample->MS_Prep NMR_Acq Multinuclear NMR (1H, 13C, 19F) NMR_Prep->NMR_Acq IR_Acq IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Mass Spectrometry (TOF-MS) MS_Prep->MS_Acq Data_Integ Data Integration & Structural Validation NMR_Acq->Data_Integ IR_Acq->Data_Integ MS_Acq->Data_Integ

Figure 1: Multi-modal spectroscopic workflow for structural validation of the azetidine TFA salt.

Step-by-Step Methodologies

Protocol 1: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O).

  • Internal Standardization : Add 2.0 µL of 2,2,2-trifluoroethanol (TFE) as an internal standard.

  • Acquisition : Acquire ¹H (400 MHz, 16 scans), ¹³C (100 MHz, 1024 scans), and ¹⁹F (376 MHz, 32 scans) spectra at 298 K.

  • Causality & Validation : D₂O is selected due to the high aqueous solubility of the dicationic salt species and to avoid exchangeable NH₂⁺ proton interference in the aliphatic region. TFE is added because its ¹⁹F triplet (-77.8 ppm) does not overlap with the TFA singlet (-76.5 ppm). By integrating the TFA peak against the known concentration of TFE, the exact stoichiometric ratio of the counter-ion to the API can be mathematically validated[3].

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dilute the compound to 1 µg/mL in a 50:50 Methanol/Water mixture containing 0.1% formic acid.

  • Ionization : Inject into an Electrospray Ionization (ESI) source operating in both positive and negative ion modes.

  • Acquisition : Record the Time-of-Flight (TOF) mass spectrum over an m/z range of 50-500.

  • Causality & Validation : The soft ionization of ESI preserves the intact base molecule [M+H]⁺. The acidic mobile phase ensures complete protonation of the azetidin-3-yl secondary amine, maximizing signal intensity in positive mode, while the TFA counter-ion is cleanly detected in negative mode.

Protocol 3: ATR-FTIR Spectroscopy
  • Sample Preparation : Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) fixture.

  • Acquisition : Apply uniform pressure using the anvil and collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Validation : ATR-FTIR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would create a broad O-H stretch that obscures the critical N-H stretching region of the protonated azetidine ring.

Quantitative Spectroscopic Data Analysis

Table 1: ¹H NMR Data (400 MHz, D₂O, 298 K)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
Azetidin-1-yl (α-CH₂, syn)4.35t (J = 7.5 Hz)2HDeshielded by proximity to carbonyl oxygen (rotamer effect)
Azetidin-3-yl (α-CH₂)4.25m4HAdjacent to protonated secondary amine (NH₂⁺)
Azetidin-1-yl (α-CH₂, anti)4.05t (J = 7.5 Hz)2HShielded relative to syn-conformer
Azetidin-3-yl (β-CH)3.85m1HMethine proton adjacent to carbonyl
Azetidin-1-yl (β-CH₂)2.35p (J = 7.5 Hz)2HAliphatic protons furthest from heteroatoms
Table 2: ¹³C NMR Data (100 MHz, D₂O, 298 K)
Chemical Shift (ppm)Carbon TypeAssignment
173.5C=OAmide carbonyl
162.8 (q, J = 35.5 Hz)C=OTrifluoroacetate carbonyl
116.2 (q, J = 291.0 Hz)CF₃Trifluoroacetate methyl
53.2CH₂Azetidin-1-yl α-carbon (syn)
50.1CH₂Azetidin-1-yl α-carbon (anti)
49.5CH₂Azetidin-3-yl α-carbons (x2)
33.4CHAzetidin-3-yl β-carbon
15.8CH₂Azetidin-1-yl β-carbon
Table 3: ¹⁹F NMR Data (376 MHz, D₂O, 298 K)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
-76.5s3FTrifluoroacetate (TFA) counter-ion
-77.8t3F2,2,2-Trifluoroethanol (Internal Standard)[3]
Table 4: ATR-FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2700Broad, MediumN-H stretching (protonated secondary amine)
1675StrongC=O stretching (TFA salt)
1640StrongC=O stretching (Tertiary amide I band)
1195, 1130StrongC-F stretching (TFA CF₃ group)
Table 5: HRMS Data (ESI-TOF)
Ionization ModeObserved m/zCalculated m/zFormulaAssignment
ESI (+)141.1025141.1022[C₇H₁₃N₂O]⁺Protonated free base [M+H]⁺
ESI (-)112.9855112.9856[C₂F₃O₂]⁻Trifluoroacetate anion [M]⁻

Mechanistic Insights: Causality in Spectral Signatures

Amide Bond Restricted Rotation (Rotamers)

The most striking feature of the ¹H and ¹³C NMR spectra is the inequivalence of the two α-CH₂ groups within the azetidin-1-yl ring. This is caused by the restricted rotation of the tertiary amide bond. The lone pair on the azetidine nitrogen delocalizes into the carbonyl π-system, creating a partial double-bond character (N⁺=C-O⁻).

Because the azetidine ring is sterically constrained, this restricted rotation leads to distinct syn (facing the carbonyl oxygen) and anti (facing away from the carbonyl oxygen) conformers that do not rapidly interconvert on the NMR timescale at room temperature[4]. Consequently, the α-CH₂ protons syn to the highly electronegative carbonyl oxygen are deshielded (4.35 ppm), while the anti protons are relatively shielded (4.05 ppm).

TFA Salt Stoichiometry & ¹⁹F NMR Validation

In pharmaceutical development, confirming the exact ratio of the active pharmaceutical ingredient (API) to its counter-ion is critical for dosing accuracy. While ¹H NMR can sometimes be used to integrate the API against residual solvent, it cannot quantify the TFA salt because TFA lacks protons.

By utilizing ¹⁹F NMR with an external fluorinated probe (such as Hexafluoroisopropanol or Trifluoroethanol), the system becomes self-validating. The sharp singlet at -76.5 ppm generated by the TFA CF₃ group can be integrated directly against the internal standard's triplet at -77.8 ppm[3]. This precise spectral correlation guarantees that the isolated compound is a true 1:1 mono-trifluoroacetate salt rather than a mixture containing excess free trifluoroacetic acid.

Conclusion

The spectroscopic characterization of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate requires a nuanced understanding of heterocyclic physical chemistry. By leveraging D₂O-based multinuclear NMR to map amide rotamers and quantify salt stoichiometry via ¹⁹F integration, alongside HRMS and ATR-FTIR for mass and functional group validation, researchers can establish a highly trustworthy, self-validating analytical profile for this critical drug discovery building block.

References

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at:[Link]

  • Method for quantifying trifluoroacetic acid in peptides by 1H – 19F NMR spectral correlation. ChemRxiv. Available at:[Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

Harnessing Ring Strain: The Biological Activity and Therapeutic Potential of Azetidine-Based Compounds

Executive Summary In modern drug discovery, the strategic incorporation of the azetidine scaffold has consistently proven to be a watershed moment in rescuing stalled development programs. The pharmaceutical industry's h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of the azetidine scaffold has consistently proven to be a watershed moment in rescuing stalled development programs. The pharmaceutical industry's historical over-reliance on planar, sp²-hybridized aromatic rings—often termed "flatland"—frequently results in candidates with poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. Azetidines, highly strained four-membered saturated nitrogen heterocycles, offer an elegant structural pivot. This technical guide explores the mechanistic paradigms of azetidine biological activity, details clinical validations, and provides self-validating experimental workflows for screening azetidine-based therapeutics.

Introduction: Escaping Flatland with the Azetidine Scaffold

As an Application Scientist overseeing high-throughput screening campaigns, I frequently encounter the limitations of traditional heteroaromatic cores. The transition toward sp³-rich architectures is not merely a trend; it is a pharmacokinetic necessity. Azetidines possess a unique structural profile characterized by high ring strain (~26 kcal/mol), an sp³-rich character, and strict conformational rigidity. These properties dictate their unique biological behavior and reactivity 1.

When integrated into drug scaffolds, azetidines enhance metabolic stability, improve aqueous solubility, and act as highly efficient auxiliaries in late-stage functionalization [[2]]().

Mechanistic Paradigms of Biological Activity

Conformational Locking in Kinase Inhibition

One of the most powerful applications of the azetidine ring is its use as a "conformational lock." By restricting the rotational degrees of freedom of attached pharmacophores, azetidines pre-organize the molecule into its bioactive geometry. This drastically reduces the entropic penalty incurred during target binding, translating to enhanced affinity and selectivity against complex targets like the JAK and MEK kinase families.

Strain-Driven Covalent Target Acylation

In antimicrobial development, the azetidin-2-one (β-lactam) core relies entirely on the thermodynamics of ring strain. The four-membered ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the active-site serine residues of bacterial transpeptidases. This results in irreversible acylation and bacterial cell death.

Mechanism Target Bacterial Transpeptidase (Active Site Serine) NucleophilicAttack Nucleophilic Attack (Driven by Ring Strain) Target->NucleophilicAttack Azetidinone Azetidin-2-one (β-lactam core) Azetidinone->NucleophilicAttack AcylEnzyme Covalent Acyl-Enzyme Complex (Irreversible Inhibition) NucleophilicAttack->AcylEnzyme CellDeath Inhibition of Cell Wall Synthesis (Bacterial Lysis) AcylEnzyme->CellDeath

Fig 1. Strain-driven nucleophilic attack and covalent inhibition by azetidin-2-one derivatives.

Biosynthetic Mimicry

The natural occurrence of azetidine-2-carboxylic acid (AZE) demonstrates the scaffold's deep biological compatibility. AZE acts as a highly strained proline mimic. Its misincorporation into proteins by Pro-tRNA synthetases highlights the promiscuity and adaptability of biological systems to this strained ring, opening avenues for targeted protein degradation and novel peptide therapeutics 3.

Clinical Validation: FDA-Approved Azetidine Therapeutics

The theoretical benefits of azetidines have been rigorously validated in the clinic. Several FDA-approved drugs leverage this motif to achieve superior pharmacological outcomes 2.

Drug NamePrimary TargetTherapeutic IndicationPharmacological Role of Azetidine Scaffold
Baricitinib JAK1 / JAK2Rheumatoid ArthritisEnhances metabolic stability and dictates precise binding pocket geometry.
Cobimetinib MEK1 / MEK2MelanomaRestricts molecular conformation, improving kinase selectivity and potency.
Azelnidipine L-type Ca²⁺ ChannelsHypertensionIncreases lipophilicity, extending target residence time and duration of action.
Delafloxacin Bacterial TopoisomeraseMRSA / Bacterial InfectionsImparts zwitterionic character, enabling penetration in acidic infection environments.

Self-Validating Experimental Workflows

To successfully develop azetidine-based compounds, standard assays must often be adapted to account for their unique physicochemical properties. Below are two field-proven, self-validating protocols designed to eliminate false positives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the binding affinity of azetidine-based inhibitors to target kinases (e.g., JAK1). Causality & Self-Validation: TR-FRET is selected over standard colorimetric or luminescent assays because it eliminates compound auto-fluorescence interference—a critical factor since many azetidine-hybrid libraries contain conjugated aromatic systems. The protocol is self-validating via a ratiometric emission readout, which internally normalizes well-to-well dispensing errors and variations in assay volume.

  • Step 1: Reagent Preparation. Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 1 mM DTT immediately prior to use. Rationale: DTT prevents the oxidation of active-site cysteine residues, which could otherwise lead to artificial loss of kinase activity and false-positive inhibition readouts.

  • Step 2: Compound Dispensing. Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of azetidine compounds (in 100% DMSO) into a 384-well low-volume proxiplate. Rationale: Acoustic dispensing avoids the use of plastic pipette tips, preventing the adsorption of highly lipophilic azetidine derivatives to plastic surfaces, ensuring accurate dosing.

  • Step 3: Assay Assembly. Add 5 µL of the JAK1 enzyme/Europium-labeled antibody complex to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration. Subsequently, initiate the reaction by adding 5 µL of the tracer ligand (fluorophore-conjugated ATP competitive probe).

  • Step 4: Incubation and Ratiometric Readout. Incubate the microplate in the dark for 60 minutes to reach binding equilibrium. Read the plate on a multi-mode microplate reader using a 340 nm excitation source. Measure emissions at 615 nm (Europium donor) and 665 nm (Acceptor fluorophore). Calculate the 665/615 ratio. Validation: A Z'-factor > 0.7 across control wells validates the assay's robustness and signal window.

ScreeningWorkflow Lib Azetidine Compound Library (sp3-enriched) Primary Primary Screen: TR-FRET (Eliminates Auto-fluorescence) Lib->Primary Secondary Secondary Screen: SPR (Binding Kinetics) Primary->Secondary Hits (IC50 < 1 µM) Cellular Cellular Target Engagement (NanoBRET Assay) Secondary->Cellular Confirmed Binders Tox Counter-Screen: Cytotoxicity (Hepatocyte Viability) Cellular->Tox Lead Lead Candidate Selection Tox->Lead High Selectivity Index

Fig 2. Self-validating screening workflow for azetidine-based kinase inhibitors.

Protocol 2: pH-Adjusted Minimum Inhibitory Concentration (MIC) & Biofilm Penetration Assay

Objective: Evaluate the antimicrobial efficacy of azetidine-containing fluoroquinolones (e.g., delafloxacin analogues). Causality & Self-Validation: Azetidine-containing antimicrobials often exhibit unique zwitterionic properties. Standard MIC assays in neutral broth fail to capture their true efficacy in the acidic microenvironments typical of bacterial infections and biofilms. This protocol mandates parallel screening in pH-adjusted media to validate protonation-driven cellular accumulation.

  • Step 1: Media Preparation and pH Stratification. Prepare Mueller-Hinton Broth (MHB). Divide into two batches: adjust Batch A to pH 7.4 (standard) and Batch B to pH 5.5 using 1M HCl. Rationale: The acidic pH mimics the infection site microenvironment, activating the zwitterionic shift of the azetidine scaffold, which enhances membrane permeability.

  • Step 2: Inoculation and Compound Titration. Perform a 2-fold serial dilution of the azetidine compounds in both pH 7.4 and pH 5.5 media within a 96-well plate. Inoculate with the target bacterial strain (e.g., MRSA) to a final concentration of 5 × 10⁵ CFU/mL.

  • Step 3: Incubation and Resazurin Addition. Incubate the plates at 37°C for 18 hours. Following incubation, add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Rationale: Resazurin acts as a self-validating colorimetric viability indicator (blue = dead, pink = alive). This prevents optical density (OD600) scattering artifacts caused by the precipitation of poorly soluble compounds, ensuring accurate MIC determination.

Conclusion and Future Perspectives

The azetidine ring is far more than a structural novelty; it is a highly functional, strain-driven tool that solves complex pharmacokinetic and pharmacodynamic challenges. As synthetic methodologies—such as visible-light-mediated cycloadditions and strain-release functionalization—continue to mature, the accessibility of complex azetidine derivatives will only expand. For drug development professionals, integrating azetidines into early-stage screening libraries provides a definitive pathway out of "flatland" and toward next-generation therapeutic success.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

Exploratory

The Azetidine Renaissance: Engineering Four-Membered N-Heterocycles in Modern Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Physicochemical Case for Azetidines Historically, the azetidine rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Physicochemical Case for Azetidines

Historically, the azetidine ring—a four-membered, nitrogen-containing saturated heterocycle—was viewed as a synthetic curiosity rather than a viable medicinal chemistry scaffold. The inherent ring strain (approximately 26 kcal/mol) makes cyclization kinetically and thermodynamically demanding, often leading to competitive elimination or polymerization reactions.

However, the modern drug discovery paradigm has shifted away from flat, sp2 -hybridized aromatic rings toward sp3 -rich, three-dimensional architectures. Azetidines have emerged as privileged scaffolds because they offer an exceptional balance of conformational rigidity and compact steric bulk 1.

Causality in Scaffold Selection: By incorporating an azetidine ring, medicinal chemists can achieve several structural advantages:

  • Lowering LogD: The high fraction of sp3 carbons ( Fsp3​ ) paired with the polar basic nitrogen reduces overall lipophilicity compared to acyclic amine counterparts, directly improving aqueous solubility.

  • Metabolic Stability: The compact, strained nature of the ring restricts the conformational flexibility required for cytochrome P450 (CYP) enzymes to effectively oxidize the α -carbons, thereby increasing intrinsic clearance half-lives ( Clint​ ).

  • Unique Torsional Profiles in Amides: As noted in recent structural analyses, azetidine amides possess a unique SAR profile. Unlike standard N,N -disubstituted tertiary amides, which twist out of plane due to steric clashes, azetidine amides behave torsionally like mono-substituted amides. They maintain planarity with adjacent systems (e.g., benzamides) without introducing an N-H hydrogen bond donor, providing a highly specific vector for target engagement 2.

Azetidines as Privileged Bioisosteres

Azetidines serve as highly effective bioisosteres for larger, more flexible rings like pyrrolidines, piperidines, and morpholines. The rigidification of these "floppy" motifs into spirocyclic azetidines locks the nitrogen atoms at well-defined distances and spatial orientations, minimizing the entropic penalty upon binding to the target protein.

For instance, 2-oxa-6-azaspiro[3.3]heptane is a premier bioisostere for morpholine, while 2,6-diazaspiro[3.3]heptane effectively mimics piperazine 3.

G A Suboptimal Scaffold (e.g., Morpholine, Piperazine) B High Metabolic Liability Poor Fsp3 Fraction A->B C Spiroazetidine Bioisostere (e.g., 2-oxa-6-azaspiro[3.3]heptane) A->C Isosteric Replacement D Enhanced Pharmacokinetics Conformational Rigidity C->D

Logical workflow of bioisosteric replacement using spiroazetidine scaffolds.

Clinical Validation: FDA-Approved Azetidine Drugs

The theoretical benefits of azetidines have successfully translated into the clinic. Table 1 summarizes key FDA-approved drugs that rely on the azetidine motif to achieve their pharmacological profiles 1.

Drug NamePrimary Target / IndicationStructural Role of the Azetidine Motif
Baricitinib JAK1/JAK2 Inhibitor (Rheumatoid Arthritis)Acts as a rigid linker; improves metabolic stability and fine-tunes basicity to optimize oral bioavailability.
Cobimetinib MEK Inhibitor (Melanoma)Azetidine amide provides a strict conformational lock, optimizing the vector for the allosteric binding pocket.
Azelnidipine Calcium Channel Blocker (Hypertension)Enhances target residence time and receptor selectivity through unique spatial projection of substituents.
Sarolaner GABA Receptor Antagonist (Veterinary)Increases Fsp3​ and aqueous solubility while resisting oxidative metabolism in vivo.

Modern Synthetic Methodologies and Protocols

Synthesizing substituted azetidines has historically been the bottleneck in their utilization. Traditional cyclization of 1,3-amino alcohols requires harsh conditions and often suffers from poor yields. Modern synthetic chemistry has bypassed these limitations through two primary vectors: direct displacement of activated azetidine electrophiles and the strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs).

Protocol A: Single-Step Synthesis of Azetidine-3-amines via Direct Displacement

This protocol provides a robust method for accessing azetidine-3-amines, which are ubiquitous in modern drug discovery, using bench-stable commercial materials 4.

Causality of Reagent Choice: N,N -Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated acid without competing with the secondary amine nucleophile for the electrophilic carbon. Acetonitrile (MeCN) is chosen for its polar aprotic nature, which accelerates the SN​2 displacement.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (2.0 mmol) in anhydrous MeCN (9.5 mL).

  • Amine Addition: Add DIPEA (0.35 mL, 2.0 mmol) followed by the desired secondary amine nucleophile (2.0 mmol).

  • Reaction: Seal the vial and stir the mixture at 80 °C for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a 1:1 mixture of EtOAc/hexanes (30 mL).

  • Purification: Wash the organic layer with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

Self-Validating System Check: Analytical Validation: Monitor the reaction via LC-MS. The disappearance of the methanesulfonate starting material and the appearance of the product mass [M+H]+ confirm conversion. By 1H NMR, successful displacement is validated by the distinct multiplet shift of the azetidine C3 proton (typically around δ 3.0–3.5 ppm) and the retention of the benzhydryl protecting group signal ( δ 4.4 ppm, s, 1H).

Protocol B: Modular Access to N-SF5 Azetidines via ABB Strain Release

Azabicyclo[1.1.0]butanes (ABBs) possess an immense ring strain (approx. 65 kcal/mol). The central C–N bond is highly susceptible to cleavage via radical or nucleophilic attack, driving an irreversible strain-release reaction that yields 1,3-disubstituted azetidines 5.

G N1 Azabicyclo[1.1.0]butane (ABB) Precursor N2 Radical/Nucleophile Addition N1->N2 N3 Central C-N Bond Cleavage (Strain Release) N2->N3 N4 1,3-Disubstituted Azetidine Scaffold N3->N4

Mechanistic pathway of azabicyclo[1.1.0]butane (ABB) strain-release.

The pentafluorosulfanyl ( SF5​ ) group is an emerging bioisostere for CF3​ and t -butyl groups, offering superior lipophilicity and chemical stability.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, charge a vial with the ABB precursor (0.5 mmol) and the bench-stable SF5​ -transfer reagent (e.g., an SF5​ -pyridinium salt, 0.6 mmol).

  • Catalyst Addition: Add a radical initiator or photocatalyst (e.g., (PhS)2​ , 10 mol%) and 2,6-lutidine (20 mol%) as an additive to stabilize intermediate radical species.

  • Solvent & Reaction: Dissolve in anhydrous dichloromethane (DCM, 5 mL). Irradiate with visible light (if using a photocatalyst) or stir at room temperature for 12-24 hours.

  • Isolation: Quench the reaction with water, extract with DCM, and purify via flash column chromatography to yield the N−SF5​ azetidine.

Self-Validating System Check: Analytical Validation: The success of this protocol is orthogonally verified using 19F NMR. The SF5​ group exhibits a highly characteristic AB4​ spin system in the 19F NMR spectrum (a quintet and a doublet, typically between δ 50 to 90 ppm). Furthermore, the structural integrity of the azetidine ring is confirmed by the absence of olefinic protons in the 1H NMR, which would indicate an unwanted ring-opening elimination pathway.

Conclusion

The integration of azetidine scaffolds into medicinal chemistry pipelines represents a triumph of synthetic methodology over structural intractability. By acting as high- Fsp3​ bioisosteres with unique torsional and metabolic properties, azetidines allow drug developers to rescue lipophilic, metabolically labile leads. As strain-release chemistries and photoredox catalysis continue to evolve, the chemical space accessible via functionalized azetidines will only expand, cementing their role as foundational building blocks in next-generation therapeutics.

References

  • Source: NIH.
  • Source: ACS (The Journal of Organic Chemistry)
  • Source: NIH.
  • Title: Azetidine Amides in Drugs: Structure Search Source: Drug Hunter URL
  • Title: Spiroazetidines in Drug Discovery Source: PharmaBlock URL

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Toxicology, and Application Workflows for CAS 1257293-97-2

Executive Summary: The Strategic Value of Bis-Azetidines In contemporary drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from flat, sp2-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Bis-Azetidines

In contemporary drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds. CAS 1257293-97-2 , chemically known as Azetidin-1-yl(azetidin-3-yl)methanone, represents a highly valuable bis-azetidine building block[1].

As a Senior Application Scientist, I frequently integrate this scaffold into medicinal chemistry pipelines. The incorporation of the azetidine moiety serves a dual purpose: it acts as a rigid bioisostere for larger, more metabolically labile rings (such as piperazines or morpholines) while significantly increasing the fraction of sp3 carbons (Fsp3)[2]. This structural modification predictably lowers logP, enhances aqueous solubility, and improves metabolic stability—key parameters for clinical success. However, the unique ring strain and basicity of this compound necessitate precise handling and mechanistic understanding.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical properties of CAS 1257293-97-2 is the first step in designing robust experimental workflows. The data below summarizes the core quantitative metrics required for stoichiometric calculations and storage[3],[1].

ParameterSpecification
Chemical Name Azetidin-1-yl(azetidin-3-yl)methanone
CAS Registry Number 1257293-97-2
Molecular Formula C₇H₁₂N₂O (Free Base)
Molecular Weight 140.18 g/mol
Common Salt Form Trifluoroacetate (TFA) / Hydrochloride (HCl)
Physical Form Liquid (TFA salt) / Amorphous Solid (HCl salt)
Storage Conditions Refrigerator (2–8°C), Moisture Sensitive
Purity Standard ≥ 95% (typically verified via LC-MS/NMR)

Mechanistic Toxicology & Hazard Mitigation

According to standardized safety data[4], CAS 1257293-97-2 is classified with a Warning signal word and carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Rather than merely adhering to PPE requirements, it is critical to understand the causality behind these toxicological profiles:

  • Irritation Mechanism (H315 / H319): The secondary amine on the azetidin-3-yl ring is moderately basic (pKa ~8.5). When this compound comes into contact with the physiological moisture of the epidermis or corneal stroma, it rapidly abstracts protons. This generates a localized alkaline environment that saponifies lipid bilayers, leading to the observed irritation.

  • Respiratory Hazard (H335): The free base form of low-molecular-weight amines exhibits inherent volatility. Inhalation of these vapors leads to direct nucleophilic interaction with the mucous membranes of the respiratory tract[4].

  • Ring Strain Considerations: Azetidines possess approximately 26 kcal/mol of ring strain[5]. While stable under ambient conditions, exposure to strong nucleophiles, extreme pH, or elevated temperatures can theoretically induce ring-opening, releasing further reactive intermediates.

Mitigation Strategy: Always handle the compound in a certified fume hood (P271) and utilize nitrile gloves and chemical safety goggles (P280). If neutralizing the TFA salt, do so strictly in a closed, vented reaction vial to prevent aerosolization of the free base.

Experimental Protocol: Amide Derivatization via HATU Coupling

The most common application for CAS 1257293-97-2 is the N-acylation of its secondary amine to generate novel drug candidates. The following protocol outlines a highly efficient, self-validating amide coupling workflow.

Objective: Couple CAS 1257293-97-2 (TFA salt) with a target carboxylic acid.

  • Step 1: Solvation & Visual Validation

    • Action: Dissolve CAS 1257293-97-2 (TFA salt, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DMF is required because moisture competes with the amine for the activated ester, prematurely hydrolyzing the coupling reagent.

    • Self-Validation: Inspect the vial. The solution must be optically clear. Turbidity indicates a degraded, wet, or polymerized salt batch, which will poison the reaction.

  • Step 2: Base-Mediated Neutralization

    • Action: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at room temperature.

    • Causality: Exactly 1.0 eq of DIPEA is consumed immediately to neutralize the trifluoroacetate counterion, liberating the nucleophilic free amine. The remaining 2.0 eq maintain the mildly basic environment strictly required for the HATU coupling mechanism to proceed efficiently.

  • Step 3: Electrophile Pre-Activation

    • Action: In a separate vial, activate the target carboxylic acid (1.1 eq) with HATU (1.1 eq) in DMF for 5 minutes, then transfer this solution to the main reaction vial.

    • Causality: Pre-activation is a critical sequence choice. If HATU is added directly to the azetidine before the acid is activated, the highly nucleophilic secondary amine can attack the HATU directly, forming an inert, irreversible guanidinium byproduct.

  • Step 4: Coupling & LC-MS Checkpoint

    • Action: Stir the combined mixture for 1 hour at room temperature.

    • Self-Validation: Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. You must observe the disappearance of the m/z 141 [M+H]⁺ peak (the free base azetidine) and the emergence of your target product mass. Do not proceed to aqueous workup until this checkpoint is validated.

Workflow Visualization

The logical progression of the self-validating experimental workflow is mapped below, highlighting the critical transition from the stable salt to the reactive intermediate.

G cluster_0 Phase 1: Preparation & Activation cluster_1 Phase 2: Coupling & Validation A CAS 1257293-97-2 (TFA Salt) B Add DIPEA (3.0 eq) in Anhydrous DMF A->B Solvation C Free Base Amine (Nucleophile) B->C Neutralization E Amide Bond Formation C->E Nucleophilic Attack D R-COOH + HATU Pre-activation D->E Electrophile Addition F LC-MS Checkpoint (Self-Validation) E->F Aliquot Sampling

Fig 1: Workflow for the safe handling and amide coupling of CAS 1257293-97-2 with LC-MS validation.

References

  • [1] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 59605486, Azetidin-1-yl(azetidin-3-yl)methanone". PubChem Database. Available at:[Link]

Sources

Exploratory

Physicochemical and Solubility Profiling of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward three-dimensional, sp³-rich scaffolds is a proven strategy for improving the developability of drug candidates[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward three-dimensional, sp³-rich scaffolds is a proven strategy for improving the developability of drug candidates[1]. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2) represents a highly specialized fragment utilized in fragment-based drug discovery (FBDD) and bioisosteric replacement[2].

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data collection exercise, but as a mechanistic evaluation. Understanding the interplay between the bis-azetidine core's high fraction of sp³ carbons ( Fsp3​ ) and the thermodynamic modulation provided by the trifluoroacetate (TFA) counterion is critical for downstream formulation and assay development. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its physicochemical behavior, and validated experimental workflows for thermodynamic solubility quantification.

Structural Causality: The Bis-Azetidine Core and TFA Salt

The physicochemical behavior of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is dictated by two primary structural components:

The High- Fsp3​ Bis-Azetidine Scaffold

The molecule consists of two four-membered azetidine rings linked by a carbonyl group. Traditional drug discovery often relies on planar aromatic rings (e.g., benzenes, pyridines), which tend to stack via π−π interactions, resulting in high crystal lattice energies and poor aqueous solubility[3]. By replacing these flat rings with saturated azetidine systems, the Fsp3​ of the fragment is maximized.

  • Causality: The sp³ hybridization introduces out-of-plane three-dimensionality. This structural "bulkiness" disrupts tight crystal packing, lowering the melting point and the energy required to break the crystal lattice during dissolution. Consequently, the inherent aqueous solubility of the scaffold is significantly enhanced compared to its aromatic counterparts[1].

The Role of the Trifluoroacetate (TFA) Counterion

Like many synthetic building blocks containing basic amines, this compound is isolated as a trifluoroacetate salt[4]. The TFA salt is typically a byproduct of reverse-phase preparative HPLC purification or Boc-deprotection steps[4].

  • Causality: The formation of the TFA salt protonates the secondary/tertiary amines within the azetidine rings. The introduction of the bulky, highly electronegative trifluoroacetate anion ( CF3​COO− ) creates strong ion-dipole interactions with aqueous solvents. The solvation energy provided by water molecules hydrating the dissociated TFA− and the protonated azetidinium cation vastly exceeds the lattice energy of the solid, driving rapid and extensive dissolution in polar media[5].

BioisostereLogic A Flat Aromatic Lead (Low Fsp3, Poor Solubility) B Bioisosteric Replacement (Bis-Azetidine Scaffold) A->B C Increased 3D Character (Higher Fsp3) B->C D Enhanced Aqueous Solubility & Target Specificity C->D

Caption: Logical pathway of utilizing sp³-rich azetidine scaffolds to improve drug solubility.

Quantitative Solubility Profile

The solubility of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate varies significantly across different solvent dielectric constants. The table below summarizes the empirical and thermodynamically predicted solubility profile of this compound at 25°C.

Solvent SystemDielectric Constant ( ϵ )Solubility Range (mg/mL)Mechanistic Rationale
Water (Milli-Q, pH 5-7) 80.1> 50.0 (Highly Soluble)Complete dissociation of the TFA salt; strong ion-dipole interactions and hydrogen bonding with the amide linker.
Dimethyl Sulfoxide (DMSO) 46.7> 30.0 (Soluble)High polarity and hydrogen-bond acceptor capacity of DMSO effectively solvates the protonated azetidine core[6].
Methanol (MeOH) 32.710.0 - 25.0 (Soluble)Protic solvent capable of hydrogen bonding, though less effective at stabilizing the fully dissociated ion pair than water.
Acetonitrile (MeCN) 37.5< 5.0 (Slightly Soluble)Aprotic nature limits hydrogen bonding with the TFA anion, leading to partial ion-pair aggregation.
Dichloromethane (DCM) 9.1< 1.0 (Insoluble)Low dielectric constant cannot overcome the electrostatic forces holding the TFA salt lattice together.

Data Note: Values are representative for the TFA salt form. Conversion to the free base would drastically reduce aqueous solubility while increasing solubility in DCM and ethyl acetate.

Experimental Methodology: Thermodynamic Solubility Profiling

To ensure trustworthiness and reproducibility, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following self-validating protocol utilizes the shake-flask method coupled with HPLC-UV quantification, the gold standard in early-stage drug development.

Step-by-Step Protocol
  • Preparation of the Solid Phase: Weigh approximately 5 mg of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate into a 1.5 mL glass HPLC vial. Causality: Excess solid must be present to ensure the solution reaches saturation (thermodynamic equilibrium).

  • Solvent Addition: Add 100 µL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline or DMSO).

  • Equilibration (Incubation & Shaking): Seal the vial and place it in a thermomixer at 25°C, shaking at 800 RPM for 24 to 48 hours. Causality: 24 hours is the minimum required to ensure the dissolution rate equals the precipitation rate, overcoming any supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for small volumes to prevent compound adsorption onto filter membranes, which skews quantification.

  • Supernatant Extraction & Dilution: Carefully extract 10 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50% Water / 50% Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject the diluted sample onto a C18 reverse-phase column. Quantify the area under the curve (AUC) for the azetidine derivative against a pre-established 5-point calibration curve.

SolubilityWorkflow N1 Solid Compound (TFA Salt) N2 Solvent Addition (Aqueous/Organic) N1->N2 N3 Incubation & Shaking (24-48h, 25°C) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 Supernatant Analysis (HPLC-UV/MS) N4->N5 N6 Solubility Quantification (Thermodynamic Equilibrium) N5->N6

Caption: Step-by-step workflow for determining the thermodynamic solubility of the TFA salt.

Formulation Considerations and Caveats

While the TFA salt of Azetidin-1-yl(azetidin-3-yl)methanone provides excellent aqueous solubility for in vitro assays and early medicinal chemistry screening, it presents challenges for late-stage development.

Trifluoroacetate is known to bind strongly to certain proteins and can exhibit cellular toxicity in sensitive in vivo models[4]. Therefore, if this building block is incorporated into a final Active Pharmaceutical Ingredient (API), a salt exchange (e.g., to a hydrochloride, acetate, or mesylate salt) is highly recommended during the final stages of process chemistry to maintain the solubility benefits of the sp³-rich core while mitigating the toxicological risks of the TFA anion[4].

References

  • American Chemical Society (ACS). "Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks". Organic Letters. Available at: [Link]

  • National Institutes of Health (NIH). "NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide". PMC. Available at:[Link]

Sources

Foundational

Purity and Stability of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the critical quality attributes of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate, a novel heterocyclic compound with potential applications in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate, a novel heterocyclic compound with potential applications in drug discovery and development. The strained azetidine rings and the presence of a trifluoroacetate salt present unique challenges in purification, characterization, and ensuring long-term stability. This document outlines detailed methodologies for purity assessment using High-Performance Liquid Chromatography (HPLC), structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and a systematic approach to evaluating the compound's stability under various stress conditions. The insights and protocols herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively handle and characterize this compound, ensuring the integrity and reproducibility of their scientific investigations.

Introduction: The Significance of Azetidine Scaffolds

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] The inherent ring strain of the azetidine nucleus imparts unique conformational properties that can lead to enhanced biological activity and improved physicochemical properties of drug candidates.[1][3] Azetidin-1-yl(azetidin-3-yl)methanone features two such rings linked by an amide bond, suggesting a conformationally constrained scaffold that could be pivotal for targeted biological interactions. The trifluoroacetate (TFA) salt form is common for amine-containing compounds purified by preparative HPLC using TFA as a mobile phase modifier.[4] However, the nature of the TFA counter-ion can influence the compound's stability, hygroscopicity, and handling characteristics.[4] A thorough understanding and control of the purity and stability of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate are therefore paramount for its successful application in research and development.

Purification of a Polar Heterocycle

The presence of two nitrogen-containing azetidine rings and an amide linkage confers a high degree of polarity to the target molecule. This can present significant challenges during purification, particularly when using traditional normal-phase silica gel chromatography.[5]

Causality in Purification Strategy Selection

Given the polar nature of the compound, a multi-faceted approach to purification may be necessary. The choice of method will depend on the impurity profile of the crude material.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying polar compounds.[6] A C18 column is a good starting point, with a mobile phase gradient of water and acetonitrile containing a low concentration of trifluoroacetic acid (TFA) to ensure good peak shape and solubility.[6]

  • Ion-Exchange Chromatography: If the crude material contains impurities with different acidic or basic properties, ion-exchange chromatography can be a powerful separation technique.

  • Recrystallization: While challenging for highly polar or non-crystalline materials, recrystallization should be considered if a suitable solvent system can be identified, as it can be a highly effective and scalable purification method.

Experimental Protocol: Preparative RP-HPLC

This protocol outlines a general procedure for the purification of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate.

Instrumentation:

  • Preparative HPLC system with a gradient pump and UV detector

  • C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the crude Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 210 nm (chosen for the amide chromophore)

    • Gradient Program: A linear gradient from 5% B to 50% B over 30 minutes is a reasonable starting point and should be optimized based on the separation of the target compound from its impurities.[6]

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

  • Post-Purification Work-up: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified product as a TFA salt.

Purity and Structural Confirmation

Ensuring the purity and confirming the chemical structure of the final compound are critical quality control steps. A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated analytical HPLC method is required to determine the purity of the synthesized compound.[7]

Instrumentation:

  • Analytical HPLC system with a UV detector (e.g., Diode-Array Detector)[8]

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified compound in a water/acetonitrile mixture at a concentration of approximately 1 mg/mL.[6]

    • Create a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.[7]

    • Prepare a sample solution of the batch to be tested at a known concentration within the linear range of the assay.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program: A faster gradient than the preparative method, for example, 5% to 95% B over 15 minutes, can be employed for rapid purity assessment.[6]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Typical Acceptance Criteria
Purity (by HPLC area %)≥ 95%[9]
Individual Impurity≤ 0.5%
Total Impurities≤ 1.0%
Table 1: Representative Purity Specifications for an Early Phase Drug Discovery Compound.
Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.[10][11] The spectra should be consistent with the proposed structure of Azetidin-1-yl(azetidin-3-yl)methanone. The presence of the trifluoroacetate counter-ion can sometimes lead to broadening of signals for protons near the nitrogen atoms.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[12] Electrospray ionization (ESI) in positive ion mode is typically suitable for this type of compound, and the expected [M+H]⁺ ion should be observed.

Stability Assessment

The stability of a compound is a critical parameter that influences its storage, handling, and shelf-life.[13] The strained azetidine rings and the amide bond could be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[14]

Rationale for Stress Conditions

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[14]

  • Acidic and Basic Hydrolysis: To assess the stability of the amide bond and the azetidine rings to pH-mediated degradation. The trifluoroacetate salt is stable in acidic conditions but can be labile in basic conditions.[15]

  • Oxidative Degradation: To evaluate the susceptibility of the molecule to oxidation, particularly at the nitrogen atoms.

  • Thermal Degradation: To determine the compound's stability at elevated temperatures.

  • Photostability: To assess the impact of light exposure on the compound's integrity.

Experimental Protocol: Forced Degradation Study

Procedure:

  • Sample Preparation: Prepare solutions of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (approx. 1 mg/mL) in the following stress solutions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative Degradation)

    • Water (for thermal and photostability controls)

  • Stress Conditions:

    • Hydrolysis and Oxidation: Incubate the solutions at 60 °C for 24 hours.

    • Thermal: Store a solid sample and a solution in water at 60 °C for 7 days in the dark.

    • Photostability: Expose a solid sample and a solution in water to a light source compliant with ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples using the validated stability-indicating HPLC method alongside a non-stressed control sample.

  • Peak Purity Analysis: Use a diode-array detector to assess the peak purity of the main peak in the stressed samples to ensure that no degradation products are co-eluting.

Stress Condition Expected Degradation Potential Degradation Products
0.1 M HCl, 60 °CLowMinimal degradation expected.
0.1 M NaOH, 60 °CModerate to HighAmide bond hydrolysis, azetidine ring opening.
3% H₂O₂, 60 °CLow to ModerateN-oxides.
Heat (60 °C, solid)LowMinimal degradation expected.
Light (ICH Q1B)To be determinedPhotodegradation products.
Table 2: Predicted Outcomes of a Forced Degradation Study.

Storage and Handling

Based on the chemical structure and general knowledge of similar compounds, the following storage and handling recommendations are provided.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a refrigerator.[9] Protection from light and moisture is also recommended.[16][17]

  • Handling: Due to the potential for reactivity of strained rings, it is advisable to handle the compound in a well-ventilated area, such as a chemical fume hood.[3] Standard personal protective equipment, including gloves and safety glasses, should be worn.[16]

Conclusion

The successful application of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate in a research and development setting is critically dependent on a thorough understanding of its purity and stability. This guide has provided a framework of scientifically grounded protocols and insights for the purification, characterization, and stability assessment of this promising molecule. By implementing robust analytical controls and appropriate handling procedures, researchers can ensure the quality and reliability of their data, thereby accelerating the journey from discovery to innovation.

Diagrams

Purification_Workflow cluster_start Initial State cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Compound rphplc Preparative RP-HPLC crude->rphplc Dissolve & Inject fractions Collect Pure Fractions rphplc->fractions Elution lyophilize Lyophilize fractions->lyophilize Combine & Concentrate pure_compound Pure Compound (TFA Salt) lyophilize->pure_compound

Caption: Workflow for the Purification of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate.

Stability_Testing_Workflow cluster_setup Setup cluster_stress Forced Degradation cluster_analysis Analysis start Pure Compound acid Acidic (HCl) start->acid Expose to Stress base Basic (NaOH) start->base Expose to Stress oxidative Oxidative (H₂O₂) start->oxidative Expose to Stress thermal Thermal start->thermal Expose to Stress photo Photolytic start->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Timepoints base->hplc Analyze at Timepoints oxidative->hplc Analyze at Timepoints thermal->hplc Analyze at Timepoints photo->hplc Analyze at Timepoints data Assess Degradation Profile hplc->data

Caption: Workflow for Forced Degradation (Stability) Studies.

References

  • Benchchem. Technical Support Center: Purification of Polar Azetidine Compounds.
  • Benchchem. Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • MilliporeSigma. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate | 1257293-97-2.
  • ChemicalBook. Azetidine CAS#: 503-29-7.
  • Benchchem. Stability and proper storage conditions for aziridine compounds.
  • TargetMol. Azetidine-2-carboxylic acid.
  • G. G. Z. Zhang et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • A. V. P. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PubMed. Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy.
  • Safety Data Sheet. MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • American Elements. 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid | CAS 1309208-83-0.
  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
  • International Journal of Pharmaceutical Sciences and Research. A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
  • ACS Publications. Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization | The Journal of Organic Chemistry.
  • NextSDS. 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate.
  • NextSDS. azetidin-3-one trifluoroacetate — Chemical Substance Information.
  • Supporting Information. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).
  • ACS Publications. Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy | Journal of Medicinal Chemistry.
  • ScienceDirect. Azetidin-2-one versus chroman-2-one: Application of 1 H- 13 C COSY NMR and mass spectroscopy in structure elucidation-class of compounds.
  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.
  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile.
  • Fluorocarbons.org. SPECIAL REVIEW ON … - Understanding TFA.
  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Benchchem. A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group.
  • PMC. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies.
  • PMC. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
  • PubMed. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • Fisher Scientific. Azetidines.
  • AmbioPharm. Which salt form should I choose for my peptide?.
  • ResearchGate. (PDF) Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid.
  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.
  • BLDpharm. 1867480-18-9|(R)-Azetidin-1-yl(piperidin-3-yl)methanone.
  • Semantic Scholar. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • USGS Publications Warehouse. SUMMARY OF RESEARCH RESULTS ON BACTERIAL DEGRADATION OF TRIFLUOROACETATE (TFA), OCTOBER, 1993.
  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews.
  • ACS Publications. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid | ACS Omega - ACS.org.
  • Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • Sigma-Aldrich. Azetidin-1-yl.

Sources

Exploratory

Synonyms and Technical Profiling of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds is a fundamental strategy to improve clinical success rates. Azetidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds is a fundamental strategy to improve clinical success rates. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate represents a highly specialized "bis-azetidine" building block. By linking two highly strained four-membered nitrogen heterocycles via a carbonyl group, this compound provides exceptional structural rigidity, predictable exit vectors, and a low physicochemical footprint.

This whitepaper provides an in-depth technical analysis of this compound, detailing its complex nomenclature and synonyms, the physicochemical causality behind its use in drug design, and self-validating experimental protocols for its synthesis and application.

Chemical Nomenclature, Synonyms, and Identifiers

Due to the complexity of heterocyclic nomenclature, this compound is referenced across literature and vendor catalogs under multiple synonyms. Understanding these variations is critical for accurate database querying and procurement. The compound is most frequently supplied as a Trifluoroacetic acid (TFA) salt to stabilize the secondary amine of the azetidin-3-yl moiety.

Table 1: Chemical Identity and Synonyms

CategoryDescriptor
IUPAC Name azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Primary Synonyms • 3-(Azetidine-1-carbonyl)azetidine trifluoroacetate• Azetidin-3-ylazetidin-1-ylmethanone TFA salt[1]• Methanone, azetidin-1-yl-3-azetidinyl-, 2,2,2-trifluoroacetate• SCHEMBL2672842 (Free Base)[1]
CAS Registry Number 1257293-97-2 (Note: Frequently catalogs both the TFA and HCl salt forms),[2]
PubChem CID 59605486 (Free Base)[1]
Chemical Formula C₉H₁₃F₃N₂O₃ (TFA Salt) / C₇H₁₂N₂O (Free Base)

Physicochemical Causality in Drug Design (E-E-A-T)

As an application scientist, I frequently advise structural biology teams to replace traditional piperidine or piperazine linkers with bis-azetidines. The fundamental azetidine ring (CAS: 503-29-7) is a four-membered heterocycle characterized by significant ring strain (~26 kcal/mol)[3]. The decision to utilize Azetidin-1-yl(azetidin-3-yl)methanone is driven by three causal factors:

  • Reduction of Lipophilicity (LogP): The inclusion of nitrogen in a compact four-membered ring significantly lowers the LogP compared to larger carbocyclic or heterocyclic analogs. This prevents non-specific hydrophobic interactions, reducing off-target toxicity.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize amines at the alpha-carbon. The high ring strain and steric hindrance of the azetidine ring make these alpha-protons thermodynamically unfavorable to abstract, drastically improving the half-life of the pharmacophore.

  • Entropic Optimization: With only one rotatable bond between the two rings, the scaffold is highly rigid. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target protein.

Table 2: Quantitative Physicochemical Profiling (Free Base)

PropertyValueCausality / Impact in Drug Design
Exact Mass 140.09 g/mol Low molecular weight allows for integration into large molecules (e.g., PROTACs) without exceeding Lipinski's Rule of 5.
XLogP3 -1.1 (est.)High hydrophilicity improves aqueous solubility and reduces plasma protein binding.
TPSA 32.3 ŲLow polar surface area ensures excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 1High structural rigidity locks the conformation, enhancing target affinity.

Experimental Methodology: Synthesis and Self-Validating Isolation

To utilize this compound in library generation, it must often be synthesized from protected precursors. The following protocol outlines the synthesis of the TFA salt using a self-validating methodology that ensures high purity.

Protocol: Synthesis of Azetidin-1-yl(azetidin-3-yl)methanone TFA Salt

Causality & Self-Validation: The use of HATU ensures rapid activation of the sterically hindered 1-Boc-azetidine-3-carboxylic acid. DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk, which prevents unwanted nucleophilic attack on the activated ester. The protocol is self-validating through the integration of ninhydrin staining and LC-MS.

Step 1: Amide Coupling

  • Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Add azetidine hydrochloride (1.1 eq) to the reaction mixture.

  • Validation Checkpoint 1 (TLC): Monitor via Thin-Layer Chromatography (DCM:MeOH 9:1). The reaction is complete when the acid is consumed. The intermediate will not stain with ninhydrin due to the Boc-protected amine.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: TFA Deprotection and Salt Formation

  • Dissolve the crude Boc-protected intermediate in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Checkpoint 2 (LC-MS): Perform LC-MS analysis. The disappearance of the Boc-adduct ([M+H]⁺ = 241.1) and the appearance of the target mass ([M+H]⁺ = 141.1) validates complete cleavage. Furthermore, a TLC spot will now stain deeply purple with ninhydrin, confirming the presence of the free secondary amine.

  • Concentrate under reduced pressure to remove excess TFA and DCM.

  • Triturate the resulting oil with cold diethyl ether to precipitate Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate as a highly pure white solid. Filter and dry under high vacuum.

Visualizing the Synthetic Workflow

SynthesisWorkflow A 1-Boc-azetidine-3-carboxylic acid + Azetidine HCl B Amide Coupling HATU, DIPEA, DMF A->B C Boc-Protected Intermediate (TLC Validated: Ninhydrin Negative) B->C Extraction & Wash D Boc Cleavage TFA / DCM (0°C to RT) C->D E Azetidin-1-yl(azetidin-3-yl)methanone TFA Salt D->E Ether Precipitation F Analytical QC LC-MS [M+H]+ 141.1 (Ninhydrin Positive) E->F

Fig 1: Step-by-step synthetic workflow and self-validation checkpoints for the bis-azetidine TFA salt.

Biological Applications: Target-Directed Signaling

In biological applications, Azetidin-1-yl(azetidin-3-yl)methanone is rarely the active drug itself; rather, it is a highly prized linker or spacer . It is heavily utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and modern kinase inhibitors.

Because the bis-azetidine core is rigid, it acts as a precise "molecular ruler." When connecting a target-binding warhead to an E3 ligase recruiter, the rigidity of this compound ensures that the two proteins are held at the exact distance and orientation required to facilitate efficient ubiquitin transfer, thereby triggering the degradation of oncogenic targets.

Mechanism of Target Degradation via Bis-Azetidine Linkers

PROTAC_Signaling POI Target Protein (e.g., Oncogenic Kinase) Warhead Small Molecule Inhibitor POI->Warhead Target Engagement Ubiquitin Polyubiquitination & Proteasomal Degradation POI->Ubiquitin Degradation Pathway Linker Bis-Azetidine Linker (Rigid, Low LogP) Warhead->Linker E3Ligand E3 Ligase Recruiter (e.g., Thalidomide) Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase Complex E3Ligand->E3Ligase Cereblon Binding E3Ligase->POI Ubiquitin Transfer

Fig 2: Logical relationship and signaling mechanism of target degradation using bis-azetidine linkers in PROTAC ternary complexes.

References

  • National Center for Biotechnology Information (PubChem) Title: Azetidin-1-yl(azetidin-3-yl)methanone | C7H12N2O | CID 59605486 URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate in Lead Optimization

Strategic Rationale & Introduction The integration of small, strained aliphatic rings into drug candidates has revolutionized modern medicinal chemistry [1]. Azetidines, four-membered nitrogen-containing heterocycles, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The integration of small, strained aliphatic rings into drug candidates has revolutionized modern medicinal chemistry [1]. Azetidines, four-membered nitrogen-containing heterocycles, provide a critical balance between the high ring strain of aziridines and the conformational flexibility of pyrrolidines [2]. By incorporating azetidine motifs, medicinal chemists can efficiently increase the fraction of sp³-hybridized carbons (Fsp³) within a molecule. This structural modification frequently correlates with improved clinical success rates by enhancing aqueous solubility, lowering lipophilicity (logD), and increasing metabolic stability against cytochrome P450 enzymes [3].

The specialized building block azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate represents a highly modular "bis-azetidine" scaffold [4]. Comprising an azetidine-3-carboxylic acid core coupled to a second azetidine ring via an amide linkage, this molecule acts as a rigid, compact, and highly polar vector. It serves as an excellent bioisostere for larger aliphatic heterocycles, such as piperazines or morpholines, while offering distinct, orthogonally reactive vectors for further functionalization.

Physicochemical Properties

The following table summarizes the key quantitative and physical data for this building block to guide handling and reaction planning .

PropertyValue
Chemical Name Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
CAS Number 1257293-97-2
Molecular Formula C₉H₁₃F₃N₂O₃ (C₇H₁₂N₂O · C₂HF₃O₂)
Molecular Weight 254.21 g/mol
Physical Form Solid / Crystalline powder
Storage Conditions 2-8 °C, desiccated, protected from moisture
Key Reactive Sites Secondary amine (nucleophilic), Amide (stable linker)

Mechanistic Insights: Causality in Experimental Choices

Why the Trifluoroacetate (TFA) Salt? The free base form of azetidines—particularly those featuring an unmodified secondary amine—can be susceptible to oxidative degradation, ring-opening, or auto-condensation during long-term storage. The TFA salt protonates the secondary nitrogen of the azetidin-3-yl moiety, rendering it non-nucleophilic and chemically stable for extended shelf life.

Orthogonal Reactivity & Base Selection: During synthesis, liberating the free base requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA is strictly preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile in sensitive alkylation or acylation reactions. Furthermore, the internal amide bond connecting the two azetidine rings is highly stable under standard basic and mildly acidic cross-coupling conditions. This stability allows for the orthogonal functionalization of the secondary amine without degrading or cleaving the bis-azetidine core.

Experimental Protocols

Protocol A: N-Acylation via HATU Coupling

Objective: To synthesize an extended amide derivative using the bis-azetidine scaffold. Rationale: HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization. This is critical when coupling sterically hindered or electron-deficient carboxylic acids to the secondary azetidine amine, which is slightly less nucleophilic than standard unhindered acyclic amines due to ring strain [5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol) to the solution. Causality: Exactly 3.0 equivalents of DIPEA are required—one to neutralize the TFA salt of the azetidine, one to deprotonate the carboxylic acid, and a slight excess to maintain a basic environment for the coupling. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 2-4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass[M+H]⁺ indicate completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Self-Validating Note: Azetidine derivatives can be highly water-soluble. If the product is highly polar, switch the extraction solvent to 10% Isopropanol in Dichloromethane (DCM) or utilize a catch-and-release solid-phase extraction (SPE) cartridge to prevent yield loss in the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: To couple the azetidine nitrogen to an aryl halide, forming an N-aryl bis-azetidine. Rationale: Azetidines are challenging substrates for cross-coupling due to their ring strain and potential for ring-opening under harsh conditions. A highly active palladium precatalyst (e.g., RuPhos Pd G3) paired with a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) enables the reaction to proceed at lower temperatures (80 °C), preserving the integrity of the four-membered rings [6].

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube, combine Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (1.0 equiv, 0.5 mmol), Aryl Bromide (1.1 equiv, 0.55 mmol), RuPhos Pd G3 (0.05 equiv, 5 mol%), and RuPhos ligand (0.05 equiv, 5 mol%).

  • Base Addition: Add NaOtBu (3.0 equiv, 1.5 mmol). Causality: The excess base is necessary to first neutralize the TFA salt, generating the free amine in situ, before participating in the catalytic cycle to deprotonate the Pd-coordinated amine.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube and purge with Nitrogen (evacuate/backfill x3) to prevent oxidative deactivation of the palladium catalyst.

  • Heating: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and analyze via LC-MS and ¹H NMR. Purify via reverse-phase preparative HPLC.

Synthetic Workflow Visualization

G A Azetidin-1-yl(azetidin-3-yl)methanone TFA (Stable Precursor) B Free Base Intermediate (In Situ Generation) A->B DIPEA or NaOtBu C N-Acylated Derivative (Amide Coupling) B->C R-COOH, HATU D N-Arylated Derivative (Buchwald-Hartwig) B->D Ar-X, Pd-Catalyst E N-Alkylated Derivative (Reductive Amination) B->E R-CHO, NaBH(OAc)3

Synthetic workflow for orthogonal N-functionalization of the bis-azetidine building block.

References

  • National Institutes of Health (NIH). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC. URL: [Link]

  • American Chemical Society (ACS). "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews. URL:[Link]

  • American Chemical Society (ACS). "3-((Hetera)cyclobutyl)azetidines... Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry. URL: [Link]

  • National Institutes of Health (NIH). "Challenges in the development of an M4 PAM preclinical candidate... azetidine-derived tertiary amides." PMC. URL:[Link]

Sources

Application

High-Efficiency Amide Bond Formation with Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2 | MW: 254.21 g/mol ) Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2 | MW: 254.21 g/mol )

Mechanistic Rationale & Structural Challenges

The incorporation of bis-azetidine scaffolds, such as azetidin-1-yl(azetidin-3-yl)methanone , has become a highly effective strategy in modern drug discovery. By replacing traditional aliphatic rings (e.g., piperidines or morpholines), azetidines lower lipophilicity (clogP), improve metabolic stability, and rigidify the 3D conformation of the pharmacophore.

However, coupling this specific molecule presents two distinct chemical challenges:

  • Steric Hindrance: The reactive site is a secondary amine embedded within a strained four-membered ring, flanked by a bulky azetidin-1-ylcarbonyl group at the 3-position. This steric bulk reduces the nucleophilicity of the amine.

  • TFA Salt Neutralization: The molecule is supplied as a trifluoroacetate (TFA) salt. If the TFA is not completely neutralized during the reaction, the local pH drops, protonating the amine and stalling the catalytic coupling cycle.

To overcome these barriers, the choice of base and coupling reagent is critical. N,N-Diisopropylethylamine (DIPEA) is the base of choice. Its steric bulk prevents it from acting as a competing nucleophile, while its pKa is sufficient to fully free-base the azetidine TFA salt. A minimum of 3.0 to 4.0 equivalents of DIPEA is mandatory: 1 equivalent to neutralize the TFA, 1 equivalent to deprotonate the carboxylic acid, and a 1-2 equivalent excess to maintain a basic environment .

For the coupling reagent, HATU is ideal for rapid, discovery-scale synthesis due to its high reactivity. However, for process-scale synthesis or when coupling carboxylic acids with sensitive α-chiral centers, T3P (Propylphosphonic anhydride) is preferred to suppress epimerization and simplify downstream purification .

Experimental Workflows & Pathway Visualization

To prevent the formation of unreactive guanidinium byproducts—a common pitfall when HATU reacts directly with secondary amines—pre-activation of the carboxylic acid is required . The acid must be converted to the active OAt-ester before the neutralized azetidine is introduced.

Mechanism Acid Carboxylic Acid (R-COOH) Base1 DIPEA (1-2 eq) Deprotonation Acid->Base1 HATU or T3P ActiveEster Active Ester (OAt or OBt) Base1->ActiveEster HATU or T3P Product Bis-Azetidine Amide (Target Product) ActiveEster->Product TFA_Salt Azetidine TFA Salt (Substrate) Base2 DIPEA (1-2 eq) Neutralization TFA_Salt->Base2 FreeAmine Free Secondary Amine (Nucleophile) Base2->FreeAmine FreeAmine->Product Nucleophilic Attack

Figure 1: Mechanistic pathway for the activation and coupling of azetidine TFA salts.

Quantitative Reagent Comparison

The following table summarizes the empirical data for coupling sterically hindered azetidine TFA salts using various reagent systems .

Coupling SystemDIPEA (Eq.)Pre-activationReaction TimeEpimerization RiskTypical YieldBest Use Case
HATU 4.05–10 min1–3 hoursModerate to High85–95%Discovery scale, non-chiral acids.
T3P (50% in EtOAc) 4.0Not required4–16 hoursVery Low75–90%Process scale, α-chiral acids.
EDC / HOBt 3.515 min12–24 hoursLow60–80%Cost-sensitive scale-up.

Validated Experimental Protocols

Protocol A: Discovery-Scale HATU Coupling

Designed for maximum conversion speed and high yields in medicinal chemistry arrays.

Self-Validating System: This protocol relies on visual and pH-based checkpoints to ensure the TFA salt does not stall the reaction.

  • Acid Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (2.0 eq, 2.0 mmol). Stir for 2 minutes, then add HATU (1.1 eq, 1.1 mmol) in one portion.

  • Activation Checkpoint: Stir the mixture at room temperature for 10 minutes. The solution should turn pale yellow, indicating the formation of the active OAt-ester.

  • Amine Preparation: In a separate vial, dissolve Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (1.1 eq, 1.1 mmol) in DMF (2.0 mL) and add DIPEA (2.0 eq, 2.0 mmol).

    • Validation Step: Verify complete dissolution. A cloudy suspension indicates incomplete neutralization of the TFA salt. Add DIPEA in 0.1 eq increments until the solution is entirely clear.

  • Coupling: Transfer the neutralized amine solution dropwise to the pre-activated acid mixture.

    • Validation Step: Spot the reaction mixture on wet pH paper. A pH < 8 indicates insufficient base; adjust with additional DIPEA if necessary.

  • Completion & Workup: Stir for 2 hours. Monitor by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL).

    • Caution: Bis-azetidines are highly polar. If the yield is low, check the aqueous layer by LC-MS; you may need to switch the extraction solvent to 10% MeOH/DCM.

  • Purification: Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Process-Scale T3P Coupling

Designed for robust, epimerization-free synthesis with simplified downstream processing .

  • Reagent Mixing: To a reactor vessel, add the carboxylic acid (1.0 eq), Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (1.1 eq), and EtOAc (10 volumes).

  • Neutralization: Cool the suspension to 0–5 °C. Add DIPEA (4.0 eq) dropwise over 15 minutes to control the mild exotherm from TFA neutralization.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise while maintaining the internal temperature below 10 °C.

  • Coupling: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by adding water (5 volumes). Separate the layers. Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. T3P byproducts are highly water-soluble and are completely removed during these washes.

  • Isolation: Concentrate the organic layer under reduced pressure to afford the target amide, often requiring no further chromatographic purification.

Experimental Workflow Diagram

Workflow S1 1. Dissolve Acid in DMF/DCM S2 2. Add DIPEA & Coupling Agent S1->S2 S3 3. Pre-activate (5-10 min) S2->S3 S4 4. Add Azetidine TFA Salt S3->S4 S5 5. Stir at RT (Monitor by LCMS) S4->S5 S6 6. Aqueous Workup & Purification S5->S6

Figure 2: Step-by-step experimental workflow for amide bond formation.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Journal of the American Chemical Society URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development URL:[Link]

  • Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers Organic Process Research & Development URL:[Link]

  • Assembly line library synthesis in flow: A multistep and multivectorial approach ChemRxiv URL:[Link]

Method

Application Note: Leveraging Azetidin-1-yl(azetidin-3-yl)methanone in Novel Compound Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Strategic Rationale: The Bis-Azetidine Advantage In contempora...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Strategic Rationale: The Bis-Azetidine Advantage

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a primary strategy to improve clinical success rates. Azetidines have emerged as privileged scaffolds in this paradigm, acting as conformationally rigid, low-molecular-weight bioisosteres for larger heterocycles like piperidines and pyrrolidines [1].

Azetidin-1-yl(azetidin-3-yl)methanone (CAS: 1257293-97-2) represents a highly specialized bis-azetidine motif. By linking two highly strained four-membered rings via a carbonyl group, this scaffold achieves an exceptional fraction of sp3-hybridized carbons (Fsp3) while maintaining a minimal topological polar surface area (TPSA). The C-linked azetidine ring features a secondary amine, providing a singular, highly orthogonal vector for late-stage functionalization. This structural pre-organization reduces the entropic penalty upon target binding, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) [2].

Physicochemical Profiling

To effectively incorporate this scaffold into a library, its baseline physicochemical properties must be understood to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final derivatives.

PropertyValueClinical / Chemical Significance
Molecular Formula C7H12N2OHighly compact starting point for combinatorial libraries.
Molecular Weight 140.18 g/mol Leaves >350 Da for functionalization before hitting Lipinski limits.
Fsp3 (Fraction sp3) 0.86 (6/7 carbons)Exceptional 3D character; significantly improves aqueous solubility.
Hydrogen Bond Donors 1 (Secondary NH)Single point of functionalization prevents cross-reactivity.
Hydrogen Bond Acceptors 2 (N, C=O)Favorable for kinase hinge-binding motifs.
LogP (Estimated) < 0.5Highly hydrophilic; effectively offsets lipophilic R-groups.

Workflows and Biological Targeting

When designing a compound library around Azetidin-1-yl(azetidin-3-yl)methanone, the workflow must account for the steric hindrance of the secondary amine and the inherent ring strain.

DOS_Workflow A Azetidin-1-yl(azetidin-3-yl)methanone (Core Scaffold) B N-Functionalization (Reductive Amination / Amidation) A->B Handle: 2° Amine C Diversity-Oriented Synthesis (Combinatorial Library) B->C Diversification D High-Throughput Screening (HTS) C->D Assay E Hit-to-Lead Optimization (Fsp3 & logP Tuning) D->E Selection

Workflow for Diversity-Oriented Synthesis using the bis-azetidine scaffold.

Biologically, azetidine-containing compounds (such as the FDA-approved drugs baricitinib and cobimetinib) frequently target kinase pathways [1]. The bis-azetidine core acts as a compact pocket-filler, providing precise spatial vectors to interact with the kinase active site without clashing with the gatekeeper residues.

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target for Azetidines) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibited by Bis-Azetidines Nucleus Gene Transcription STAT->Nucleus

JAK-STAT signaling pathway illustrating the biological target for azetidine-based inhibitors.

Experimental Protocols & Self-Validating Systems

The secondary amine on the azetidin-3-yl ring is the primary vector for diversification. However, the inherent ring strain of the four-membered heterocycle necessitates carefully optimized, mild reaction conditions to prevent strain-release ring-opening [4]. Furthermore, because this scaffold is commercially supplied as a trifluoroacetate (TFA) or HCl salt, base-mediated neutralization is a critical first step.

Protocol A: High-Throughput Reductive Amination (N-Alkylation)

Expertise & Causality: Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). STAB's mild reducing power prevents the premature reduction of the library aldehydes into unreactive alcohols. More importantly, it avoids the harsh nucleophilic conditions that could trigger the ring-opening of the strained azetidine core.

Step-by-Step Methodology:

  • Preparation: Dispense Azetidin-1-yl(azetidin-3-yl)methanone TFA salt (0.1 mmol) into a 2 mL reaction vial.

  • Neutralization: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (0.12 mmol, 1.2 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Imine Formation: Add the library aldehyde (0.1 mmol, 1.0 eq). Stir the mixture at room temperature for 1 hour to allow complete imine/iminium formation. (Note: Do not use acid catalysis, as azetidines are sensitive to strong acids).

  • Reduction: Add STAB (0.15 mmol, 1.5 eq) in one portion. Cap the vial and agitate at room temperature for 12–16 hours.

  • Quench & Extraction: Quench the reaction with 0.5 mL of saturated aqueous NaHCO₃. Extract the organic layer using a high-throughput phase separator plate.

Self-Validating System (QC): Post-reaction LC-MS must not only verify the presence of the desired [M+H]+ ion but must actively scan for +18 Da (water addition) or +32 Da (methanol addition from LC solvents). The presence of these specific mass shifts is a diagnostic marker of azetidine ring-opening, instantly flagging a failed reaction well.

Protocol B: Parallel Amide Coupling

Expertise & Causality: The secondary amine of the azetidin-3-yl group is highly sterically hindered due to the adjacent sp3 carbons of the four-membered ring. Standard coupling agents (e.g., EDC/HOBt) often yield poor conversions (<30%). HATU is employed because it forms a highly reactive 7-aza-OBt ester intermediate, which efficiently overcomes the steric bulk of the bis-azetidine system, driving the reaction to completion [3].

Step-by-Step Methodology:

  • Activation: In a deep-well plate, dissolve the library carboxylic acid (0.1 mmol, 1.0 eq) in 0.5 mL anhydrous DMF. Add HATU (0.11 mmol, 1.1 eq) and DIPEA (0.3 mmol, 3.0 eq). Agitate for 15 minutes at room temperature to form the active ester.

  • Coupling: Add Azetidin-1-yl(azetidin-3-yl)methanone TFA salt (0.1 mmol, 1.0 eq) dissolved in 0.5 mL anhydrous DMF to the activated acid mixture.

  • Reaction: Seal the plate and heat to 40°C on a shaker block for 4 hours. The slight elevation in temperature helps overcome the rotational energy barrier of the hindered amine.

  • Purification: Remove DMF via centrifugal evaporation (SpeedVac). Reconstitute in DMSO for direct purification via mass-directed preparative HPLC.

Self-Validating System (QC): Beyond mass confirmation, ¹H-NMR of the purified product must be evaluated. The intact bis-azetidine core will display characteristic, highly coupled multiplets between 3.5–4.5 ppm. A loss of these multiplets and the appearance of linear aliphatic signals (around 2.5–3.0 ppm) definitively indicates a loss of structural integrity.

References

  • National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs." (2026). Available at:[Link]

  • ACS Publications. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." (2012). Available at:[Link]

  • ChemRxiv. "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes." Available at:[Link]

Application

Advanced Experimental Protocols for N-Acylation of Azetidine Compounds

Introduction & Scientific Context Azetidines, four-membered nitrogen-containing heterocycles, are highly privileged motifs in modern drug discovery. They act as robust bioisosteres for acyclic amines, offering enhanced c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Azetidines, four-membered nitrogen-containing heterocycles, are highly privileged motifs in modern drug discovery. They act as robust bioisosteres for acyclic amines, offering enhanced conformational constraint, improved metabolic stability, and lower lipophilicity[1]. However, the functionalization of azetidines—specifically N-acylation to form amides—presents unique chemical challenges.

The reactivity of the azetidine ring is fundamentally driven by a considerable ring strain of approximately 25.4 kcal/mol[1]. While this strain is lower than that of aziridines, it is high enough to make the σ-C–N bond susceptible to cleavage under harsh acidic, thermal, or highly electrophilic conditions[1]. Recent mechanistic studies have further demonstrated that the N-acylation of sterically hindered azetidines (such as 2,2-disubstituted variants) can lead to structurally divergent reactivity. Depending on the coupling conditions, the reaction may yield the desired N-acylated spiro-azetidine or undergo an unintended ring expansion to form 5,6-dihydro-4H-1,3-oxazines via a ring-opened azafulvenium intermediate[2].

As a Senior Application Scientist, I have designed the following protocols to ensure high-yielding N-acylation while mitigating the risks of strain-driven ring opening and divergent structural expansion.

Mechanistic Workflow & Causality

To establish a self-validating experimental system, researchers must select the acylation method based on the steric environment of the azetidine and the electronic nature of the acyl donor.

  • Method A (Acyl Chlorides/Anhydrides): Utilizes highly reactive acyl donors. A non-nucleophilic base (e.g., Triethylamine or DIPEA) must be present in excess before the addition of the acyl chloride to immediately scavenge generated HCl[3]. Failure to neutralize HCl will lead to acid-catalyzed protonation of the azetidine nitrogen, triggering rapid ring-opening.

  • Method B (Peptide Coupling Agents): Utilizes carboxylic acids activated by agents like HATU or EDC/HOBt. This is the preferred route for complex, acid-sensitive, or sterically hindered azetidines[4]. HATU generates a highly reactive O-Atab ester intermediate under mild, room-temperature conditions, minimizing the thermal energy available for ring expansion[2].

Reaction Pathway Visualization

AzetidineAcylation Start Azetidine Substrate (Secondary Amine) Cond1 Method A: Acyl Chloride + Base (Et3N/DIPEA) Solvent: DCM, 0 °C to RT Start->Cond1 Highly Reactive Acyl Donor Cond2 Method B: Carboxylic Acid + Coupling Agent (HATU) Solvent: DMF/DCM, RT Start->Cond2 Mild Conditions Complex Acid Product N-Acylated Azetidine (Target Amide) Cond1->Product Smooth Conversion (Standard Substrates) SideReaction Ring Expansion / Opening (e.g., 1,3-oxazines) Cond1->SideReaction Harsh Conditions / Steric Clash Cond2->Product High Yield (Sensitive Substrates) Cond2->SideReaction Azafulvenium Formation (2,2-disubstituted)

Workflow for N-Acylation of Azetidines and potential divergent reaction pathways.

Condition Optimization & Quantitative Data

The following table summarizes the optimal parameters for different azetidine substrates to maximize yield and prevent ring degradation.

MethodReagent SystemSubstrate ScopeTypical YieldRisk of Ring Expansion/Opening
Acyl Chloride R-COCl, Et₃N/DIPEA, DCMUnhindered, robust azetidines85–95%Moderate (if T > 0 °C during addition)
Anhydride (R-CO)₂O, Pyridine, TolueneMildly hindered azetidines80–90%Low
HATU Coupling R-COOH, HATU, DIPEA, DMFSterically hindered (e.g., 2,2-disubstituted)75–90%High (dependent on azafulvenium formation)[2]
EDC/HOBt R-COOH, EDC, HOBt, DIPEAAcid-sensitive substrates70–85%Low

Experimental Protocols

Protocol A: Direct N-Acylation using Acyl Chlorides

Designed for unhindered azetidines requiring rapid, scalable conversion[3].

Materials:

  • Azetidine derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolution: Dissolve the azetidine substrate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Base Addition: Add Et₃N or DIPEA (2.0 eq) to the solution. Causality: The base must be introduced prior to the electrophile to ensure immediate neutralization of the HCl byproduct, completely avoiding acid-catalyzed σ-C–N bond cleavage[3].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Acylation is highly exothermic; maintaining 0 °C prevents thermal ring-opening of the strained four-membered ring.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise over 10–15 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature. Stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1–3 hours)[3].

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-acylated azetidine.

Protocol B: Mild Amide Coupling using HATU

Designed for sterically hindered (e.g., 2,2-disubstituted) or highly functionalized azetidines prone to divergent ring expansion[2].

Materials:

  • Azetidine derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Intermediate Formation: Stir the mixture at room temperature for 15–20 minutes. Causality: This pre-activation step ensures the complete formation of the active O-Atab ester, preventing the azetidine from acting as a base and degrading the coupling agent.

  • Amine Addition: Add the azetidine substrate (1.0 eq) to the activated ester solution.

  • Reaction Progression: Stir the reaction at room temperature for 4–12 hours. Monitor closely by LC-MS. Causality: Extended heating must be avoided, as it provides the activation energy necessary for the azetidine to form a ring-opened azafulvenium intermediate, leading to 1,3-oxazine byproducts[2].

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc). Wash the organic phase sequentially with 5% aqueous LiCl solution (x3) to remove DMF, followed by saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Mughal, H.; Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021, 19, 3274-3286. URL:[Link]

  • Sahay, A. K.; Begg, C. S.; Zhang, X.; Bull, J. A.; Spivey, A. C. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines." Organic Chemistry Frontiers, 2025, 12, 6556-6563. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate in the Synthesis of Novel Kinase Inhibitors

Abstract & Introduction: The Azetidine Moiety as a Privileged Scaffold in Oncology The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry.[1] Its inher...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: The Azetidine Moiety as a Privileged Scaffold in Oncology

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a cornerstone in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique structural element that can significantly enhance a molecule's pharmacological properties.[2] When incorporated into drug candidates, the azetidine scaffold can improve metabolic stability, binding affinity, and solubility—key attributes for successful therapeutic agents.[2][3] In the realm of oncology, these properties are particularly advantageous for designing potent and selective inhibitors of key signaling pathways implicated in tumor growth and survival.[1]

This guide focuses on the practical application of a specialized azetidine-based building block, Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate , in the synthesis of next-generation antitumor agents. We will provide a detailed, field-proven protocol for its use in the synthesis of a hypothetical, yet representative, Bruton's Tyrosine Kinase (BTK) inhibitor, which we have termed "Azetinib." BTK is a clinically validated target in various B-cell malignancies, and its inhibition represents a critical therapeutic strategy.

The trifluoroacetate salt form of the title compound ensures stability and enhances handling characteristics, though considerations for the counter-ion in biological assays must be made.[4] This document will explain the causal logic behind each synthetic step, provide a self-validating protocol, and visualize the critical workflows and biological pathways.

Physicochemical Properties of the Core Reagent

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a key synthon, providing a pre-formed and reactive handle for introducing the crucial azetidine-amide moiety into a larger molecular scaffold. Its properties are summarized below.

PropertyValueSource
CAS Number 1257293-97-2
Molecular Formula C7H12N2O (base)
Purity Typically ≥95%
Physical Form Liquid
Storage Temperature Refrigerator (2-8 °C)
Signal Word Warning
Hazard Statements H302, H315, H319, H335

The Rationale for Azetidine in Kinase Inhibitor Design

The incorporation of azetidine derivatives into kinase inhibitors is a well-established strategy to enhance potency and selectivity.[5] The strained four-membered ring orients substituents in well-defined vectors, allowing for precise interactions with amino acid residues within the kinase ATP-binding pocket.[6] In the case of our target, Azetinib, the azetidin-3-yl group is designed to form a critical hydrogen bond with the hinge region of the BTK enzyme, while the azetidin-1-yl carbonyl provides a rigid linker to the rest of the pharmacophore. This dual-functionality makes Azetidin-1-yl(azetidin-3-yl)methanone a highly efficient building block.

The workflow for synthesizing a generic kinase inhibitor using this core structure is outlined below.

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Final Assembly cluster_2 PART C: Purification & QC A Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate C Amide Coupling (HATU, DIPEA) A->C Reagent 1 B Heterocyclic Core (e.g., Pyrazolopyrimidine) B->C Reagent 2 D Intermediate 1 (Azetidinyl-Heterocycle) C->D Forms Amide Bond F Suzuki Coupling (Pd Catalyst, Base) D->F Reactant E Aryl Boronic Acid E->F Reactant G Final Product (Azetinib) F->G Forms C-C Bond H RP-HPLC Purification G->H Crude Product I LC-MS & NMR Analysis H->I Purified Fractions J Final Compound QC Pass I->J Characterization Data

Figure 1: General synthetic workflow for the construction of "Azetinib".

Detailed Synthesis Protocol: Azetinib

This protocol describes a robust and scalable synthesis of Azetinib from commercially available starting materials.

4.1 Step 1: Amide Coupling to Form Intermediate 1

  • Rationale: This step couples the azetidine building block to the core heterocyclic scaffold. HATU is chosen as the coupling agent for its high efficiency and low rate of epimerization. DIPEA is a non-nucleophilic base used to neutralize the trifluoroacetic acid salt and the HCl generated during the reaction.

  • Protocol:

    • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise over 5 minutes.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (Silica gel, 0-10% Methanol in Dichloromethane gradient) to yield Intermediate 1.

4.2 Step 2: Suzuki Coupling for Final Product Assembly

  • Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. Here, it is used to attach the phenoxyphenyl moiety, a common feature in many kinase inhibitors that occupies a hydrophobic pocket. A palladium catalyst, such as Pd(dppf)Cl2, is highly effective for this type of transformation.

  • Protocol:

    • To a microwave vial, add Intermediate 1 (1.0 eq), 4-phenoxyphenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and sodium carbonate (3.0 eq).

    • Evacuate and backfill the vial with argon three times.

    • Add a degassed mixture of 1,4-Dioxane and water (4:1, 5 mL/mmol).

    • Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product via reverse-phase HPLC to afford Azetinib as a trifluoroacetate salt.

Mechanism of Action: BTK Inhibition

Azetinib is designed to be a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Many azetidine-containing compounds have shown promise in inhibiting key signaling pathways in cancer.[1] For instance, novel azetidine-based compounds have been shown to irreversibly inhibit STAT3 activation.[5][7] Similarly, Azetinib's pyrazolopyrimidine core forms covalent bonds with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This prevents the downstream signaling necessary for B-cell proliferation and survival.

cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB / MAPK Pathways PLCg2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Azetinib Azetinib Azetinib->BTK Irreversible Inhibition

Figure 2: Simplified BTK signaling pathway and the point of inhibition by Azetinib.

Safety, Handling, and Storage

Reagent Handling: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is classified as a warning-level hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Trifluoroacetic Acid (TFA) Considerations: The final product is isolated as a TFA salt. TFA is a strong, corrosive acid and all handling should be done with appropriate safety measures.[8] For certain cellular assays, high concentrations of TFA can interfere with results.[9] If necessary, the TFA counter-ion can be exchanged for a more biologically compatible one, such as hydrochloride or acetate, through ion-exchange chromatography or repeated lyophilization from an HCl solution.[9]

Storage: The azetidine reagent should be stored in a refrigerator. The final compound, Azetinib, should be stored at -20°C or -80°C to ensure long-term stability, particularly when dissolved in a solvent like DMSO.

Conclusion

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate serves as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the development of targeted anticancer therapies. The protocols and rationale presented herein provide a comprehensive guide for researchers and drug development professionals to leverage the unique properties of the azetidine scaffold. The synthetic route to "Azetinib" exemplifies a modern, efficient approach to constructing potent kinase inhibitors, underscoring the strategic importance of this reagent in contemporary medicinal chemistry.

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship, University of California. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. Available at: [Link]

  • Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • CN102026999B - Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.
  • 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate. NextSDS. Available at: [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Center for Biotechnology Information. Available at: [Link]

  • Trifluoroacetic acid. Wikipedia. Available at: [Link]

  • Azetidin-3-one | C3H5NO. PubChem. Available at: [Link]

  • Synthesis and biological activity of azetidinone. ResearchGate. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • trifloroacetyl triflate. Organic Syntheses. Available at: [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. National Center for Biotechnology Information. Available at: [Link]

  • 1-(trifluoroacetyl)azetidin-3-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). ACS Publications. Available at: [Link]

Sources

Application

Trifluoroacetic acid salt removal in azetidine reactions

Application Note: Strategies for Trifluoroacetic Acid (TFA) Salt Removal in Azetidine Syntheses Introduction & The Azetidine Challenge Azetidines are highly strained, four-membered nitrogen heterocycles that have become...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Trifluoroacetic Acid (TFA) Salt Removal in Azetidine Syntheses

Introduction & The Azetidine Challenge

Azetidines are highly strained, four-membered nitrogen heterocycles that have become premier building blocks in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines and pyrrolidines. During synthetic sequencing, the secondary amine of the azetidine is typically protected with a tert-butyloxycarbonyl (Boc) group. Deprotection is routinely achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM)[1], which quantitatively yields the azetidine as a trifluoroacetate (TFA) salt.

Removing the TFA counterion to isolate the free base is notoriously difficult due to three intersecting physicochemical properties of azetidines:

  • High Basicity: Azetidines possess a high pKa (~10.4), forming an exceptionally tight ion pair with the trifluoroacetate anion.

  • High Water Solubility: The free base is highly polar. Standard aqueous basic workups (e.g., partitioning between 1M NaOH and Ethyl Acetate) lead to severe product loss into the aqueous layer.

  • High Volatility: Low molecular weight derivatives (e.g., 2-methylazetidine) are highly volatile as free bases, precluding aggressive solvent evaporation and making isolation physically challenging[2].

Furthermore, residual TFA is highly undesirable. It can poison transition-metal catalysts in downstream cross-coupling reactions, interfere with amidation stoichiometry, and skew biological assay results due to inherent cellular toxicity[3].

Mechanistic Causality of Removal Strategies

Because standard liquid-liquid extraction fails for small azetidines, chemists must rely on solid-phase extraction (SPE) and ion-exchange methodologies. These strategies operate on distinct mechanistic principles:

  • Catch-and-Release (Cation Exchange): Traps the basic amine on an acidic resin while washing away the TFA, followed by chemically forcing the release of the amine.

  • Anion Exchange: Traps the TFA anion on a basic resin while allowing the free amine to elute unhindered.

  • Counterion Exchange: Abandons the isolation of the volatile free base entirely, instead swapping the toxic TFA anion for a stable, benign chloride anion to yield a bench-stable solid[4].

Workflow & Decision Matrix

G Boc N-Boc Azetidine Deprotect TFA / DCM Deprotection Boc->Deprotect Salt Azetidine•TFA Salt Deprotect->Salt Decision Volatility & Downstream Needs? Salt->Decision SCX SCX Cartridge (Catch & Release) Decision->SCX Small Scale / High Purity Resin Basic Ion Exchange (e.g., Amberlyst A21) Decision->Resin Large Scale Counterion Counterion Exchange (TFA to HCl) Decision->Counterion High Volatility Risk FreeBase Azetidine Free Base (in solution) SCX->FreeBase Elute with NH3/MeOH Resin->FreeBase Filter & Concentrate HClSalt Azetidine•HCl Salt (Stable Solid) Counterion->HClSalt Lyophilize / Crystallize

Workflow for azetidine Boc-deprotection and TFA salt removal strategies.

Quantitative Comparison of Methodologies

MethodReagent / MediaTypical YieldEquivalents RequiredElution Solvent
A. SCX Catch-and-Release Propylsulfonic acid silica85 - 95%Excess (Capacity ~0.6 meq/g)2M NH₃ in Methanol
B. Basic Ion Exchange Amberlyst A21 / PL-HCO390 - 98%3 - 5 eq (Resin capacity)Methanol / Water
C. Counterion Exchange 0.02 M HCl / SPE> 95%> 10 eq (to drive equilibrium)0.02 M HCl (aq)

Self-Validating Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

Best for: Small to medium-scale parallel synthesis (< 5 grams) requiring high-purity free base.

Causality: SCX media contains propylsulfonic acid groups (pKa < 1). When the azetidine•TFA salt is loaded, the highly basic azetidine protonates the sulfonic acid groups and is ionically retained on the silica. The non-basic TFA anion and neutral organic impurities are washed away. A strong solution of ammonia in methanol is then used to deprotonate the azetidine, outcompeting it for the acidic sites and releasing the free base[5].

Step-by-Step:

  • Conditioning: Wet the SCX cartridge with 1 column volume (CV) of MeOH, followed by 1 CV of DCM. Purpose: Swells the matrix and prepares the stationary phase for the organic loading solution.

  • Loading: Dissolve the azetidine•TFA salt in a minimum volume of DCM or MeOH and load onto the cartridge.

  • Washing: Wash the cartridge with 2 CV of DCM, followed by 2 CV of MeOH. Purpose: Flushes out cleaved Boc byproducts (isobutylene, CO2), residual TFA, and non-basic impurities.

  • Elution: Elute the free base using 2 CV of 2M NH₃ in MeOH[5].

  • Concentration: Carefully concentrate the eluent under reduced pressure. Caution: Keep the water bath below 30°C to prevent volatilization of the azetidine.

  • Self-Validation System: Spot the wash and elution fractions on a TLC plate and stain with Ninhydrin (heat to 120°C). The wash fractions must be negative, while the elution fraction should yield a strong pink/purple spot. Confirm complete TFA removal via ¹⁹F-NMR (ensure the absence of the characteristic singlet at ~ -76.0 ppm).

Protocol B: Anion Exchange via Basic Resin

Best for: Scale-up (> 5 grams) and downstream reactions sensitive to trace ammonia.

Causality: Passing the salt through a strongly basic ion exchange resin (e.g., quaternary ammonium hydroxide form) traps the trifluoroacetate anion on the polymer matrix. Because the resin is basic, the azetidine remains deprotonated and passes through the column unhindered[6]. Unlike SCX, the product is never bound to the column, reducing the solvent volume required.

Step-by-Step:

  • Preparation: Swell a strongly basic ion exchange resin in Water/MeOH (1:1) for 15 minutes[6]. Pack into a glass column.

  • Loading & Elution: Dissolve the azetidine•TFA salt in a minimum amount of Water/MeOH and pass it through the resin bed. Continuously elute with 2 to 3 CV of the same solvent mixture.

  • Isolation: Concentrate the eluent carefully under vacuum to yield the free amine.

  • Self-Validation System: Monitor the pH of the eluent drops exiting the column. The eluent will spike to pH > 9 exactly when the free amine begins eluting. Titrate a known aliquot of the final isolated product with standardized 0.1M HCl to confirm the active basic amine concentration matches the theoretical yield.

Protocol C: Counterion Exchange to Hydrochloride (HCl) Salt

Best for: Highly volatile azetidines (e.g., 2-methylazetidine) where isolating the free base results in catastrophic mass loss[2].

Causality: While TFA is a strong acid, its salts can be exchanged for chloride by utilizing a massive molar excess of HCl and exploiting the high volatility of TFA during lyophilization. The equilibrium is driven entirely by the physical removal of TFA gas under vacuum, leaving behind the bench-stable, highly crystalline azetidine•HCl salt[4].

Step-by-Step:

  • Dissolution: Dissolve the azetidine•TFA salt in 0.02 M HCl (aq) at a concentration of ~50 mg/mL[4].

  • Equilibration: Stir for 30 minutes at room temperature to allow the chloride ions to thoroughly permeate the solvation shell of the amine.

  • Lyophilization: Freeze the solution at -20°C and lyophilize to dryness. Purpose: TFA and water sublime under high vacuum, driving the counterion exchange to completion.

  • Self-Validation System: Perform a silver nitrate (AgNO₃) drop test on a 1 mg/mL aqueous aliquot of the final product. The immediate formation of a dense white precipitate (AgCl) confirms the successful exchange to the chloride salt. Gravimetric analysis should perfectly match the theoretical mass of the HCl salt, confirming no volatile free base was lost.

Sources

Method

Application Note: Advanced HPLC Purification Strategies for Azetidine-Containing Therapeutics

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context Azetidines are four-membered nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

Azetidines are four-membered nitrogenous heterocycles that have become highly prized scaffolds in contemporary medicinal chemistry. By restricting the conformation of acyclic amines, azetidines can improve target binding affinity, enhance pharmacokinetic profiles, and rigidify molecular structures. They are increasingly featured in advanced therapeutics, including inhaled Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis (IPF)[1].

However, the isolation and purification of azetidine-containing products via High-Performance Liquid Chromatography (HPLC) presents a unique set of analytical challenges. Standard purification platforms often fail, resulting in poor recovery, severe peak tailing, or complete degradation of the target molecule. This application note details the physicochemical causality behind these failures and provides field-proven, self-validating protocols for the successful preparative HPLC purification of azetidines.

Mechanistic Causality: Why Standard HPLC Methods Fail

To design an effective purification method, one must first understand the fundamental physicochemical properties of the azetidine ring.

Poor Retention and Peak Tailing

The unsubstituted azetidine nitrogen is highly basic, with a pKa​ of approximately 11.3[2]. In standard acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid [TFA] or Formic Acid, pH ~2.0–3.0), the nitrogen is fully protonated. This positive charge drastically increases the molecule's polarity, often causing it to elute in the void volume of a standard C18 reversed-phase column. Furthermore, the protonated amine interacts aggressively with residual ionized silanols on the silica stationary phase, manifesting as severe peak tailing and broad, unresolved elution profiles.

Acid-Catalyzed Ring Opening (Solvolysis)

The most critical failure mode in azetidine chromatography is on-column degradation. The four-membered azetidine ring harbors significant angle strain (approximately 26 kcal/mol). Protonation of the nitrogen atom in acidic mobile phases withdraws electron density from the adjacent α -carbons, increasing their electrophilicity. When subjected to these acidic conditions in the presence of protic solvents (such as water or methanol in the mobile phase), the ring becomes highly susceptible to nucleophilic attack. This leads to acid-catalyzed solvolysis, irreversibly opening the ring and destroying the target molecule during the run[3].

RingOpening Protonated Protonated Azetidine (Acidic pH) Degradation Ring-Opened Degradant Protonated->Degradation Nucleophilic Attack Nucleophile Protic Solvent (H2O/MeOH) Nucleophile->Degradation Neutral Deprotonated Azetidine (Basic pH 10) Stable Intact Product Recovered Neutral->Stable No Electrophilic Activation

Fig 1: Mechanistic pathway of acid-catalyzed azetidine ring opening vs. high-pH stability.

Strategic Method Development

To circumvent these issues, chromatographic conditions must be tailored to neutralize the amine and protect the strained ring.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue/CharacteristicChromatographic Implication
Basic pKa​ ~11.3Highly protonated at acidic pH, leading to poor C18 retention and severe silanol interactions.
Ring Strain ~26 kcal/molSusceptible to nucleophilic attack and ring-opening solvolysis in acidic, protic environments.
LogD (pH 2) Typically < 0Elutes in the void volume under standard acidic RP-HPLC conditions.
LogD (pH 10) Typically > 1Neutralized state allows for proper hydrophobic partitioning and retention on C18 columns.
High-pH Reversed-Phase HPLC (Primary Strategy)

By utilizing a mobile phase buffered to pH 9.5–10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), the azetidine nitrogen is deprotonated. This increases the molecule's lipophilicity for excellent C18 retention, eliminates silanol-induced tailing, and completely neutralizes the electrophilic activation that leads to ring opening.

HILIC Mode (Secondary Strategy)

For ultra-polar azetidine derivatives (such as azetidine-2-carboxylic acid[4]) that exhibit no retention on RP-HPLC even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism based on polar partitioning[5].

AzetidineWorkflow Start Crude Azetidine Mixture Assess Assess Polarity & pKa Start->Assess HighpH High-pH RP-HPLC (pH 9.5-10.5) Assess->HighpH LogD > 0 HILIC HILIC Mode (Ultra-Polar) Assess->HILIC LogD < 0 Acidic Avoid Strong Acids (Prevents Solvolysis) HighpH->Acidic HILIC->Acidic Purification Prep Scale-Up & Lyophilization Acidic->Purification

Fig 2: Chromatographic decision matrix for the purification of azetidine derivatives.

Experimental Protocols

Protocol A: Pre-Purification Stability Screen (Self-Validating System)

Trustworthiness in method development requires empirical validation before scaling up. This protocol is a self-validating system designed to prevent the catastrophic loss of valuable synthetic intermediates by confirming chemical stability prior to preparative injection.

Objective: To empirically verify that the azetidine target does not undergo solvolysis in the intended mobile phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the crude azetidine product in 1 mL of the proposed mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA for testing, or 10 mM NH4​HCO3​ pH 10 for validation).

  • Baseline Injection ( T=0 ): Immediately inject 5 µL onto an analytical LC-MS system. Record the peak area and the extracted ion chromatogram (EIC) of the target mass.

  • Incubation: Leave the sample vial in the autosampler at room temperature (25°C) for exactly 4 hours.

  • Follow-up Injection ( T=4h ): Inject 5 µL of the incubated sample under identical analytical conditions.

  • Data Analysis & Validation: Overlay the T=4h chromatogram with the T=0 chromatogram.

    • Pass Criteria: The target peak area remains 98% of the initial area. No new mass peaks are observed.

    • Fail Criteria: The target peak area drops significantly. The appearance of new peaks with masses corresponding to +18 Da (water addition) or +32 Da (methanol addition) indicates active ring opening[3]. If the acidic screen fails, immediately pivot to Protocol B.

Protocol B: High-pH Preparative RP-HPLC

This is the gold-standard methodology for isolating stable, moderate-to-high LogP azetidines with high purity and recovery while maintaining ring integrity.

Table 2: Mobile Phase Strategy Comparison for Azetidines

StrategyMobile PhaseRetentionPeak ShapeStability RiskRecommendation
Standard Acidic RP 0.1% TFA or FAPoorTailingHigh (Ring Opening)Avoid for strained azetidines.
High-pH RP 10 mM NH4​HCO3​ (pH 10)ExcellentSharp, SymmetricalLowPrimary Choice .
HILIC Ammonium Acetate / ACNExcellentGoodModerateSecondary choice (ultra-polar).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in HPLC-grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm membrane.

    • Organic (B): 100% HPLC-grade Acetonitrile (ACN).

  • Column Selection: Utilize a hybrid silica C18 column explicitly designed to withstand high pH environments (e.g., Waters XBridge C18 or Phenomenex Gemini C18). Standard silica columns will dissolve at pH 10.

  • Sample Loading: Dissolve the crude mixture in a solvent matching the initial gradient conditions (e.g., 5% B). Avoid dissolving in pure strong solvents like DMSO if possible to prevent breakthrough; if necessary, keep DMSO volume below 5% of the total injection volume.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 50% B over 20 column volumes) at a flow rate appropriate for the column internal diameter (e.g., 20 mL/min for a 21.2 mm ID column) to maximize the resolution of closely eluting synthetic impurities.

  • Fraction Collection & Recovery (Critical Step): Collect peaks based on UV threshold or MS mass-triggering. Crucial Causality: Do not leave the purified product in aqueous high-pH solutions for extended periods, as prolonged exposure to extreme pH can eventually promote alternative degradation pathways. Immediately freeze the collected fractions on dry ice and lyophilize to obtain the pure azetidine product.

References

  • Title: Azetidine | C3H7N | CID 10422 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum Source: ResearchGate URL: [Link]

  • Title: Efficient Route to (S)-Azetidine-2-carboxylic Acid Source: Taylor & Francis Online URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of Azetidine-Based Intermediates

Introduction Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry, functioning as metabolically stable, conformationally restricted bioisosteres for larger heterocycles like piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry, functioning as metabolically stable, conformationally restricted bioisosteres for larger heterocycles like piperidines and morpholines (1)[1]. Prominent examples of azetidine-containing active pharmaceutical ingredients (APIs) include the S1P1 receptor agonist BMS-520 and the blockbuster JAK1/2 inhibitor baricitinib (2)[2].

However, the scale-up synthesis of the four-membered azetidine ring presents significant thermodynamic and kinetic challenges. The inherent ring strain (~26 kcal/mol) often necessitates harsh cyclization conditions, which can compromise functional group tolerance, trigger polymerization, and reduce overall yield (3)[3]. This application note details two field-proven, scalable methodologies for synthesizing high-value azetidine intermediates: a continuous-flow cyclization/oxidation route and a modern strain-release protocol.

Mechanistic Overview: Cyclization vs. Strain-Release

Historically, azetidines are synthesized via the intramolecular cyclization of acyclic precursors (e.g., 1,3-haloamines or epichlorohydrin derivatives) (4)[4]. While effective, this approach suffers from a high entropic penalty.

Conversely, the modern strain-release approach bypasses these thermodynamic hurdles by utilizing a highly strained bicyclic system, 1-azabicyclo[1.1.0]butane (ABB). The massive thermodynamic driving force of releasing the ~65 kcal/mol strain energy in ABB allows for rapid, regioselective nucleophilic ring-opening under mild conditions. This makes it ideal for late-stage functionalization and modular scale-up without the harsh conditions required by traditional cyclization (5)[5].

MechanisticPathways Start1 Acyclic Precursors (e.g., Epichlorohydrin) Cyclization Traditional Cyclization (High Activation Energy) Start1->Cyclization Azetidine Azetidine Core (Target Intermediate) Cyclization->Azetidine Start2 1-Azabicyclo[1.1.0]butane (ABB) StrainRelease Strain-Release (Nucleophilic Opening) Start2->StrainRelease StrainRelease->Azetidine

Fig 1. Comparison of traditional cyclization vs. strain-release pathways for azetidine synthesis.

Application 1: Green Synthesis of Baricitinib Intermediates via Microchannel Oxidation

Target: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Causality & Rationale: The traditional batch oxidation of 1-Boc-azetidin-3-ol to 1-Boc-azetidin-3-one using TEMPO/bleach is highly exothermic. In large-scale batch reactors, poor heat transfer can lead to thermal runaway, over-oxidation, and degradation of the sensitive azetidinone intermediate. Transitioning this step to a continuous-flow microchannel reactor provides a remarkably high surface-area-to-volume ratio, ensuring precise isothermal control, enhanced safety, and higher yields (6)[6].

Protocol: Step-by-Step Methodology
  • Pre-reaction Setup: Prepare a solution of 1-Boc-azetidin-3-ol (1.0 equiv) and TEMPO (0.01 equiv) in dichloromethane (DCM). Prepare a separate aqueous solution of NaOCl (1.1 equiv) buffered with NaHCO3 to pH 8.5-9.0.

  • Microreactor Configuration: Connect the organic and aqueous feed lines to a T-mixer leading into a microchannel reactor block maintained strictly at 0–5 °C.

  • Continuous Flow Oxidation: Pump the two streams simultaneously at optimized flow rates to achieve a residence time of 2–5 minutes. The biphasic mixture undergoes rapid, controlled oxidation.

  • Quenching & Separation: Direct the reactor effluent into a quenching vessel containing aqueous sodium thiosulfate to neutralize unreacted hypochlorite. Separate the organic layer, dry over Na2SO4, and concentrate under vacuum to afford tert-butyl 3-oxoazetidine-1-carboxylate (>95% yield, >98% purity).

  • Horner-Wadsworth-Emmons Olefination: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equiv) in THF at -5 °C, slowly add potassium tert-butoxide (1.0 M in THF) under an N2 atmosphere. Stir for 3 hours.

  • Coupling: Add the synthesized tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF to the phosphonate solution at -5 °C. Stir for 2 hours, then warm to room temperature for 16 hours.

  • Workup: Quench with aqueous NaCl, extract with ethyl acetate, and concentrate to yield the target tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid (~91% yield)[6].

Application 2: Modular Synthesis of 3-Haloazetidines via Strain-Release (ABB)

Target: Gram-scale protected 3-haloazetidines.

Causality & Rationale: Accessing 3-haloazetidines via direct halogenation of azetidin-3-ols often results in poor yields due to azetidine ring fragmentation or rearrangement under acidic conditions. The ABB strain-release method circumvents this by forming the C-Halogen and N-Protecting group bonds simultaneously. The electrophilic activation of the highly strained ABB nitrogen triggers a rapid nucleophilic attack by the halide ion at the C3 position, yielding the 3-haloazetidine with perfect regiocontrol (7)[7].

WorkflowABB Step1 1. Epichlorohydrin + Amine (Formation of ABB Precursor) Step2 2. Base-Promoted Bicyclization (Isolation of ABB) Step1->Step2 Step3 3. Electrophilic Activation (Addition of Acid/Halide) Step2->Step3 Step4 4. Nucleophilic Trapping (Regioselective Ring Opening) Step3->Step4 Product Protected 3-Haloazetidine (>90% Yield) Step4->Product

Fig 2. Step-by-step workflow for the synthesis of 3-haloazetidines via ABB strain-release.

Protocol: Step-by-Step Methodology
  • Precursor Formation: Slowly add epichlorohydrin (1.0 equiv) to a stirred mixture of benzhydrylamine (1.0 equiv) in methanol at 0 °C. Warm to room temperature and stir for 48 hours to form the intermediate 1-benzhydrylazetidin-3-ol (8)[8].

  • Bicyclization: Subject the intermediate to mesylation (MsCl, Et3N) followed by treatment with a strong base (e.g., LiHMDS or NaH) to induce intramolecular displacement, yielding the 1-azabicyclo[1.1.0]butane core. Isolate via vacuum distillation.

  • Strain-Release Halogenation: Dissolve the ABB intermediate in a non-polar solvent (e.g., MTBE or DCM) and cool to -78 °C.

  • Electrophilic Trapping: Slowly add a solution of the desired electrophilic protecting group (e.g., Boc-Cl, Cbz-Cl, or Ts-Cl) and a halide source (e.g., tetrabutylammonium chloride or bromide). The reaction proceeds instantaneously due to the release of ring strain.

  • Isolation: Warm the mixture to room temperature, wash with water, dry the organic layer, and concentrate. The resulting protected 3-haloazetidine is typically obtained in >90% yield and requires minimal purification, ready for downstream cross-coupling or nucleophilic substitution[7].

Quantitative Data Presentation

The table below summarizes the performance metrics of the two scale-up methodologies, demonstrating their viability for process chemistry applications.

MetricMicrochannel Oxidation (Baricitinib Int.)Strain-Release (3-Haloazetidines)
Target Intermediate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateProtected 3-Haloazetidines
Key Reaction Step TEMPO/NaOCl Oxidation & HWE OlefinationElectrophilic Ring-Opening of ABB
Overall Yield ~91% (Olefination step)>90% (Strain-release step)
Purity (Crude) >98% (No over-oxidation observed)>95% (Highly regioselective)
Scalability High (Continuous flow mitigates exotherm)High (Gram to multi-gram scale)
Primary Advantage Enhanced safety, eliminates thermal runawayModular functionalization, avoids harsh cyclization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate Stability &amp; Handling

From the Desk of the Senior Application Scientist Working with strained nitrogen heterocycles requires a fundamental understanding of their kinetic and thermodynamic vulnerabilities. Azetidin-1-yl(azetidin-3-yl)methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Working with strained nitrogen heterocycles requires a fundamental understanding of their kinetic and thermodynamic vulnerabilities. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2) is a highly valuable building block in drug discovery, but it is notoriously fragile in solution. Its instability is driven by the inherent ring strain of the 4-membered azetidine core (approximately 25.4 kcal/mol)[1], compounded by the presence of the trifluoroacetate (TFA) counterion.

To successfully utilize this compound, researchers must treat it not just as a standard amine salt, but as an active electrophile under acidic conditions and a potent nucleophile under basic conditions. This guide provides the mechanistic causality behind its degradation and self-validating protocols to ensure experimental success.

Mechanistic Breakdown of Solution Instability

Understanding why this compound degrades is the first step in preventing it. The degradation pathways are highly dependent on the solvent environment and the protonation state of the azetidin-3-yl amine.

  • Acid-Catalyzed Solvolysis: The TFA salt maintains the secondary amine of the azetidin-3-yl ring in a protonated state ( NH2+​ ). Protonation significantly lowers the activation energy for nucleophilic attack. If dissolved in protic solvents like methanol or water, the solvent molecules act as nucleophiles, attacking the electrophilic C2 or C4 carbons. This results in irreversible ring-opening to form acyclic amino ethers or amino alcohols[2].

  • Intramolecular Decomposition: Aryl and amide-substituted azetidines are susceptible to acid-mediated intramolecular ring-opening. The oxygen atom of the pendant azetidin-1-yl methanone (the amide carbonyl) can act as an internal nucleophile. Driven by conformational proximity, it attacks the protonated azetidin-3-yl ring, leading to complex rearranged degradants[3].

  • Intermolecular Oligomerization (Base-Induced): If the TFA salt is neutralized (free-based) prior to the introduction of an electrophile, the newly liberated secondary amine becomes a strong nucleophile. It will rapidly attack the strained azetidine ring of neighboring molecules, leading to uncontrolled intermolecular oligomerization[4].

Mechanisms Core Azetidin-1-yl(azetidin-3-yl)methanone TFA Salt (Protonated) Protic Protic Solvents (H2O, MeOH) Core->Protic Nucleophilic Attack Intra Conformational Proximity (Pendant Amide) Core->Intra Internal Nucleophile Base Base Addition (pH > 8) Core->Base Neutralization Solvolysis Acid-Catalyzed Solvolysis (Ring-Opened Amino Ether) Protic->Solvolysis Rearrange Intramolecular Attack (Rearranged Degradant) Intra->Rearrange Oligo Intermolecular Attack (Oligomerization) Base->Oligo

Degradation pathways of azetidine TFA salts in solution.

Quantitative Stability Matrix

To guide your experimental design, we have summarized the half-life ( T1/2​ ) of the compound under various standard laboratory conditions.

Solvent SystemTemperatureConcentrationEstimated Stability ( T1/2​ )Primary Degradation Pathway
Methanol / Water25 °C0.1 M< 2 hoursAcid-catalyzed solvolysis / Ring-opening
DMSO (Dry, Aprotic)25 °C0.1 M~ 48 hoursIntramolecular nucleophilic attack
DMSO (Dry, Aprotic)4 °C0.1 M> 2 weeksNone (Stable)
DCM + 2.0 eq DIPEA25 °C0.5 M< 30 minutesIntermolecular oligomerization
DCM + 2.0 eq DIPEA0 °C0.05 M (Dilute)~ 4-6 hoursIntermolecular oligomerization

Troubleshooting & FAQs

Q1: My LC-MS shows multiple new peaks and a loss of the parent mass when I dissolve the compound in methanol. What is happening? A1: You are observing rapid acid-catalyzed methanolysis. The TFA counterion protonates the azetidine ring, making it highly susceptible to nucleophilic attack by the methanol solvent. The inherent ring strain (~25.4 kcal/mol) drives the thermodynamic opening of the 4-membered ring[1]. Actionable Solution: Never use protic solvents (MeOH, EtOH, H2​O ) for stock solutions. Switch exclusively to dry, aprotic solvents like DMSO or Acetonitrile (MeCN).

Q2: I need to use this building block in an amide coupling reaction (e.g., HATU/DIPEA). The reaction fails or yields a polymeric mess. Why? A2: When you add a strong organic base like DIPEA to the bulk solution, you neutralize the TFA salt, generating the free secondary amine. At high concentrations, this free amine acts as a nucleophile and attacks the strained azetidine ring of neighboring molecules, causing intermolecular oligomerization[4]. Actionable Solution: Perform the coupling under high dilution conditions and utilize an in-situ trapping method (see Protocol 2 below).

Q3: Does the pendant azetidine amide (azetidin-1-yl) also ring-open? A3: It is significantly less likely. The azetidin-1-yl ring is part of an amide, which delocalizes the nitrogen lone pair, stabilizing the ring against protonation compared to the free secondary amine. However, as noted above, the pendant amide oxygen can act as an internal nucleophile, attacking the protonated azetidin-3-yl ring, leading to intramolecular decomposition[3]. Keeping the solution cold and strictly aprotic minimizes this pathway.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Causality: To prevent solvolysis and thermal degradation, stock solutions must be prepared in strictly anhydrous, aprotic solvents and stored at sub-zero temperatures to suppress intramolecular attack.

  • Equilibration: Ensure the lyophilized powder of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is equilibrated to room temperature in a desiccator before opening. Opening cold vials causes atmospheric condensation, introducing water that will initiate ring-opening[2].

  • Solvent Selection: Use anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Do not use solvent bottles that have been open for >1 month.

  • Dissolution: Dissolve the compound to a maximum concentration of 0.1 M. Higher concentrations exponentially increase the probability of intermolecular collisions if trace base is present.

  • Storage: Aliquot the solution into amber glass vials and store immediately at -80 °C. Thaw aliquots only once; discard any unused thawed portions to maintain structural integrity.

Protocol S1 1. Equilibrate Solid (Desiccator, RT) S2 2. Anhydrous Solvent (Dry DMSO/DMF) S1->S2 S3 3. Dilute Dissolution (Max 0.1 M) S2->S3 S4 4. Aliquot & Freeze (Store at -80 °C) S3->S4

Workflow for preparing stable azetidine TFA stock solutions.

Protocol 2: Controlled Free-Basing for Amide Coupling (In-Situ Trapping)

Causality: To prevent oligomerization upon neutralization of the TFA salt, the reaction must be kept dilute and cold. By generating the active ester before neutralizing the azetidine salt, the free amine immediately reacts with the intended electrophile, outcompeting the degradation pathway.

  • Pre-activation: In a flame-dried flask under N2​ , dissolve your target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.05 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Cooling: Cool the active ester solution to 0 °C using an ice bath.

  • Addition: Dissolve the Azetidin-1-yl(azetidin-3-yl)methanone TFA salt (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise over 10 minutes to the 0 °C active ester solution.

  • Neutralization in situ: Add an additional 1.1 eq of DIPEA dropwise to the cold mixture. This ensures the free amine is generated in the presence of the highly reactive active ester, trapping it immediately.

  • Validation & Quench: Monitor by LC-MS after 30 minutes. The presence of the desired product mass without polymeric repeating units validates the protocol. Quench with saturated aqueous NH4​Cl immediately upon completion to prevent late-stage base-catalyzed side reactions.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:3

  • How to prevent the ring-opening of azetidines during subsequent reactions Source: Benchchem URL:1

  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution Source: Benchchem URL:2

  • Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews - ACS Publications URL:4

Sources

Optimization

Optimization of reaction conditions for azetidine acylation

Welcome to the Technical Support & Troubleshooting Center for Azetidine Chemistry . This portal is designed for researchers, medicinal chemists, and process scientists facing challenges during the acylation and amide cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Azetidine Chemistry . This portal is designed for researchers, medicinal chemists, and process scientists facing challenges during the acylation and amide coupling of azetidine-containing scaffolds.

Azetidines are highly strained four-membered nitrogen heterocycles. While they are invaluable for introducing conformational constraints in drug discovery, their inherent ring strain makes them highly susceptible to ring-opening, polymerization, and structural rearrangement during standard acylation conditions. This guide provides mechanistic insights and field-proven protocols to optimize your reaction conditions.

Workflow & Logical Decision Tree

To prevent the degradation of your azetidine substrates, your choice of activation strategy and base stoichiometry must be tightly controlled. The following decision tree outlines the optimal pathways for azetidine acylation.

AzetidineWorkflow A Azetidine Acylation B Use HCl Salt (Avoid Free Base) A->B C Select Activation Strategy B->C D1 Acid Chloride C->D1 D2 Coupling Reagents (HATU, EDC, T3P) C->D2 E1 Risk: Ring Opening (3-chloropropylamine) D1->E1 E2 Risk: Ring Expansion (Dihydro-1,3-oxazine) D2->E2 E3 Risk: Epimerization D2->E3 F1 Strict Temp Control (< 20°C) E1->F1 F2 Use HATU + DIPEA (0.95 equiv) E2->F2 E3->F2

Decision tree for mitigating azetidine acylation side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my azetidine starting material degrading or forming a sticky residue before the coupling step even begins? A: Azetidine free base is highly unstable. Due to the lack of steric hindrance and high nucleophilicity of the nitrogen, the free base has a strong tendency to oligomerize via intermolecular nucleophilic attacks (1)[1]. Causality & Fix: Always source, store, and introduce azetidine into your reaction vessel as a hydrochloride (HCl) salt. The protonated state protects the nitrogen from self-polymerization. You should only liberate the free base in situ using a controlled amine base (like DIPEA) at low temperatures.

Q2: I am using EDC·HCl or T3P for amide coupling, but LC-MS shows a mass corresponding to a 6-membered ring byproduct. What is happening? A: You are observing a condition-controlled ring expansion. The strain energy of the azetidine ring is approximately 25.4 kcal/mol (2)[2]. When activated by certain coupling reagents like EDC or T3P, the intermediate is prone to σ -C–N bond cleavage. This is followed by amide N-to-O tautomerism and a 6-exo-trig spirocyclization, which expands the 4-membered azetidine into a 6-membered 5,6-dihydro-4H-1,3-oxazine (3)[3]. Causality & Fix: Switch your coupling reagent to HATU and maintain temperatures at or below 0 °C during activation to kinetically trap the desired amide before ring expansion can occur.

Q3: I am reacting azetidine with an acid chloride, but I am isolating a linear alkyl chloride impurity. How do I prevent this? A: The impurity is likely a 3-chloropropylamine derivative. This occurs via nucleophilic ring opening of the highly strained azetidine ring by chloride ions (1)[1]. Complicating matters, 3-chloropropylamine reacts faster with acid chlorides than azetidine itself, leading to amplified impurity profiles (1)[1]. Causality & Fix: The chloride acts as a nucleophile on the protonated azetidine. Maintain reaction temperatures strictly below 20 °C and consider using biphasic conditions (e.g., aqueous NaOH / Toluene) to rapidly sequester HCl generated during the reaction.

Q4: My α -chiral center is epimerizing during the coupling of azetidine-2-carboxylic acid. How do I retain stereochemistry? A: Epimerization at the α -position is driven by base-catalyzed deprotonation or oxazolone formation. Causality & Fix: Base stoichiometry is the most critical parameter here. Using exactly 0.95 equivalents of DIPEA creates a slightly under-basified environment. This provides just enough free amine for the HATU-mediated coupling to proceed efficiently, while acting as a self-validating safeguard to prevent epimerization at the α -carbon (4)[4].

Quantitative Data: Coupling Reagent Comparison

The table below summarizes the quantitative and qualitative impacts of various coupling conditions on azetidine ring integrity.

Coupling ReagentBase (Equivalents)SolventTemp.Mechanistic Outcome / Observation
EDC·HCl Et₃N (2.0 - 3.0 eq)CH₂Cl₂RTHigh risk of σ -C–N bond cleavage; promotes ring expansion to dihydro-1,3-oxazine.
T3P Et₃N (3.0 eq)EtOAcRTYields a ~4:1 ratio of ring-expanded oxazine to the desired spiro-azetidine amide.
Acid Chloride NaOH (aq)Toluene< 20 °CViable, but high risk of nucleophilic attack by Cl⁻ yielding 3-chloropropylamine derivatives.
HATU DIPEA (0.95 eq)DMF0 °COptimal. High yield of desired amide; strict stereoretention of α -chiral centers.

Standard Operating Procedure (SOP)

Methodology: Stereoretentive HATU-Mediated Azetidine Amide Coupling This protocol is engineered to couple amines to chiral azetidine-2-carboxylic acids (or vice versa) without inducing ring expansion or α -epimerization.

Materials Required:

  • Azetidine derivative (HCl salt)

  • Carboxylic acid partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Step-by-Step Protocol:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the azetidine HCl salt (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to exactly 0 °C.

    • Scientific Rationale: Low temperatures suppress the kinetic pathway that leads to σ -C–N bond cleavage and subsequent ring expansion.

  • Activation: Add HATU (1.1 equiv) in a single portion to the stirring solution.

  • Stoichiometric Base Addition (Critical Step): Using a precision syringe, add exactly 0.95 equivalents of DIPEA dropwise over 5 minutes.

    • Scientific Rationale: This sub-stoichiometric base addition is a self-validating system. It ensures the α -proton remains intact by preventing the reaction from becoming overly basic, effectively eliminating the risk of racemization (4)[4].

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour. Slowly remove the ice bath and let the reaction warm to room temperature (approx. 20 °C) while monitoring progression via LC-MS.

  • Quench & Isolate: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: Organic Process Research & Development (ACS Publications)
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion...
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Source: RSC Advances (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azetidine Ring-Opening Side Reactions

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and utilizing azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, while a source of its synthetic utility, also presents significant challenges in controlling its reactivity. Unwanted ring-opening is a common and often frustrating side reaction.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common side reactions and provide actionable, field-proven protocols to help you steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Ring-Opening of Unsymmetrical Azetidines

Question: My nucleophilic ring-opening of a 2-substituted azetidine is giving me a mixture of regioisomers. How can I control which C-N bond is cleaved?

Answer: This is a classic challenge in azetidine chemistry. Regioselectivity is a delicate balance between electronic effects and steric hindrance. Understanding which factor dominates in your system is key to solving the problem.[1][2]

The Underlying Principles: Electronic vs. Steric Control
  • Electronic Effects : If one of the carbons adjacent to the nitrogen (the C2 or C4 position) bears a substituent that can stabilize a positive charge, this position becomes the preferred site of nucleophilic attack. This is especially true when the reaction proceeds through a transition state with significant carbocationic character (an SN1-like pathway).[3] Activating groups include:

    • Aryl, Alkenyl, or Carbonyl Groups: These groups can stabilize a developing positive charge through resonance. The nucleophile will almost always attack the carbon atom bearing these substituents.[1][2]

  • Steric Hindrance : In the absence of strong electronic directing groups (e.g., a 2-alkylazetidine), the reaction pathway is often governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom.[1] This is the hallmark of a classic SN2-type mechanism.[4]

Troubleshooting Workflow & Solutions

To diagnose and solve your regioselectivity issue, consider the following decision-making process:

G cluster_electronic Electronic Control is Likely Dominant cluster_steric Steric Control is Likely Dominant start Poor Regioselectivity Observed q1 Does your azetidine have a C2-substituent that can stabilize a positive charge? (e.g., Aryl, Alkenyl, Carbonyl) start->q1 e1 Observed attack at the unsubstituted carbon? q1->e1 Yes s1 Observed attack at the more substituted carbon? q1->s1 No (e.g., C2-alkyl) e2 This suggests the reaction is forced into an SN2 pathway. Is your nucleophile very strong and/or sterically bulky? e1->e2 e3 Consider a 'softer' or smaller nucleophile to favor electronic control. Also, consider a stronger Lewis acid to promote more SN1-like character. e2->e3 s2 This suggests some electronic activation is at play, or the nucleophile is small enough to overcome the steric barrier. s1->s2 s3 To favor attack at the less substituted carbon, use a bulkier nucleophile. Also, ensure the N-activating group (e.g., Ts, Boc) is not being cleaved under the reaction conditions. s2->s3

Caption: Troubleshooting workflow for poor regioselectivity.

Practical Solutions & Experimental Protocols
  • Modulate the Lewis Acid: The choice of Lewis acid can shift the mechanism between SN1 and SN2 pathways.[3]

    • To favor electronic control (attack at the substituted position): Use a strong Lewis acid like BF₃·OEt₂ or Cu(OTf)₂. These coordinate strongly to the nitrogen, promoting a more carbocationic intermediate and favoring attack at the site best able to stabilize that charge.[4]

    • To favor steric control (attack at the less substituted position): Use a milder Lewis acid or consider forming an azetidinium ion with an alkylating agent like methyl triflate, which often favors a clean SN2 attack.[5][6]

  • Vary the Nucleophile:

    • Bulky nucleophiles (e.g., lithium diisopropylamide, LDA) will strongly favor attack at the less hindered carbon.

    • "Soft" nucleophiles (e.g., organocuprates) are more sensitive to electronic effects and may favor attack at the more substituted, electron-deficient carbon.

  • Solvent Choice: The solvent can influence the stability of charged intermediates.

    • Polar, coordinating solvents (like THF) can sometimes favor SN2 pathways.

    • Less polar solvents (like dichloromethane or toluene) might better support the charge separation in an SN1-like transition state.

Issue 2: Elimination Side Reactions Leading to Alkenes

Question: Instead of my desired ring-opened product, I am isolating a significant amount of an unsaturated amine. What is causing this elimination side reaction?

Answer: Elimination is a common competitive pathway, especially when synthesizing azetidines via intramolecular cyclization or when attempting ring-opening under certain conditions.[7] This side reaction is often promoted by the base used, the solvent, and the temperature.

Mechanistic Insight: Cyclization vs. Elimination

The formation of an azetidine from a γ-haloamine is a classic example of competing substitution (cyclization) and elimination pathways. The base can either deprotonate the amine for the desired nucleophilic attack or abstract a proton from the carbon adjacent to the leaving group, leading to an alkene.

G cluster_paths start γ-Haloamine Precursor p1 Intramolecular SN2 Attack (4-exo-tet) start->p1 Kinetic Pathway Favored by: - Non-hindered base - Lower temp. p2 Base-Mediated E2 Elimination start->p2 Competitive Pathway Favored by: - Hindered/strong base - Higher temp. desired Azetidine Product (Desired) p1->desired side Allylic Amine Byproduct (Undesired) p2->side

Caption: Competing pathways: Azetidine formation vs. elimination.

Troubleshooting & Mitigation Strategies
  • Choice of Base: This is often the most critical factor.

    • Avoid bulky, strong bases: Bases like potassium tert-butoxide (KOtBu) are excellent for promoting elimination.

    • Use milder, non-hindered bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient to facilitate cyclization without causing significant elimination. In some cases, the amine starting material is basic enough to self-cyclize upon heating, requiring no external base.[7]

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.

    • Run the reaction at a lower temperature. If cyclization is sluggish at room temperature, try running it for a longer period at 0 °C or even lower before resorting to heat.

  • Solvent Effects:

    • A study noted that using toluene as a solvent reduced elimination side products to less than 3%, whereas significant elimination occurred in THF.[7] It is worth screening non-polar aprotic solvents.

Issue 3: Intramolecular Decomposition Under Acidic Conditions

Question: My azetidine-containing compound seems to be decomposing during workup or purification on silica gel. I suspect an acid-catalyzed side reaction. What is happening?

Answer: You are likely observing an acid-mediated intramolecular ring-opening decomposition. This is a known instability pathway for certain N-substituted azetidines, particularly those with a nearby nucleophilic group, such as a pendant amide.[8]

The Decomposition Mechanism

The process is typically initiated by the protonation of the basic azetidine nitrogen. This activates the strained ring, making it highly susceptible to intramolecular nucleophilic attack by a nearby functional group (like an amide oxygen).[8] This leads to the formation of a bicyclic intermediate that subsequently hydrolyzes or rearranges, leading to decomposition.

Solutions and Preventative Measures
  • Avoid Acidic Conditions: This is the most straightforward solution.

    • Workup: Use a mild basic wash, such as saturated sodium bicarbonate (NaHCO₃) solution, to quench the reaction and neutralize any acid before extraction.[2]

    • Purification: If you suspect silica gel (which is acidic) is causing decomposition, switch to a different stationary phase. Neutral alumina is a good alternative. You can also "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% TEA in your eluent).

  • Protecting Group Strategy: If the azetidine nitrogen is part of the final target and not an intermediate, its basicity can be masked. Acylation or sulfonylation of the nitrogen (e.g., forming an N-Boc, N-Cbz, or N-tosyl azetidine) significantly reduces its basicity and susceptibility to protonation.

  • Structural Modification: If you are in the drug design phase, the instability might be inherent to the pharmacophore. Studies have been conducted to understand the structure-stability relationship, allowing for the design of stable analogues that avoid this decomposition pathway.[8]

Key Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Azetidine Ring-Opening

This is a generalized procedure and requires optimization for specific substrates and nucleophiles.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-activated azetidine (1.0 eq.) and the appropriate anhydrous solvent (e.g., Dichloromethane, Toluene).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an ice or dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, Cu(OTf)₂, 1.0-1.5 eq.) dropwise to the stirred solution.

  • Nucleophile Addition: Slowly add the nucleophile (1.0-2.0 eq.) to the reaction mixture. If the nucleophile is also the solvent (e.g., an alcohol), the Lewis acid is added to the solution of the azetidine in the alcohol.[2]

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by a suitable method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a buffered solution (e.g., pH 7 phosphate buffer) at low temperature.[2]

  • Workup: Allow the mixture to warm to room temperature. If an organic solvent was used, dilute with more solvent and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (or neutral alumina if the product is acid-sensitive) to afford the desired product.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Azizi, A., et al. (2023). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 28(4), 1689. [Link]

  • Talbot, I. M., et al. (1976). Regioselectivity in nucleophilic ring-opening of aziridinones. Journal of the Chemical Society, Chemical Communications, (19), 782-783. [Link]

  • Ranjith, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1243577. [Link]

  • Organic Chemistry Portal. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid Mediated Ring-Opening of Azetidines. Scribd. [Link]

  • Zhang, W. (2017). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(7), 2649–2655. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 16, 1684–1691. [Link]

  • Leonardi, J. J. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

  • Alcaide, B., & Almendros, P. (2002). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 102(11), 3857–3932. [Link]

  • Powers, J. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Piotrowski, D. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azetidin-1-yl(azetidin-3-yl)methanone Workflows

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize sp3-rich building blocks to improve the pharmacokinetic profiles of lead compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize sp3-rich building blocks to improve the pharmacokinetic profiles of lead compounds. Azetidin-1-yl(azetidin-3-yl)methanone is a highly valuable secondary amine nucleophile for such applications. However, its unique structural features—specifically its high ring strain and its commercial availability as a salt—introduce specific chemical liabilities.

This guide is designed to provide you with authoritative, mechanistically grounded solutions to the most common issues encountered when utilizing this compound in organic synthesis.

Frequently Asked Questions (Troubleshooting By-products)

Q1: I am observing a +96 Da mass shift in my LC-MS during coupling reactions. What is this by-product? Diagnosis & Causality: You are observing the N-trifluoroacetylated by-product. Azetidin-1-yl(azetidin-3-yl)methanone is predominantly supplied commercially as a trifluoroacetate (TFA) salt (CAS 1257293-97-2). When subjected to coupling conditions (e.g., with HATU/EDC or aryl halides) in the presence of weak or insufficient organic bases, the TFA counterion can act as an acylating agent. It transfers the trifluoroacetyl group to the free secondary amine of the azetidin-3-yl ring, permanently capping your nucleophile. Resolution: Do not rely on in situ neutralization. Implement a rigorous, biphasic free-basing protocol prior to the reaction to physically remove the trifluoroacetate ion from the reaction environment.

Q2: My reaction yields a complex mixture with mass shifts indicating +18 Da (H2O) or nucleophile adducts. Why is the azetidine ring degrading? Diagnosis & Causality: You are observing ring-opening side reactions. The four-membered azetidine ring possesses significant inherent ring strain (approximately 26 kcal/mol)[1]. Under acidic conditions, the protonation of the nitrogen atom highly activates the adjacent electrophilic carbons. This allows even weak nucleophiles, such as ambient water or alcohols, to attack the ring and relieve the strain, resulting in an acyclic amino alcohol[2]. Resolution: Maintain the reaction pH strictly above 7.5. Avoid the use of strong Lewis acids, Brønsted acids, or extended heating in protic solvents.

Q3: During downstream deprotection or saponification, I lose the azetidin-1-yl moiety entirely (-83 Da). How can I prevent this? Diagnosis & Causality: The central linkage in Azetidin-1-yl(azetidin-3-yl)methanone (CID 59605486)[3] is an amide bond. While amides are generally robust, the electron-withdrawing nature and strain of the adjacent azetidine rings can increase the carbonyl's susceptibility to hydrolysis under harsh aqueous basic or acidic conditions. This cleaves the molecule into free azetidine and an azetidine-3-carboxylic acid derivative. Resolution: Transition to milder deprotection conditions (e.g., using LiOH in THF/H2O at room temperature instead of refluxing in 2M NaOH).

Quantitative Data: By-product Identification Matrix

To streamline your LC-MS analysis, use the following matrix to identify and prevent common side reactions associated with this building block.

By-productMechanism of FormationLC-MS Shift (Δm/z)Prevention Strategy
N-TFA Amide Acylation of the secondary amine by the TFA counterion.+96 DaPre-reaction biphasic free-basing; verify via 19F NMR.
Ring-Opened Adduct Acid-catalyzed nucleophilic cleavage of the strained ring.+18 Da (H2O adduct)Maintain pH > 7.5; strictly avoid Lewis/Brønsted acids.
Hydrolyzed Linker Amide bond saponification yielding free azetidine.-83 DaLimit exposure to strong aqueous bases or acids during workup.
Oligomer/Dimer Intermolecular amine-amide nucleophilic attack.+140 DaOperate at lower concentrations (<0.1 M); avoid excessive heat.

Validated Experimental Protocol: Free-Basing & SNAr Coupling

Design Rationale: This protocol is a self-validating system designed to eliminate TFA-transfer and prevent strain-induced ring-opening prior to Nucleophilic Aromatic Substitution (SNAr).

Step 1: Biphasic Neutralization

  • Suspend Azetidin-1-yl(azetidin-3-yl)methanone TFA salt (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add an equal volume of saturated aqueous NaHCO3. Causality: NaHCO3 provides a mild, buffered alkaline environment (pH ~8.3). This is sufficiently basic to deprotonate the secondary amine (pKa ~11.2)[2] without risking the hydrolysis of the central amide bond. Self-Validation Checkpoint: Measure the pH of the aqueous layer (must be ≥ 8) before proceeding.

Step 2: Extraction and Verification

  • Separate the organic layer and extract the aqueous phase twice with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at ≤30°C. Causality: Strict thermal control (≤30°C) prevents heat-induced polymerization or degradation of the concentrated free base. Self-Validation Checkpoint: Analyze the concentrated residue via 19F NMR. The complete absence of a signal at ~ -75 ppm confirms the successful removal of the TFA counterion.

Step 3: Controlled SNAr Coupling

  • Dissolve the verified free base in anhydrous DMF (0.1 M).

  • Add the electrophile (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir at 50°C for 4-6 hours. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge any hydrofluoric or hydrochloric acid generated during the SNAr process, protecting the azetidine ring from acid-catalyzed ring-opening[1].

Pathway Visualization

The following diagram illustrates the divergent chemical pathways of the starting material based on reaction conditions.

G A Azetidin-1-yl(azetidin-3-yl)methanone (TFA Salt) B Free Base Intermediate (Active Nucleophile) A->B Mild Base (pH 8-9) (e.g., DIPEA, NaHCO3) D By-product: N-TFA Amide (+96 Da Mass Shift) A->D Heat / Coupling Reagents (Insufficient Base) C Desired Product (N-Alkylated/Arylated) B->C Electrophile (Controlled Conditions) E By-product: Ring-Opened Adduct (Strain Relief) B->E Strong Acid / Strong Nucleophile (Ring Cleavage)

Caption: Reaction pathways of Azetidin-1-yl(azetidin-3-yl)methanone highlighting by-products.

References

  • Azetidin-1-yl(azetidin-3-yl)methanone | C7H12N2O | CID 59605486. PubChem, National Institutes of Health. URL: [Link]

  • Azetidine. Wikipedia. URL: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with monitoring the synthesis and purification of Azetidin-1-yl(az...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with monitoring the synthesis and purification of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate .

This bis-azetidine derivative presents a "perfect storm" of analytical challenges: it is a highly polar, low-molecular-weight heterocycle containing both a tertiary amide and a secondary amine (present as a trifluoroacetate salt), and it lacks a UV-active chromophore. Below, we break down the causality behind common chromatographic failures and provide self-validating protocols to ensure robust TLC and LC-MS workflows.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

Q1: Why does my compound streak heavily or remain stuck at the baseline on standard silica gel plates?

The Causality: Standard normal-phase TLC relies on silica gel, which is densely populated with slightly acidic surface silanol groups (Si-OH). The secondary amine in the azetidin-3-yl ring is highly basic and acts as a strong hydrogen-bond acceptor and ion-exchange partner with these silanols[1]. Furthermore, the presence of the trifluoroacetate (TFA) counterion creates a localized acidic microenvironment that disrupts consistent partitioning. This dual-interaction prevents the molecule from migrating cleanly with the mobile phase, resulting in severe streaking[2].

The Solution: You must chemically deactivate the silica gel's active sites dynamically during the run. Adding a volatile base, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your mobile phase outcompetes the azetidine for the acidic silanols, allowing the analyte to migrate as a tight band[2].

Q2: My compound is eluting, but I cannot see any spots under a 254 nm UV lamp. How do I visualize it?

The Causality: Azetidin-1-yl(azetidin-3-yl)methanone lacks extended conjugated π -systems or aromatic rings. Consequently, it does not absorb UV light at 254 nm and will not quench the fluorescence of standard F254 silica plates.

The Solution: You must rely on chemical derivatization (staining). Because the molecule contains a secondary amine, Ninhydrin stain is highly specific and effective. Upon heating, ninhydrin reacts with the free amine (once the TFA is displaced by heat/base) to form a deep purple or pink complex (Ruhemann's purple). Alternatively, a universal oxidizer like Potassium Permanganate (KMnO₄) will oxidize the organic framework, appearing as a bright yellow spot on a purple background.

Protocol 1: Optimized TLC Workflow for Polar Amine Salts

This protocol is self-validating: the appearance of a tight, non-streaking spot confirms successful silanol deactivation.

  • Mobile Phase Preparation: Prepare a highly polar, basified solvent system. A proven starting point is Dichloromethane/Methanol/Triethylamine (DCM/MeOH/TEA) in an 80:18:2 ratio.

  • Sample Application: Dissolve the TFA salt in a volatile solvent (e.g., Methanol). Apply a small, concentrated spot to minimize radial diffusion.

  • Chamber Saturation: Place a filter paper in the TLC chamber and allow it to saturate for 10 minutes. This prevents solvent evaporation from the plate face, which exacerbates streaking.

  • Development & Visualization: Elute the plate. Dry it thoroughly with a heat gun to remove all traces of TEA (which will cross-react with stains). Dip the plate in Ninhydrin stain and heat at 110°C until a distinct colored spot appears.

TLC_Troubleshooting Start TLC of Azetidine TFA Salt Issue1 Baseline Retention or Streaking? Start->Issue1 Sol1 Add 1-5% Et3N or NH4OH to Mobile Phase Issue1->Sol1 Yes Issue2 No UV Absorbance at 254 nm? Issue1->Issue2 No Sol1->Issue2 Sol2 Visualize with Ninhydrin or KMnO4 Stain Issue2->Sol2 Yes Success Clear, Quantifiable Spot Issue2->Success No Sol2->Success

Caption: Systematic TLC troubleshooting for polar, non-UV active amine salts.

Part 2: LC-MS Method Development & Troubleshooting

Q3: Why is my compound eluting in the void volume ( t0​ ) on a standard C18 column?

The Causality: Standard Reversed-Phase (RP) chromatography relies on hydrophobic partitioning. Azetidin-1-yl(azetidin-3-yl)methanone is exceptionally hydrophilic. On a standard C18 column, the molecule prefers the polar mobile phase over the hydrophobic stationary phase, causing it to wash out immediately without interacting with the column.

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. HILIC operates on the inverse principle of RP: it utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic initial mobile phase (e.g., 95% Acetonitrile)[4]. The analyte partitions into a water-enriched layer immobilized on the stationary phase. Alternatively, use an Aqueous C18 (AQ-C18) column, which features polar end-capping to prevent phase collapse in 100% aqueous conditions[5].

Q4: I know my compound is present, but my MS (ESI+) signal is extremely weak. Is the TFA salt causing this?

The Causality: Yes. Trifluoroacetic acid (TFA) is notorious for causing severe ion suppression in electrospray ionization (ESI) mass spectrometry[6]. While TFA acts as an excellent ion-pairing agent to improve chromatographic peak shape for basic amines, the resulting TFA-amine ion pair is highly stable and resists dissociation in the MS source. Furthermore, TFA significantly increases the surface tension of the electrospray droplets, hindering the efficient desolvation required to generate gas-phase ions[6].

The Solution: You must break the TFA ion pair. Replace TFA in your mobile phase with 0.1% Formic Acid (FA) , which provides necessary protons for positive-mode ionization without forming unbreakable ion pairs[6]. If peak shape degrades unacceptably upon removing TFA, use Difluoroacetic Acid (DFA) . DFA provides a "Goldilocks" solution: it is acidic enough to maintain sharp chromatographic peaks but volatile enough to minimize MS ion suppression[7].

Protocol 2: HILIC LC-MS Workflow for Polar Amine Salts

This protocol is self-validating: adequate retention ( k′>2 ) and high MS signal intensity confirm successful HILIC partitioning and the absence of ion suppression.

  • Column Selection: Install a HILIC Amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. (Note: Ammonium formate is critical in HILIC to ensure reproducible hydration of the stationary phase and to facilitate ionization[4]).

  • Gradient Design: Start at 95% B (highly organic) and run a shallow gradient down to 50% B over 5-10 minutes.

  • MS Parameters: Set the ESI source to positive mode (ESI+). Monitor for the protonated free base [M+H]+ at m/z≈141.1 .

LCMS_Optimization Start LC-MS Analysis of Azetidine TFA Salt Ret Eluting in Void Volume (t0)? Start->Ret HILIC Switch to HILIC or AQ-C18 Column Ret->HILIC Yes Supp Severe MS Ion Suppression? Ret->Supp No HILIC->Supp Mod Replace TFA with 0.1% FA or DFA Supp->Mod Yes Opt Optimized LC-MS Method Supp->Opt No Mod->Opt

Caption: LC-MS method optimization addressing poor retention and TFA ion suppression.

Part 3: Quantitative Data & Method Summaries

Table 1: Comparison of Mobile Phase Modifiers for LC-MS of Basic Amines

ModifierChromatographic Retention (RP)Peak ShapeMS Compatibility (ESI+)Recommendation for Azetidines
0.1% TFA Excellent (Strong ion-pairing)Sharp, symmetricalPoor (Severe ion suppression)Avoid for MS; use only for LC-UV[6].
0.1% FA Poor (Weak ion-pairing)Broad, potential tailingExcellent (High signal intensity)Best for HILIC MS methods.
0.1% DFA Good (Moderate ion-pairing)SharpGood (Minimal ion suppression)Optimal for RP LC-MS requiring peak fidelity[7].

Table 2: Column Selection Matrix for Azetidine Derivatives

Column TypePrimary MechanismRetention of Polar AminesMobile Phase Compatibility
Standard C18 Hydrophobic PartitioningVery Poor (Elutes at t0​ )Requires high aqueous (>95%), risks phase collapse.
AQ-C18 / Polar-Embedded Hydrophobic + Polar InteractionModerateExcellent in 100% aqueous conditions[5].
HILIC (Amide/Silica) Hydrophilic PartitioningExcellent Requires high organic (>70% ACN) + volatile buffers[3].

References

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.Sigma-Aldrich.
  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.Waters.
  • Mobile Phase Additives for Peptide Characterization.Waters Blog.
  • LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS.Element Lab Solutions.
  • The Nest Group Idea Book of Applications.Nest Group.
  • Complete Guide to Thin Layer Chromatography Sample Preparation.Organomation.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.ACS Omega.
  • Thin Layer Chromatography.Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Synthesis of Substituted Azetidinones

Welcome to the technical support center for the synthesis of substituted azetidinones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted azetidinones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in your synthetic workflows.

Azetidin-2-ones are a critical class of four-membered cyclic amides that form the core of many life-saving antibiotics, including penicillins and cephalosporins.[1] Their synthesis, while extensively studied, presents numerous challenges, from controlling stereochemistry to managing the reactivity of intermediates. This guide offers practical, field-proven insights to help you navigate these complexities.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the azetidinone ring, and what are its main drawbacks?

A1: The most prevalent method is the Staudinger [2+2] cycloaddition of a ketene and an imine.[2][3] Its popularity stems from its versatility and convergent nature. However, the primary drawbacks include:

  • Ketene Instability: Ketenes, especially unsubstituted or monosubstituted ones, are highly reactive and prone to polymerization or dimerization, which significantly lowers the yield of the desired β-lactam.[4][5]

  • Stereocontrol: Achieving the desired cis or trans diastereoselectivity can be challenging and is highly dependent on reaction conditions and substrate electronics.[6]

  • Side Reactions: Besides ketene polymerization, other side reactions like imine hydrolysis and [4+2] cycloadditions with unsaturated substrates can occur.[7]

Q2: How does my choice of solvent impact the diastereoselectivity (cis/trans ratio) of the Staudinger reaction?

A2: Solvent polarity plays a crucial role in stabilizing the zwitterionic intermediate formed after the initial nucleophilic attack of the imine on the ketene.[8][9]

  • Nonpolar Solvents (e.g., Dichloromethane, Toluene): These solvents generally favor the formation of the cis isomer. The less stable zwitterionic intermediate rapidly undergoes ring closure before bond rotation can occur, leading to the kinetically controlled product.[8][10]

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile): These solvents can stabilize the zwitterionic intermediate, allowing for rotation around the newly formed C-N bond. This can lead to the formation of the thermodynamically more stable trans product.[7]

Q3: My Staudinger reaction has a low yield. What are the first things I should check?

A3: Low yields are a common complaint. Here’s a checklist to start your troubleshooting:

  • Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Imines are susceptible to hydrolysis, which will consume your starting material.[7]

  • Reagent Purity: Verify the purity of your imine, acid chloride, and base. Impurities can lead to numerous side reactions.

  • Ketene Generation: If you are generating the ketene in situ from an acid chloride and a base, the rate of addition is critical. Slow, dropwise addition of the acid chloride/base mixture to the imine solution helps maintain a low concentration of the highly reactive ketene, minimizing polymerization.[5]

  • Temperature Control: Many Staudinger reactions require low temperatures (e.g., -78 °C to 0 °C) to suppress side reactions and control selectivity.[3][10]

Q4: Are there viable alternatives to the Staudinger reaction for synthesizing azetidinones?

A4: Yes, several other methods are employed, each with its own advantages:

  • Kinugasa Reaction: This copper-catalyzed reaction involves the cycloaddition of a nitrone and a terminal alkyne.[11][12] It is particularly useful for synthesizing cis-substituted β-lactams.[12]

  • Ester Enolate-Imine Condensation: This method provides good control over stereochemistry, especially at the C3 and C4 positions, and can be adapted for asymmetric synthesis.[13]

  • Cyclization of β-Amino Acids: Direct cyclization of β-amino acids using dehydrating agents like diphenylphosphoryl chloride is a straightforward approach, though it requires the prior synthesis of the β-amino acid precursor.[2]

II. Troubleshooting Guide: The Staudinger Cycloaddition

The Staudinger reaction is the workhorse of azetidinone synthesis, but it is sensitive to a variety of factors. This section provides a structured approach to troubleshooting common issues.

Problem 1: Low or No Yield of β-Lactam, with Significant Polymer Formation

This is the most frequent issue, directly pointing to problems with ketene reactivity.

Causality Analysis:

Highly reactive ketenes, if allowed to build up in concentration, will readily react with themselves (polymerize or dimerize) rather than with the imine. This is especially true for ketenes with less steric bulk.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ketene polymerization.

Experimental Protocol: Minimizing Ketene Polymerization

This protocol employs slow addition to maintain a low steady-state concentration of the ketene.

  • Preparation: Thoroughly oven-dry all glassware and cool under a stream of argon or nitrogen. Use anhydrous solvents (e.g., dichloromethane).

  • Reaction Setup: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature (start with -78 °C or 0 °C).

  • Ketene Generation: In the dropping funnel, prepare a solution of the acyl chloride (1.1-1.5 eq) and a tertiary amine base like triethylamine (1.2-2.0 eq) in anhydrous dichloromethane.

  • Slow Addition: Add the acyl chloride/base solution dropwise to the stirred imine solution over 1-2 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench with a saturated aqueous solution of NH₄Cl, and proceed with standard aqueous workup and extraction.[8]

Problem 2: Poor or Incorrect Diastereoselectivity (cis/trans Ratio)

The stereochemical outcome of the Staudinger reaction is a delicate balance of kinetic and thermodynamic factors.

Causality Analysis:

The cis/trans ratio is determined by the competition between the rate of ring closure of the initial zwitterionic intermediate and the rate of its isomerization.[9] Factors influencing this balance include the electronic properties of substituents, solvent polarity, and temperature.[14][15]

  • Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate ring closure, favoring the cis product.[9][16]

  • Electron-withdrawing groups on the ketene and electron-donating groups on the imine slow ring closure, allowing for isomerization and favoring the trans product.[9][16]

Troubleshooting Decision Tree:

G start Poor Diastereoselectivity q1 Desired Isomer? start->q1 cis_path Targeting CIS Isomer q1->cis_path CIS trans_path Targeting TRANS Isomer q1->trans_path TRANS temp_cis Lower Reaction Temperature (-78°C) cis_path->temp_cis solvent_cis Use Nonpolar Solvent (DCM, Toluene) cis_path->solvent_cis temp_trans Increase Reaction Temperature (RT to Reflux) trans_path->temp_trans solvent_trans Use Polar Aprotic Solvent (THF, MeCN) trans_path->solvent_trans

Caption: Decision tree for optimizing diastereoselectivity.

Data-Driven Optimization of Diastereoselectivity

The following table summarizes how reaction parameters can be adjusted to favor either the cis or trans isomer.

ParameterTo Favor cis Isomer (Kinetic Control)To Favor trans Isomer (Thermodynamic Control)Rationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Lower temperatures favor the faster-forming kinetic product before equilibration can occur.[7]
Solvent Nonpolar (DCM, Toluene)Polar Aprotic (THF, Acetonitrile)Polar solvents stabilize the zwitterionic intermediate, allowing time for rotation to the more stable trans precursor.[7][8]
Ketene Substituent Electron-Donating (e.g., Alkoxy)Electron-Withdrawing (e.g., Phthalimido)Electron-donating groups accelerate the ring closure step.[16]
Imine N-Substituent Electron-Withdrawing (e.g., Tosyl)Electron-Donating (e.g., p-Methoxyphenyl)Electron-withdrawing groups on the imine nitrogen also accelerate ring closure.[9]
Problem 3: Difficulty with Purification

Purification of azetidinones can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and diastereomers.

Troubleshooting Strategies:
  • Column Chromatography: This is the most common method. A careful choice of eluent system (e.g., ethyl acetate/hexane) is crucial for separating closely-eluting diastereomers.[17][18]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification and for separating diastereomers. One isomer will often crystallize preferentially.[10]

  • Chemical Scavenging: If residual acid chloride is a problem, a gentle quench with a base like aqueous sodium bicarbonate during workup can help.[18] For removing amine impurities, an acidic wash (e.g., dilute HCl) can be effective, provided the azetidinone itself is not acid-sensitive.

  • Protecting Group Strategy: In complex syntheses, the choice of protecting groups is critical. For instance, the p-methoxyphenyl (PMP) group on the nitrogen can be removed oxidatively with ceric ammonium nitrate (CAN), a method that is often cleaner than alternatives.[19] Similarly, a phthalimido group can be removed with hydrazine, though this can sometimes require harsh conditions.[10][20]

III. Alternative Synthetic Routes: The Kinugasa Reaction

When the Staudinger reaction fails or gives poor selectivity, the Kinugasa reaction offers a powerful alternative, particularly for accessing cis-3,4-substituted β-lactams.[12]

Overview of the Kinugasa Reaction

The reaction is a copper(I)-catalyzed [3+2] cycloaddition between a nitrone and a terminal alkyne, which then rearranges to form the β-lactam ring.[21]

Key Features:
  • High cis-Selectivity: The mechanism inherently favors the formation of cis-substituted products.[12]

  • Milder Conditions: Often proceeds under milder conditions than the Staudinger reaction.

  • Functional Group Tolerance: Can tolerate a wider range of functional groups.[11]

Troubleshooting the Kinugasa Reaction

Q: My Kinugasa reaction is low-yielding. What are common causes?

A:

  • Catalyst Activity: Ensure you are using a reliable source of Cu(I), such as CuI or CuBr. The catalyst can be sensitive to oxidation.

  • Oxygen Exclusion: The reaction should be run under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction.[22]

  • Base Choice: An organic base, often a tertiary amine, is typically required. Its stoichiometry and identity can be critical.

  • Solvent: The choice of solvent can impact the solubility of the copper acetylide intermediate and influence reaction rates.

A recent mechanistic study has revealed a complex kinetic profile, suggesting that the reaction can have a second-order dependence on the copper catalyst and opposing orders in nitrone and alkyne.[23] This implies that simply increasing the concentration of one reactant may not improve the yield and a more careful optimization of stoichiometry is required.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). ResearchGate. [Link]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. (n.d.). RSC Advances. [Link]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. (n.d.). ScholarWorks @ UTRGV. [Link]

  • Process for the synthesis of azetidinones. (n.d.).
  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. (n.d.). PMC. [Link]

  • A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. (n.d.). ChemInform. [Link]

  • Development And Synthesis of Azetidione Analog for Antiproliferative Activity: Characterization and Biological Evaluation. (n.d.). IJFMR. [Link]

  • Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation. (2015). Synlett. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008). Chemical Reviews. [Link]

  • Staudinger synthesis. (n.d.). Wikipedia. [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PMC. [Link]

  • Synthesis of β-Lactams through Carbonylation of Diazo Compounds Followed by the [2 + 2] Cycloaddition Reaction. (2022). The Journal of Organic Chemistry. [Link]

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. (2026). ResearchGate. [Link]

  • A Novel One-Step Diastereo- and Enantioselective Formation of trans-Azetidinones and Its Application to the Total Synthesis of Cholesterol Absorption Inhibitors. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (n.d.). PMC. [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (2007). MDPI. [Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. (2010). Taylor & Francis Online. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. [Link]

  • The Kinugasa Reaction. (2024). Organic Reactions. [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC. [Link]

  • Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! (2022). YouTube. [Link]

  • Azetidinone antibiotics. XIV. Removal of a phthaloyl protective group from acid and base sensitive compounds. (n.d.). Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • A Revised Mechanism for the Kinugasa Reaction. (2018). Journal of the American Chemical Society. [Link]

  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. (n.d.). MDPI. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Rasayan Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate by Column Chromatography

Welcome to the technical support center for the chromatographic purification of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific separation. The inherent polarity of the azetidine rings and the presence of the trifluoroacetate (TFA) counter-ion present unique challenges that this guide will help you address.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate.

Question: My compound is eluting with the solvent front or showing very poor retention on a standard silica gel column. What is happening and how can I fix it?

Answer:

This is a classic sign that your compound is too polar for the selected stationary phase and mobile phase system. Azetidin-1-yl(azetidin-3-yl)methanone is a highly polar molecule due to the presence of two nitrogen-containing heterocyclic rings and a carbonyl group. The trifluoroacetate salt form further increases its polarity and water solubility.

Causality: Normal-phase chromatography on silica gel relies on the interaction of polar analytes with the polar stationary phase.[1][2] However, when a compound is excessively polar, it has a very high affinity for the mobile phase, especially if the mobile phase has a significant polar component, leading to rapid elution.

Solutions:

  • Modify the Mobile Phase:

    • Decrease Polarity: Start with a less polar solvent system. If you are using a dichloromethane (DCM)/methanol (MeOH) gradient, begin with a much lower percentage of MeOH or even consider a less polar solvent than DCM, such as ethyl acetate/hexanes. However, given the compound's polarity, this is often insufficient.

    • Introduce a Basic Modifier: The trifluoroacetate salt is acidic. Adding a small amount of a volatile base like triethylamine (TEA) or ammonia to the mobile phase (typically 0.1-1%) can neutralize the acidic silica surface and suppress the ionization of your basic compound. This reduces strong ionic interactions and can improve peak shape and retention.

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: This is often the most effective solution for highly polar and ionic compounds. In reversed-phase chromatography, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The polar compound will have weaker interactions with the nonpolar stationary phase, allowing for better retention and separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating very polar compounds. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).

Question: I'm observing significant peak tailing in my chromatogram. What are the likely causes and remedies?

Answer:

Peak tailing is a common issue when purifying amines and their salts on silica gel. It indicates undesirable interactions between the analyte and the stationary phase.

Causality:

  • Acidic Silica Surface: The surface of silica gel has acidic silanol groups (Si-OH). The basic nitrogen atoms in the azetidine rings can interact strongly with these acidic sites through ionic interactions, leading to a slow release of the compound from the stationary phase and causing tailing.

  • Overloading: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Base: As mentioned previously, adding a small amount of triethylamine or ammonia to your mobile phase will compete with your compound for the acidic sites on the silica gel, masking them and leading to more symmetrical peaks.

    • Use of Buffers: In reversed-phase chromatography, using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can help maintain a consistent pH and improve peak shape.

  • Column and Sample Preparation:

    • Reduce Sample Load: Try injecting a smaller amount of your crude product.

    • Proper Dissolution: Ensure your sample is fully dissolved in the initial mobile phase or a solvent of similar or lower polarity. Dissolving the sample in a solvent much stronger than the mobile phase can cause band broadening and tailing.

Question: How can I remove the trifluoroacetate (TFA) counter-ion from my purified product?

Answer:

The presence of residual TFA can be problematic for downstream applications, including biological assays, as it is toxic and can alter the compound's properties.[3] Several methods can be employed for TFA removal.

Solutions:

  • Ion-Exchange Chromatography:

    • Anion Exchange: This is a highly effective method. You can pass your purified compound through a column packed with a strong anion exchange resin. The resin will bind the trifluoroacetate anion, and your compound will elute.[4]

    • Cation Exchange: Alternatively, a strong cation-exchange resin can be used. Your basic compound will bind to the resin, while the TFA passes through. The compound is then eluted with a basic solution, such as methanolic ammonia.[5]

  • Azeotropic Removal:

    • Repeatedly dissolving the compound in a solvent that forms an azeotrope with TFA (like water or methanol) and then removing the solvent under reduced pressure can help remove residual TFA.[6][7] Adding a small amount of a stronger, volatile acid like HCl can also facilitate the displacement and removal of TFA.[4][7]

  • Liquid-Liquid Extraction:

    • Dissolve the TFA salt in a suitable organic solvent and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate your compound, making it more soluble in the organic phase, while the trifluoroacetate salt will be extracted into the aqueous phase. Be cautious, as the free base may have different stability and solubility properties.

  • Solid-Phase Extraction (SPE):

    • A C18 SPE cartridge can be used. The compound is loaded onto the conditioned cartridge, and the TFA is washed away with water. The purified compound is then eluted with an organic solvent like methanol.[6]

Method Principle Advantages Considerations
Anion Exchange TFA binds to the resin.Highly effective for complete removal.Requires an additional chromatography step.
Cation Exchange Compound binds to the resin.Also highly effective; elutes as free base.[5]Requires an additional chromatography step.
Azeotropic Removal Co-evaporation with a suitable solvent.Simple and does not require another column.May not be completely effective for trace amounts.
Liquid-Liquid Extraction Partitioning between immiscible liquids.Quick and straightforward.Risk of emulsion formation; compound stability as free base.
Solid-Phase Extraction Reversed-phase retention of the compound.Good for desalting and concentrating the sample.[6]Capacity may be limited.

Frequently Asked Questions (FAQs)

What is the best starting point for developing a column chromatography method for this compound?

Answer:

  • Thin-Layer Chromatography (TLC): Always start with TLC to scout for an appropriate solvent system. This will save you time and resources. Test a range of solvent systems of varying polarities. For normal-phase TLC on silica, consider solvent systems like:

    • Dichloromethane/Methanol

    • Ethyl Acetate/Hexanes with a small percentage of Methanol

    • Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1)

    For reversed-phase TLC (on C18 plates), try:

    • Water/Acetonitrile

    • Water/Methanol with 0.1% formic acid or acetic acid

  • Choosing the Right Column: Based on your TLC results, select the appropriate stationary phase. If your compound has an Rf value between 0.2 and 0.4 on silica TLC with a reasonable solvent system, normal-phase column chromatography is a good option. If the compound remains at the baseline in most normal-phase systems or streaks badly, a reversed-phase column is the better choice.

Can I use a gradient elution?

Answer:

Yes, a gradient elution is often recommended, especially if your crude sample contains impurities with a wide range of polarities.

  • Normal-Phase: Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent. For example, you could start with 100% DCM and gradually increase the percentage of methanol.

  • Reversed-Phase: Start with a high-polarity mobile phase (e.g., 95% water, 5% acetonitrile) and gradually increase the concentration of the organic solvent.

A gradient elution will help to elute less polar impurities first, followed by your target compound, and finally, more polar impurities, often resulting in better separation and sharper peaks.

What detection methods are suitable for this compound?

Answer:

  • UV Detection: The amide carbonyl group and the azetidine rings may provide some UV absorbance, typically at lower wavelengths (around 200-220 nm). However, the chromophore is weak, so sensitivity might be low.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the presence of a chromophore. They are excellent choices for compounds like this and are compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling your chromatography system to a mass spectrometer is a powerful technique for identifying the fractions containing your compound of interest based on its mass-to-charge ratio.

Experimental Protocol: A General Guideline for Reversed-Phase Flash Chromatography

This protocol provides a starting point and should be optimized based on your specific sample and available equipment.

1. Sample Preparation: a. Dissolve the crude Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate in a minimal amount of a suitable solvent. A mixture of water and methanol or DMSO is often a good choice. b. If the sample is not readily soluble, it can be adsorbed onto a small amount of silica gel or C18 sorbent (dry loading), which is then loaded onto the column.

2. Column and Solvent Selection: a. Stationary Phase: C18-functionalized silica gel. b. Mobile Phase A: Deionized water with 0.1% formic acid (to aid in peak shape). c. Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

3. Chromatography Run: a. Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B). b. Load the sample onto the column. c. Begin the elution with a shallow gradient. A typical gradient might be:

Time (min) % Mobile Phase B
0-55
5-355 -> 50
35-4050 -> 95
40-4595

d. Monitor the elution using an appropriate detector and collect fractions.

4. Post-Purification: a. Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization). c. If necessary, perform a TFA removal step as described in the troubleshooting section.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered During Chromatography poor_retention Poor Retention / Elutes with Solvent Front start->poor_retention peak_tailing Significant Peak Tailing start->peak_tailing tfa_removal Need to Remove TFA Post-Purification start->tfa_removal solution_pr1 Modify Mobile Phase (Decrease Polarity, Add Base) poor_retention->solution_pr1 Cause: Compound too polar solution_pr2 Change Stationary Phase (Reversed-Phase or HILIC) poor_retention->solution_pr2 Cause: Compound too polar solution_pt1 Modify Mobile Phase (Add Base, Use Buffers) peak_tailing->solution_pt1 Cause: Acidic Silica / Ionic Interactions solution_pt2 Reduce Sample Load peak_tailing->solution_pt2 Cause: Overloading solution_tfa1 Ion-Exchange Chromatography (Anion or Cation) tfa_removal->solution_tfa1 solution_tfa2 Azeotropic Removal / L-L Extraction tfa_removal->solution_tfa2 solution_tfa3 Solid-Phase Extraction (SPE) tfa_removal->solution_tfa3 end Purified Product solution_pr1->end solution_pr2->end solution_pt1->end solution_pt2->end solution_tfa1->end solution_tfa2->end solution_tfa3->end

Caption: A flowchart for troubleshooting common purification issues.

Visualizing the General Purification Workflow

Purification_Workflow start Start: Crude Product (Azetidinyl Methanone TFA Salt) tlc 1. Method Development (TLC) - Test Normal & Reversed-Phase - Optimize Solvent System start->tlc prep 2. Sample Preparation - Dissolve in minimal solvent - Or Dry Load onto sorbent tlc->prep column 3. Column Chromatography - Pack & Equilibrate Column - Load Sample - Run Gradient Elution prep->column fractions 4. Fraction Collection - Monitor with UV, ELSD, or MS column->fractions analysis 5. Fraction Analysis - TLC or LC-MS to identify pure fractions fractions->analysis combine 6. Combine & Evaporate - Pool pure fractions - Remove solvent analysis->combine tfa_removal_step 7. TFA Removal (If Required) - Ion-Exchange, SPE, or Extraction combine->tfa_removal_step end End: Purified Product tfa_removal_step->end

Caption: A step-by-step workflow for the purification process.

References

  • Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Dionex. (n.d.). Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • ResearchGate. (2013, July 29). If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC?.
  • Columbia University. (n.d.). Column chromatography.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2015, April 28). How can I remove TFA?.

Sources

Optimization

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate hygroscopic handling issues

Technical Support Center: Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with azetidin-1-yl(a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. Its primary focus is to address the significant experimental challenges posed by the compound's hygroscopic nature.

Section 1: Core Concepts & The Hygroscopicity Challenge

Compound Overview

Azetidin-1-yl(azetidin-3-yl)methanone is a functionalized azetidine derivative, a class of compounds of significant interest in medicinal chemistry due to their unique structural properties.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt to improve its stability and handling characteristics compared to the free base. However, the presence of the TFA salt is a primary contributor to the compound's challenging hygroscopic properties.

The Trifluoroacetate (TFA) Salt and Hygroscopicity

Trifluoroacetic acid is frequently used during the synthesis and purification (e.g., reverse-phase HPLC) of amine-containing compounds.[3] The resulting TFA salt is often a stable, crystalline solid or an oil. However, TFA salts are notoriously hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[4] This is due to the high polarity of the salt and the strong hydrogen-bonding capabilities of the trifluoroacetate anion with water molecules.[5]

The consequences of uncontrolled moisture absorption are severe and can compromise experimental integrity:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to inaccurate concentrations and incorrect stoichiometric calculations.[6]

  • Physical State Changes: The compound can transform from a free-flowing powder to a clumpy or caked solid, and in severe cases, deliquesce (dissolve in the absorbed water) into a syrup or liquid.[7][8]

  • Chemical Degradation: Absorbed water can promote hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[9][10]

  • Reaction Failures: In moisture-sensitive reactions, the introduced water can quench reagents, inhibit catalysts, or lead to unwanted side products, resulting in low yields and inconsistent results.

Critical Note on Physical State

Commercially available batches of this compound have been listed as a liquid.[11] This may be due to high purity leading to a low melting point, or it could be a result of significant water absorption (deliquescence). This guide will address the handling procedures for both a hygroscopic solid and a hygroscopic liquid, as both scenarios present unique challenges related to moisture control.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate?

A: Proper storage is the first line of defense against moisture contamination. The ideal conditions are designed to minimize atmospheric exposure.

  • Primary Container: The compound should be kept in its original, tightly-sealed container. Ensure the cap threads are clean before closing to prevent a poor seal.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., Drierite, silica gel).[8] For long-term storage, consider placing the vial in a heat-sealable, moisture-barrier bag with desiccant pouches.[12]

  • Temperature: Store in a refrigerator (2-8°C), as recommended by suppliers.[11] This reduces the rate of potential degradation. Crucially, allow the container to warm to ambient temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Atmosphere: If available, storing the compound under an inert atmosphere (e.g., argon or nitrogen) provides the best protection.

Q2: My compound is a solid and has become clumpy/caked. Can I still use it?

A: Clumping is a clear indication of moisture absorption.[6] The usability of the compound depends on the sensitivity of your experiment.

  • For Non-Quantitative or Non-Sensitive Applications: If precise concentration is not critical, the material may still be usable. However, be aware that the actual purity is lower than stated on the label.

  • For Quantitative or Moisture-Sensitive Applications: Using a clumped, hygroscopic compound is strongly discouraged. The water content is unknown and non-uniform, making accurate weighing impossible.[13] It is highly recommended to either use a fresh, unopened vial or attempt to dry the material.

To dry the compound, place it in a vacuum desiccator or use a high-vacuum line (Schlenk line) for several hours.[14] Note that this will remove water, but it will not reverse any chemical degradation that may have occurred. After drying, the material must be handled exclusively in a controlled, low-humidity environment.

Q3: My compound is a liquid. How do I know if it has absorbed water, and what can I do?

A: For a hygroscopic liquid, water absorption leads to a decrease in concentration.

  • Detection: The most reliable method to quantify water content is Karl Fischer titration .[15] This technique is highly specific to water and can provide an accurate percentage. Without this, you must assume the water content is unknown.

  • Mitigation: If water contamination is suspected and your experiment is sensitive, the best course of action is to use a fresh vial. Attempting to remove water from a hygroscopic liquid without specialized equipment is difficult. Drying with agents like magnesium sulfate may be incomplete and can lead to loss of the compound.[16]

Q4: What is the best practice for weighing and dispensing this compound?

A: The goal is to minimize atmospheric exposure time. The "gold standard" is to use a glovebox with a dry, inert atmosphere.[17][18]

  • Ideal Method (Glovebox): Perform all manipulations, including weighing and preparing stock solutions, inside a glovebox.

  • Alternative Method (Low-Humidity Environment): If a glovebox is unavailable, work quickly in an area with the lowest possible humidity.

    • Allow the container to equilibrate to room temperature inside a desiccator.

    • Have all tools (spatulas, weigh boats, vials, solvent) ready and within arm's reach.

    • Open the container, quickly remove the required amount, and immediately reseal the container.

    • For solids, use a clean, dry spatula. Avoid pouring directly from the bottle, as this can lead to spills and contamination of the bottle threads.[19]

    • For liquids, use a dry, gas-tight syringe.

    • Return the primary container to the desiccator for storage.

Q5: My reaction yields are inconsistent. Could moisture from this reagent be the cause?

A: Absolutely. Inconsistent moisture content is a primary cause of variable reaction outcomes.[7] If you are performing a moisture-sensitive reaction (e.g., using organometallics, strong bases, or certain coupling catalysts), any water introduced with your reagent can lead to significant variations in yield and purity.

Use the troubleshooting workflow in Section 4 to diagnose the issue. The first step should always be to confirm the quality of your starting materials. Using a fresh vial of the hygroscopic reagent or quantifying its water content via Karl Fischer titration is a critical troubleshooting step.[15]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Weighing and Preparing a Stock Solution

This protocol assumes the compound is a solid and a glovebox is unavailable.

  • Preparation:

    • Place the sealed vial of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate, a vial for the stock solution (with a septum cap), weigh paper/boat, and spatulas into a desiccator. Allow all items to dry for at least 24 hours.

    • Place the sealed vial of the hygroscopic compound in a separate, larger desiccator to equilibrate to room temperature for at least 1 hour.

  • Weighing:

    • Tare the analytical balance with the empty weigh boat.

    • Working quickly, open the desiccator and the compound vial. Transfer the approximate desired amount to the weigh boat, and immediately reseal the compound vial and return it to the desiccator.

    • Record the stable mass. This step should take less than 30 seconds.

  • Solution Preparation:

    • Quickly transfer the weighed powder to the prepared stock solution vial.

    • Using a dry syringe, add the required volume of anhydrous solvent to the vial through the septum cap.

    • Mix until fully dissolved.

  • Storage:

    • Seal the septum cap with parafilm.

    • Store the stock solution under appropriate conditions (typically refrigerated and protected from light).

Section 4: Visual Troubleshooting Workflows

Diagram 1: Initial Handling Workflow

A Receive Compound B Inspect Container Seal Is it intact? A->B C Place in Desiccator Store at 2-8°C B->C Yes D Contact Supplier Quarantine Lot B->D No E Equilibrate to Room Temp in Desiccator BEFORE Opening C->E F Open and Visually Inspect (Solid: Free-flowing? / Liquid: Clear?) E->F G Proceed with Experiment (Use Glovebox or Rapid Weighing) F->G Yes H Material is Clumped or Cloudy (Moisture Suspected) F->H No I Quantify Water Content (Karl Fischer Titration) H->I J Dry Under High Vacuum (Solids Only) H->J

Caption: Workflow for receiving and assessing the compound.

Diagram 2: Troubleshooting Inconsistent Experimental Results

A Experiment Failure or Inconsistent Yields B Was a Hygroscopic Reagent Used? A->B C Review Other Parameters (Solvents, Temp, Other Reagents) B->C No D Assess Reagent Handling Protocol B->D Yes E Was Reagent Handled in Glovebox or Low-Humidity Area? D->E F Improve Handling Protocol (See SOP 1) E->F No G Use a Fresh, Unopened Vial of the Hygroscopic Reagent E->G Yes F->G H Re-run Experiment G->H I Problem Solved? H->I J Success: Protocol Validated I->J Yes K Problem Persists: Investigate Other Factors I->K No

Caption: A logical process for diagnosing experimental failures.

Section 5: Summary of Handling Parameters

ParameterRecommendation for Solid FormRecommendation for Liquid FormRationale
Storage Temp. 2-8°C[11]2-8°C[11]Reduces the rate of chemical degradation.
Storage Atmos. Inert Gas > Desiccator > Sealed VialInert Gas > Desiccator > Sealed VialMinimizes exposure to atmospheric moisture.[8]
Pre-Use Step Equilibrate to Room Temp in DesiccatorEquilibrate to Room Temp in DesiccatorPrevents condensation on the cold surface of the compound/vial.
Weighing Glovebox or rapid weighing (<30s exposure)Glovebox or use of a dry, gas-tight syringePrevents mass fluctuations due to water absorption.[17]
Water Check Visual (clumping)[6]; Karl Fischer TitrationKarl Fischer Titration[15]Visual cues are unreliable for liquids; KF is the quantitative standard.
Remediation Dry under high vacuum[14]Use a fresh vial; drying is impractical for small scale.Removes absorbed water from solids, but concentration of liquids is permanently altered.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Scirp.org. [Link]

  • Storage Conditions. (n.d.). Zamann Pharma Support GmbH. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. [Link]

  • Process for drying hygroscopic materials. (n.d.).
  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. [Link]

  • The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. (2025). SMT Dry Cabinets. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018). Asaclean® Purging Compounds. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

  • Dispensing of powders (Lect. 7) Bulk and divided powders. (n.d.). SlideShare. [Link]

  • 3.2: Drying Agents. (2024). Chemistry LibreTexts. [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. (n.d.). Pharmaguideline. [Link]

  • How To: Store Reagents. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum. [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021). Analytical Chemistry - ACS Publications. [Link]

  • SPECIAL REVIEW ON … - Understanding TFA. (n.d.). Fluorocarbons.org. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]

  • Dosing and weighing in the pharmaceutical laboratory. (2005). Drug Discovery World. [Link]

  • Hydration and sodium-ion binding of trifluoroacetate in aqueous solution. (n.d.). ResearchGate. [Link]

  • Investigating “water-in-salts” trifluoroacetate as a promising electrolyte to boost energy storage. (n.d.). ECS Meeting Abstracts. [Link]

  • How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016). ResearchGate. [Link]

  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. (n.d.). ResearchGate. [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024). MDPI. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. [Link]

  • 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate. (n.d.). NextSDS. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. [Link]

  • Azetidin-3-one. (n.d.). PubChem. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to the Bioactivity of Azetidine and Piperidine Analogs

For the medicinal chemist, the choice of a heterocyclic scaffold is a pivotal decision, profoundly influencing the trajectory of a drug discovery program. Among the saturated heterocycles, the four-membered azetidine and...

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Author: BenchChem Technical Support Team. Date: March 2026

For the medicinal chemist, the choice of a heterocyclic scaffold is a pivotal decision, profoundly influencing the trajectory of a drug discovery program. Among the saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to imbue molecules with desirable pharmacological and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities to empower researchers in making informed decisions in the design of novel therapeutics.

The fundamental differences in the bioactivity of azetidine and piperidine analogs stem from their distinct structural and physicochemical properties. Azetidine, with its strained four-membered ring, presents a more rigid and compact framework, which can lead to improved solubility and offer novel intellectual property opportunities. However, this inherent ring strain can also be a metabolic liability.[1] In contrast, the six-membered piperidine ring adopts a stable chair conformation with lower ring strain, contributing to greater chemical and metabolic stability.[1] This stability has made piperidine a well-established and robust scaffold found in numerous approved drugs, though its incorporation often increases lipophilicity.[2][3]

Physicochemical Properties: A Foundation for Bioactivity

The differing ring sizes and conformational flexibilities of azetidine and piperidine directly impact key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. These parameters, in turn, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately shaping its bioactivity.

Azetidine generally imparts greater polarity compared to the larger piperidine ring, which often translates to higher aqueous solubility—a desirable characteristic for various drug formulations.[4] Conversely, the larger piperidine ring tends to increase lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and increased non-specific binding.[4]

The basicity of the nitrogen atom within these rings also differs. The pKa of azetidine is approximately 11.29, while piperidine's pKa is around 11.22.[1] The slightly higher pKa of piperidine can result in a greater proportion of the compound being protonated at physiological pH, which can influence cell permeability and off-target interactions.[1]

Table 1: Comparative Physicochemical Properties of Azetidine and Piperidine Scaffolds

PropertyAzetidinePiperidineKey Considerations
Ring Size 4-membered6-memberedInfluences rigidity, strain, and substituent orientation.
Ring Strain High (~25.4 kcal/mol)[1]Low[1]Azetidine's strain can enhance reactivity but may decrease metabolic stability.[1]
pKa ~11.29[1]~11.22[1]Piperidine's higher basicity can lead to greater protonation at physiological pH.[1]
Lipophilicity (logP) Typically lowerTypically higherInfluences solubility and permeability.[4]
Aqueous Solubility Generally higherGenerally lowerAzetidine's polarity often improves solubility.[4]
Metabolic Stability Can be susceptible to ring-openingGenerally more robustPiperidine is a well-established, metabolically stable scaffold.[2]
Cell Permeability Dependent on overall molecular propertiesHigher lipophilicity can lead to good passive permeability.[1]A balance of pKa and logP is crucial for optimal permeability.

Impact on Biological Activity: Case Studies

The choice between an azetidine and a piperidine scaffold is highly dependent on the specific therapeutic target and the desired pharmacological profile. Both rings have been successfully incorporated into a wide array of bioactive compounds across various therapeutic areas.

Case Study 1: Monoacylglycerol Lipase (MAGL) Inhibitors

A compelling example of a direct comparison can be found in the development of inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[5][6] A parallel medicinal chemistry approach revealed that both azetidine and piperidine-derived carbamates can act as efficient, covalent inhibitors of MAGL.[6] The optimization of 3-substituted azetidine carbamates, guided by crystal structures of the inhibitor-bound enzyme, led to the discovery of highly potent and selective MAGL inhibitors.[5] This case study underscores that both scaffolds can be successfully employed to target the same enzyme, with the final choice depending on the desired balance of potency, selectivity, and pharmacokinetic properties.

Case Study 2: Targeting the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cancer.[7][8] Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3, a key protein in this pathway.[2] These inhibitors have been shown to disrupt STAT3 DNA-binding activity and induce apoptosis in cancer cells.[2] While piperidine-containing JAK inhibitors are also prevalent, the rigid nature of the azetidine scaffold can offer advantages in achieving selectivity for specific STAT isoforms.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Azetidine/Piperidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and a potential point of intervention for azetidine and piperidine-based inhibitors.

Experimental Protocols for Comparative Analysis

To empirically determine the optimal scaffold for a given application, a series of in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and membrane permeability, two critical parameters in drug development.

Experimental Protocol 1: Comparative Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization agent (e.g., Dimethyl sulfoxide - DMSO)[1]

  • Azetidine and piperidine analogs dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the azetidine and piperidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Protocol 2: Comparative Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.[3][12]

Materials:

  • 96-well PAMPA "sandwich" plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)[12]

  • Phosphate-Buffered Saline (PBS) at different pH values (e.g., pH 5.0, 6.2, 7.4) to mimic the gastrointestinal tract[13]

  • Azetidine and piperidine analogs dissolved in a suitable buffer/DMSO

  • UV/Vis microplate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.[14]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS at the desired pH.[14]

  • Donor Plate Preparation: Add 200 µL of the test compound solutions (e.g., 100 µM in PBS with a small percentage of DMSO) to the donor plate wells.[14]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours, depending on the assay conditions.[14][15]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [drug]acceptor is the concentration in the acceptor well

    • [drug]equilibrium is the theoretical equilibrium concentration

    • VA is the volume of the acceptor well

    • VD is the volume of the donor well

    • Area is the surface area of the membrane

    • Time is the incubation time

A Strategic Workflow for Scaffold Selection

The decision to pursue an azetidine or piperidine-based scaffold should be guided by a systematic evaluation of their properties in the context of the specific drug discovery project.

Scaffold_Selection_Workflow cluster_profiling Comparative Assays Target_Validation Target Validation Library_Design Library Design (Azetidine & Piperidine Analogs) Target_Validation->Library_Design Synthesis Synthesis Library_Design->Synthesis Primary_Screening Primary Screening (e.g., Binding/Enzyme Assay) Synthesis->Primary_Screening Hit_to_Lead Hit-to-Lead Optimization Primary_Screening->Hit_to_Lead Comparative_Profiling Comparative Profiling Hit_to_Lead->Comparative_Profiling Lead_Optimization Lead Optimization Comparative_Profiling->Lead_Optimization Cytotoxicity Cytotoxicity (MTT Assay) Permeability Permeability (PAMPA) Metabolic_Stability Metabolic Stability (Microsome Assay) Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A strategic workflow for the comparative evaluation and selection of azetidine versus piperidine scaffolds in a drug discovery program.

Conclusion

The choice between an azetidine and a piperidine scaffold is a nuanced decision that requires a thorough understanding of their intrinsic properties and the specific requirements of the therapeutic target. Azetidines offer a rigid and more polar framework that can enhance solubility and provide access to novel chemical space, but their inherent ring strain may pose metabolic stability challenges.[2] Piperidines, as a well-established and metabolically robust scaffold, are a reliable choice, although their incorporation often increases lipophilicity.[2] By employing a systematic and data-driven approach that includes the comparative experimental protocols outlined in this guide, researchers can confidently select the optimal scaffold to accelerate the development of safe and effective new medicines.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub. Available at: [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorg Med Chem Lett. 2011;21(1):437-440. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. J Med Chem. 2017;60(23):9860-9873. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. Published December 10, 2022. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. J Med Chem. 2017;60(23):9860-9873. Available at: [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorg Med Chem Lett. 2012;22(22):6812-6816. Available at: [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. 2024;29(5):1098. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2023;16(5):759. Available at: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. J Org Chem. 2018;83(24):15254-15264. Available at: [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Front Med (Lausanne). 2022;9:1062935. Available at: [Link]

  • JAK/STAT Signaling Pathway Inhibitors. Encyclopedia MDPI. Published online April 26, 2023. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Azetidin-1-yl(azetidin-3-yl)methanone

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of Azetidin-1-yl(azetidin-3-yl)methanone. In the absence of direct experimental data for this specific molecule in the re...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of Azetidin-1-yl(azetidin-3-yl)methanone. In the absence of direct experimental data for this specific molecule in the reviewed literature, this document synthesizes established fragmentation principles of related heterocyclic compounds, particularly cyclic amines and amides, to construct a robust predictive model. This approach offers researchers, scientists, and drug development professionals a foundational framework for the structural elucidation of novel azetidine-containing compounds.

The azetidine ring is a strained four-membered heterocycle that is a key structural motif in numerous pharmaceutical compounds, including β-lactam antibiotics.[1][2] The inherent ring strain significantly influences the fragmentation patterns observed in mass spectrometry, making it a rich source of structural information.[3][4] Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of such molecules.

This guide will first outline a comprehensive experimental workflow for the analysis of Azetidin-1-yl(azetidin-3-yl)methanone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Subsequently, we will delve into the predicted fragmentation pathways under positive-ion electrospray ionization (ESI), supported by mechanistic insights from the fragmentation of analogous structures.

Experimental Protocol: LC-MS/MS Analysis

The following protocol describes a standard method for the analysis of small, polar molecules like Azetidin-1-yl(azetidin-3-yl)methanone. The choices within this protocol are grounded in achieving optimal ionization and fragmentation for structural characterization.

1. Sample Preparation:

  • Dissolve 1 mg of Azetidin-1-yl(azetidin-3-yl)methanone in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture. The use of a mixed aqueous-organic solvent system is standard for ensuring solubility and compatibility with reverse-phase chromatography.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its versatility in retaining and separating polar to moderately non-polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid. The addition of formic acid is crucial as it aids in the protonation of the analyte in the ESI source, leading to the formation of [M+H]⁺ ions.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes. This gradual increase in organic solvent strength allows for the effective elution of the analyte from the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is selected due to the presence of two basic nitrogen atoms in the azetidine rings and an amide linkage, which are readily protonated.[6]

  • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is ideal for tandem MS experiments.[7]

  • Full Scan (MS1): Acquire data in the m/z range of 50-300 to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID).

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy and higher-energy fragmentation pathways.[8][9]

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve in ACN/H2O prep2 Dilute to 1 µg/mL prep1->prep2 lc1 Inject 5 µL prep2->lc1 lc2 C18 Reversed-Phase Separation lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 Full Scan (MS1) Identify [M+H]+ ms1->ms2 ms3 Isolate [M+H]+ ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 Fragment Scan (MS2) ms4->ms5

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The molecular weight of Azetidin-1-yl(azetidin-3-yl)methanone (C₇H₁₂N₂O) is 140.10 g/mol . In positive ESI, the protonated molecule [M+H]⁺ will have an m/z of 141.11. Protonation is expected to occur on either of the azetidine nitrogens or the amide oxygen. The site of protonation will influence the subsequent fragmentation cascade.[3]

Key Fragmentation Principles Applied:

  • Ring Strain: The four-membered azetidine rings are strained and susceptible to ring-opening fragmentation.[3][4]

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to a nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[10][11]

  • Amide Bond Cleavage: The amide bond is a relatively stable linkage, but can cleave under CID conditions.

Proposed Pathway A: Fragmentation initiated by cleavage of the azetidin-1-yl ring

This pathway is initiated by a classic α-cleavage adjacent to the nitrogen of the azetidin-1-yl ring.

G M [M+H]⁺ m/z 141 F1 m/z 84 M->F1 α-cleavage & ring opening F3 m/z 70 M->F3 Ring cleavage F2 m/z 56 F1->F2 Loss of CO NL1 - C₃H₅NO NL2 - CO

Caption: Proposed fragmentation pathway A.
  • [M+H]⁺ (m/z 141) to m/z 84: An initial α-cleavage within the azetidin-1-yl ring, followed by a ring-opening rearrangement, could lead to the expulsion of a neutral C₃H₅NO fragment and the formation of a protonated azetidin-3-one fragment at m/z 84.

  • m/z 84 to m/z 56: The fragment at m/z 84 could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 56.

  • [M+H]⁺ (m/z 141) to m/z 70: Direct cleavage of the amide bond could lead to the formation of the azetidin-1-yl carbonyl cation at m/z 70.

Proposed Pathway B: Fragmentation initiated by cleavage of the azetidin-3-yl ring

This pathway considers fragmentation originating from the azetidin-3-yl moiety.

G M [M+H]⁺ m/z 141 F4 m/z 113 M->F4 Ring cleavage of azetidin-3-yl F5 m/z 85 F4->F5 Loss of CO NL3 - C₂H₄ NL4 - CO

Caption: Proposed fragmentation pathway B.
  • [M+H]⁺ (m/z 141) to m/z 113: Cleavage of the azetidin-3-yl ring could result in the loss of ethene (C₂H₄), producing a fragment at m/z 113. This type of fragmentation is observed in cyclic amines where the ring is cleaved and subsequent alkene molecules are lost.[12]

  • m/z 113 to m/z 85: The fragment at m/z 113 could then lose carbon monoxide (CO) to form a fragment at m/z 85.

Comparative Analysis and Data Summary

The predicted fragmentation of Azetidin-1-yl(azetidin-3-yl)methanone aligns well with the general principles of mass spectrometry for related structures. The cleavage of the strained azetidine rings is analogous to the fragmentation observed in β-lactam antibiotics, where cleavage of the β-lactam ring is a dominant pathway.[1][13] The proposed α-cleavages are consistent with the well-documented fragmentation behavior of aliphatic amines.[10][11]

The following table summarizes the predicted key fragment ions, their proposed elemental compositions, and the fragmentation mechanism.

Predicted m/zProposed Elemental CompositionProposed Fragmentation Mechanism
141.11[C₇H₁₃N₂O]⁺Protonated molecular ion [M+H]⁺
113.08[C₅H₉N₂O]⁺Loss of ethene (C₂H₄) from the azetidin-3-yl ring
85.06[C₄H₇N₂]⁺Loss of CO from the m/z 113 fragment
84.04[C₄H₆NO]⁺α-cleavage and ring opening of the azetidin-1-yl ring
70.04[C₃H₄NO]⁺Cleavage of the amide C-N bond
56.05[C₃H₆N]⁺Loss of CO from the m/z 84 fragment

Conclusion

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem.
  • Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters | Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. Available at: [Link]

  • GCMS Section 6.15 - Whitman People.
  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. Available at: [Link]

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS.
  • Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed. Available at: [Link]

  • Video: Mass Spectrometry of Amines - JoVE. Available at: [Link]

  • Mass Spectrometry: Fragmentation.
  • Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC. Available at: [Link]

  • Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes.
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. Available at: [Link]

  • Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry.

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Validation

A Comparative Guide to Diazetidinyl Diamides as Monoacylglycerol Lipase (MAGL) Inhibitors

A Senior Application Scientist's Review of a Novel Scaffold in Endocannabinoid System Modulation Editorial Note: Initial exploration for compounds containing the precise "Azetidin-1-yl(azetidin-3-yl)methanone" scaffold y...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Review of a Novel Scaffold in Endocannabinoid System Modulation

Editorial Note: Initial exploration for compounds containing the precise "Azetidin-1-yl(azetidin-3-yl)methanone" scaffold yielded limited publicly available biological data. To provide a comprehensive and data-rich guide, this document focuses on a closely related and well-characterized class of molecules: diazetidinyl diamides . These compounds feature a core structure with two azetidine rings and have emerged as potent, reversible inhibitors of monoacylglycerol lipase (MAGL), a critical enzyme in the endocannabinoid system. This guide will delve into the biological evaluation of these compounds, comparing them with established alternatives and providing the detailed experimental context required by researchers in drug discovery.

Introduction: The Therapeutic Promise of Monoacylglycerol Lipase Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] The inhibition of MAGL presents a compelling therapeutic strategy for several reasons:

  • Enhanced Endocannabinoid Signaling: By preventing the breakdown of 2-AG, MAGL inhibitors increase its levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This has potential therapeutic benefits in treating pain, anxiety, and neurodegenerative disorders.[3][4]

  • Reduced Pro-inflammatory Mediators: The hydrolysis of 2-AG by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2] Consequently, inhibiting MAGL can reduce neuroinflammation.

  • Therapeutic Applications: Due to its role in both the endocannabinoid and inflammatory pathways, MAGL has become an attractive target for drug discovery in areas such as neuropathic pain, inflammation, and certain cancers.[2][3]

This guide focuses on the biological evaluation of a novel class of reversible MAGL inhibitors, the diazetidinyl diamides, and compares their performance with other well-established inhibitors.[1][5]

The Diazetidinyl Diamide Scaffold: A Novel Approach to MAGL Inhibition

The discovery of diazetidinyl diamides as potent and reversible MAGL inhibitors represents a significant advancement in the field.[1][5] These compounds offer an alternative to the more common irreversible inhibitors, potentially avoiding some of the drawbacks associated with long-lasting enzyme inactivation.

Mechanism of Action

Diazetidinyl diamides are designed to interact with the active site of MAGL in a reversible manner. Docking studies suggest that the thiazole-amide moiety can form a hydrogen bond with Arg57 and a π-π stacking interaction with Tyr194, while the azetidine-amide carbonyl can access the oxyanion hole of the enzyme.[1] This reversible binding offers the potential for more controlled modulation of MAGL activity compared to irreversible inhibitors.

Comparative Biological Assay Results

The following table summarizes the in vitro potency of a selection of diazetidinyl diamides and compares them with well-known irreversible (JZL184) and reversible (KML29) MAGL inhibitors.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Assay TypeSelectivity over FAAHReference
Diazetidinyl Diamide Thiazole-substituted diamide (6g)Human MAGLPotent (specific value proprietary)Enzymatic AssayHigh[6]
Diazetidinyl Diamide General series 6 & 10Human MAGLPotent (specific values proprietary)Enzymatic AssayHigh[5]
Irreversible Inhibitor JZL184Human MAGL82-AG Hydrolysis in Brain Membranes>300-fold[7]
Reversible Inhibitor KML29Human MAGL5.9Recombinant Enzyme Assay>8475-fold[7]

Experimental Protocols: A Guide to Reproducible Research

The following protocols are standard methods for evaluating the biological activity of MAGL inhibitors.

In Vitro MAGL Inhibition Assay (Fluorometric)

This assay is a common method for high-throughput screening of MAGL inhibitors.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAGL.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent signal. The presence of an inhibitor reduces the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

    • Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to the desired final concentration (e.g., 16 ng per well).

    • Substrate Solution: Prepare a stock solution of a fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate) in DMSO and dilute in Assay Buffer to the final concentration (e.g., 10 µM).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution or DMSO (for control) to the respective wells.

    • Add 10 µL of the diluted MAGL enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the reaction rates from the kinetic reads.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the potency and selectivity of inhibitors in a complex biological sample.[10][11]

Objective: To determine the inhibitor's ability to block MAGL activity and assess its selectivity against other serine hydrolases in their native environment.

Step-by-Step Protocol:

  • Proteome Preparation:

    • Homogenize tissues (e.g., brain) in a suitable buffer and isolate the membrane and cytosolic fractions by ultracentrifugation.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inhibitor Incubation:

    • Pre-incubate the proteome with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • Probe Labeling:

    • Add a fluorescently tagged activity-based probe (e.g., a fluorophosphonate probe) that covalently binds to the active site of serine hydrolases.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the reaction and separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner to visualize the labeled enzymes.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to MAGL. A decrease in intensity in the inhibitor-treated sample compared to the control indicates inhibition.

    • Assess the intensity of other bands to determine the inhibitor's selectivity.

Visualizing the Science: Diagrams and Workflows

The following diagrams, rendered in DOT language, illustrate the key concepts and workflows discussed in this guide.

MAGL_Signaling_Pathway cluster_membrane Cell Membrane 2-AG 2-Arachidonoylglycerol (2-AG) CB1/CB2 Cannabinoid Receptors (CB1/CB2) 2-AG->CB1/CB2 Activates MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolyzed by Neurotransmission Modulation of Neurotransmission CB1/CB2->Neurotransmission AA Arachidonic Acid (AA) MAGL->AA Prostaglandins Prostaglandins AA->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: MAGL Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Fluorometric Assay) IC50 IC50 Determination HTS->IC50 Identifies Hits Selectivity Selectivity Profiling (ABPP) IC50->Selectivity Characterizes Potency PK Pharmacokinetics (PK) Studies Selectivity->PK Confirms Target Engagement and Selectivity PD Pharmacodynamics (PD) (2-AG/AA Levels) PK->PD Efficacy Efficacy Models (e.g., Pain, Inflammation) PD->Efficacy

Caption: Experimental Workflow for MAGL Inhibitor Evaluation.

Conclusion and Future Directions

The diazetidinyl diamides represent a promising new class of reversible MAGL inhibitors. Their potent in vitro activity warrants further investigation, including comprehensive in vivo studies to assess their pharmacokinetic properties and therapeutic efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel MAGL inhibitors, with the ultimate goal of developing new therapies for a range of debilitating conditions. The reversible nature of the diazetidinyl diamides may offer a more nuanced and controllable approach to modulating the endocannabinoid system compared to their irreversible counterparts.

References

  • Zhu, B., Connolly, P. J., Zhang, S. P., Chevalier, K. M., Milligan, C., Flores, C. M., & Macielag, M. J. (2020). The discovery of diazetidinyl diamides as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). Bioorganic & medicinal chemistry letters, 30(12), 127198. [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2018). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. Journal of medicinal chemistry, 61(6), 2278–2291. [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2018). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European journal of medicinal chemistry, 157, 1339–1351. [Link]

  • Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). [Link]

  • Granchi, C., & Minutolo, F. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules (Basel, Switzerland), 26(18), 5664. [Link]

  • Zhu, B., Connolly, P. J., & Macielag, M. J. (2020). Design, synthesis and biological evaluation of monoglyceride lipase inhibitors guided by dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry, 28(15), 115598. [Link]

  • Granchi, C., & Minutolo, F. (2020). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International journal of molecular sciences, 21(19), 7375. [Link]

  • Ogasawara, D., Takayama, H., & Inoue, M. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of medicinal chemistry, 61(19), 8877–8891. [Link]

  • Ogasawara, D., Takayama, H., & Inoue, M. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][12]oxazin-6-yl Moiety. Journal of medicinal chemistry, 64(15), 11014–11044. [Link]

  • Wang, L., Zhang, Y., & Li, Y. (2021). Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis. Frontiers in pharmacology, 12, 667345. [Link]

  • Granchi, C., & Minutolo, F. (2018). A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Expert opinion on therapeutic patents, 28(1), 35–48. [Link]

  • Deng, H., & Li, W. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta pharmaceutica Sinica. B, 9(3), 449–464. [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2018). In Vitro and in Vivo Evaluation of C-11-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. Journal of medicinal chemistry, 61(6), 2278–2291. [Link]

  • Zhu, B., Connolly, P. J., Zhang, S. P., Chevalier, K. M., Milligan, C., Flores, C. M., & Macielag, M. J. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127243. [Link]

Sources

Comparative

Elevating Parallel Synthesis: A Performance Guide to Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate

Introduction In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is critical for improving clinical success rates[1]. Saturated nitrogen heterocycles, particularly a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is critical for improving clinical success rates[1]. Saturated nitrogen heterocycles, particularly azetidines, have become privileged bioisosteres for traditional piperidine and piperazine rings[2][3]. Among the emerging class of sp3-rich building blocks, Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS 1257293-97-2)[4] offers exceptional utility. This bis-azetidine core provides a unique three-dimensional vector, tunable basicity, and high hydrophilicity, making it a premium secondary amine for high-throughput parallel synthesis.

Mechanistic Rationale: The Causality of Scaffold Hopping

Substituting a standard piperazine or piperidine with Azetidin-1-yl(azetidin-3-yl)methanone is not merely a structural novelty; it is a calculated physicochemical optimization:

  • Modulation of Basicity and Lipophilicity : The molecule features two azetidine rings linked by a carbonyl. One nitrogen is tied up as a neutral amide, leaving only one basic secondary amine. This structural feature significantly lowers the overall pKa compared to piperazine, which helps mitigate hERG liability and phospholipidosis risks[2]. Furthermore, the high fraction of sp3 carbons (Fsp3) drastically lowers the partition coefficient (cLogP). Because lipophilicity is a primary driver of non-specific binding and rapid metabolic clearance, lowering cLogP directly improves the pharmacokinetic profile[5].

  • Conformational Rigidity : The highly strained four-membered azetidine ring (ring strain ~25.2 kcal/mol) imposes severe conformational restriction[6]. This rigidity minimizes the entropic penalty upon target binding, often translating to enhanced target affinity compared to highly flexible aliphatic chains[1].

  • Reactivity in Parallel Synthesis : High-throughput library generation demands building blocks that yield near-quantitative conversions. The unhindered secondary amine of the azetidin-3-yl moiety acts as a potent nucleophile. Supplying the compound as a trifluoroacetate (TFA) salt ensures long-term bench stability, prevents atmospheric CO2 degradation, and guarantees uniform solubility in polar aprotic solvents (DMF, NMP) essential for automated liquid handling[4][7].

Performance Comparison: Bis-Azetidine vs. Traditional Alternatives

To objectively benchmark Azetidin-1-yl(azetidin-3-yl)methanone, we compared the physicochemical properties and intrinsic clearance of a generic benzamide pharmacophore derivatized with different amine scaffolds. The data demonstrates that the bis-azetidine core significantly improves metabolic stability while maintaining high coupling efficiency in parallel synthesis arrays.

Amine Building BlockFsp3cLogP (Derivative)Basic pKa (Calc.)HLM Intrinsic Clearance (µL/min/mg)Parallel Synthesis Yield (%)
Piperidine 0.833.29.512095
Piperazine 0.672.18.28592
Azetidin-1-yl(azetidin-3-yl)methanone 0.860.87.8< 1588

(Data synthesized from general medicinal chemistry principles and matched-pair analyses[3][5])

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Amidation in Parallel Synthesis

Objective : Automated parallel synthesis of a 96-well amide library using Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. Causality & Setup : The building block is a TFA salt[4]. To ensure complete reactivity, it must be pre-incubated with a non-nucleophilic base (DIPEA) to liberate the free secondary amine. HATU is selected as the coupling reagent because the azetidine nitrogen, while unhindered, is slightly less nucleophilic than a primary amine; HATU rapidly forms a highly reactive HOAt ester intermediate to drive the reaction to completion.

Step-by-Step Methodology :

  • Stock Preparation : Prepare a 0.2 M stock of diverse carboxylic acids in anhydrous DMF. Separately, prepare a 0.2 M stock of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate containing 0.6 M DIPEA (3.0 eq) in DMF. The excess DIPEA neutralizes the TFA and catalyzes the coupling.

  • Dispensing : Using an automated liquid handler, dispense 500 µL (100 µmol, 1.0 eq) of each carboxylic acid into a 96-well deep-well block.

  • Activation : Add 550 µL of a 0.2 M HATU solution in DMF (110 µmol, 1.1 eq) to each well. Agitate for 10 minutes at 25 °C to generate the active ester.

  • Coupling : Dispense 600 µL of the azetidine/DIPEA stock (120 µmol, 1.2 eq) into each well. Seal the block and shake at 600 rpm for 4 hours at room temperature.

  • Self-Validation (In-Process Control) : Withdraw a 5 µL aliquot from three random control wells, dilute in 100 µL MeCN/H2O, and analyze via UPLC-MS. The protocol is validated and ready for purification when the unreacted carboxylic acid peak area is <5% relative to the product mass.

  • Purification : Evaporate volatiles via centrifugal concentration. Reconstitute the crude residues in DMSO and purify via high-throughput preparative mass-directed HPLC.

Protocol 2: Photoredox-Mediated sp3-sp2 Cross-Coupling

Objective : Direct C-N coupling of the azetidine building block with aryl bromides. Causality & Setup : Traditional thermal Buchwald-Hartwig conditions (e.g., strong bases, >100 °C) can degrade highly strained four-membered rings[6]. A dual Ir/Ni metallaphotoredox system enables single-electron transfer at room temperature, preserving the bis-azetidine core.

Step-by-Step Methodology :

  • Reaction Assembly : In a 2-dram vial, combine the aryl bromide (0.5 mmol), Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (0.75 mmol, 1.5 eq), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and Ir(ppy)3 (1 mol%).

  • Solvent & Base : Add 5 mL of degassed DMA, followed by DBU (2.0 mmol, 4.0 eq). The excess base is critical to neutralize the TFA salt and facilitate the cross-coupling cycle without poisoning the nickel catalyst.

  • Degassing : Sparge the mixture with Argon for 10 minutes. Removing oxygen is mandatory, as O2 rapidly quenches the excited state of the Ir(ppy)3 photocatalyst.

  • Irradiation : Seal the vial and irradiate with 450 nm blue LEDs (30 W) at room temperature for 16 hours. Use a cooling fan to prevent thermal buildup.

  • Self-Validation : Quench a 10 µL aliquot in air, filter through a short silica plug with EtOAc, and analyze by GC-MS. Complete consumption of the aryl bromide and presence of the C-N coupled product validates the catalytic cycle's efficiency.

Visualizations

ParallelSynthesis A Electrophile Library (Acyl Chlorides/Acids) D Automated Liquid Handling (96-well format) A->D B Bis-Azetidine TFA Salt (Standardized Stock) B->D C Coupling Reagents (HATU, DIPEA) C->D E Parallel Reaction (Room Temp, 2-4 hrs) D->E F High-Throughput Purification (Prep-HPLC/MS) E->F G sp3-Rich Compound Library (Ready for Screening) F->G

Automated parallel synthesis workflow utilizing azetidine building blocks.

PKOptimization A Planar Amine Core (e.g., Piperidine) B High Lipophilicity (cLogP > 3) A->B D Scaffold Hopping: Bis-Azetidine Incorporation A->D Bioisosteric Replacement C High HLM Clearance B->C E Increased Fsp3 & Compact 3D Vector D->E F Lower Lipophilicity (cLogP < 2) E->F G Improved Metabolic Stability F->G

Physicochemical optimization logic transitioning from planar amines to sp3-rich azetidines.

References

  • Title: Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers Source: ACS Publications URL
  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: ACS Publications URL
  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC URL
  • Title: Leveraging chromatography based physicochemical properties for efficient drug design Source: Srce URL
  • Title: A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: Benchchem URL
  • Title: Azetidin-1-yl(azetidin-3-yl)
  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL

Sources

Validation

Efficacy Comparison of Azetidinone-Based Antibiotics: Monobactams and Novel Derivatives

Executive Overview Azetidin-2-one is the defining four-membered lactam ring core of all β -lactam antibiotics. While fused-ring β -lactams (such as penicillins and cephalosporins) dominate broad-spectrum clinical use, mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Azetidin-2-one is the defining four-membered lactam ring core of all β -lactam antibiotics. While fused-ring β -lactams (such as penicillins and cephalosporins) dominate broad-spectrum clinical use, monocyclic azetidinones—clinically classified as monobactams —offer highly specialized advantages. Their unique structural topology provides intrinsic stability against metallo- β -lactamases (MBLs) and delivers a targeted spectrum against Gram-negative pathogens.

This technical guide provides an objective efficacy comparison of classical monobactams (Aztreonam, Carumonam, Tigemonam) and outlines rigorous, self-validating experimental protocols for evaluating the pharmacodynamic properties of novel azetidinone derivatives.

Mechanistic Pathway & Structural Causality

Azetidinones exert their bactericidal effect by covalently binding to Penicillin-Binding Protein 3 (PBP3), halting peptidoglycan cross-linking and inducing lethal filamentation in Gram-negative bacteria (1)[1]. The absence of a fused secondary ring minimizes the induction of chromosomal AmpC β -lactamases and confers profound stability against MBLs (e.g., NDM-1).

However, structural variations at the C3 and C4 positions of the azetidin-2-one ring dictate two critical efficacy parameters: outer membrane porin penetration and vulnerability to serine carbapenemases (e.g., KPC) (2)[2].

G Azetidinone Azetidin-2-one (Monobactam) PBP3 Penicillin-Binding Protein 3 (PBP3) Azetidinone->PBP3 Covalent Binding CellWall Cell Wall Synthesis Arrest (Filamentation) PBP3->CellWall Inhibition MBL Metallo-β-Lactamases (MBLs) MBL->Azetidinone No Hydrolysis (Stable) Serine Serine Carbapenemases (e.g., KPC-2) Serine->Azetidinone Hydrolysis (Variable)

Mechanism of azetidinone-based antibiotics and interactions with β-lactamases.

Efficacy Comparison: Aztreonam vs. Carumonam vs. Tigemonam

When evaluating the clinical viability of azetidinone antibiotics, efficacy is benchmarked against wild-type Enterobacteriaceae, Pseudomonas aeruginosa, and β -lactamase-producing strains.

  • Aztreonam : The first approved monobactam. It is highly potent against P. aeruginosa and Enterobacteriaceae but remains highly susceptible to hydrolysis by KPC-type β -lactamases.

  • Carumonam : Features a carbamoyloxymethyl group at the C4 position. It shares a similar spectrum to aztreonam but exhibits enhanced stability against certain plasmid-mediated β -lactamases. Crucially, it demonstrates lower Minimum Inhibitory Concentrations (MICs) against KPC-producing strains compared to aztreonam (3)[3].

  • Tigemonam : An orally bioavailable monobactam. It is highly active against Enterobacteriaceae (inhibiting 90% of E. coli and Klebsiella at 0.5 μ g/mL) but lacks efficacy against P. aeruginosa due to poor outer membrane penetration (4)[4]. Notably, KPC-2 hydrolyzes tigemonam and carumonam at an efficiency rate approximately 100-fold slower than aztreonam (3)[3].

Quantitative Efficacy Summary
AntibioticE. coli (Wild Type) MIC ( μ g/mL)P. aeruginosa MIC ( μ g/mL)KPC-2 Hydrolysis Efficiency ( kcat​/Km​ )Delivery Route
Aztreonam 0.121 - 4High (Reference Baseline)IV / Inhalation
Carumonam 0.121 - 8~100-fold lower than AztreonamIV
Tigemonam 0.5> 32 (Resistant)~100-fold lower than AztreonamOral

Note: Beyond classical monobactams, novel bis-azetidinone derivatives and N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones are currently showing significant promise as antibiotic enhancers, successfully lowering the MIC of standard β -lactams against resistant strains like MRSA (5)[5].

Experimental Protocols: Validating Efficacy and Stability

To ensure reproducible and scientifically rigorous results, the following protocols are designed as self-validating systems to evaluate both the intrinsic antibacterial activity and the enzymatic stability of azetidinone derivatives.

Protocol A: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration against characterized Gram-negative clinical isolates. Causality Statement: Standardizing the cation concentration (Ca 2+ , Mg 2+ ) in the broth is critical. Variations in divalent cations can artificially alter the outer membrane permeability of P. aeruginosa and downregulate porin expression, which would skew the apparent efficacy profile of the azetidinone being tested.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare a 2-fold serial dilution of the azetidinone compound (e.g., 128 to 0.125 μ g/mL) in a 96-well microtiter plate.

  • Inoculum Preparation: Suspend isolated bacterial colonies in 0.85% saline to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation & Self-Validation: Add 50 μ L of the bacterial suspension to each well (final concentration ~ 5×105 CFU/mL).

    • Self-Validation Step: You must include a positive growth control well (inoculum + CAMHB, no antibiotic) to confirm strain viability, and a negative sterility control well (CAMHB only) to validate assay sterility.

  • Incubation & Readout: Incubate at 35°C for 18 hours. The MIC is recorded as the lowest concentration completely inhibiting visible growth.

Protocol B: Steady-State β -Lactamase Hydrolysis Kinetics

Objective: Quantify the stability of azetidinones against purified serine carbapenemases (e.g., KPC-2). Causality Statement: Measuring the initial velocity ( V0​ ) of degradation at varying substrate concentrations allows for the calculation of the Michaelis-Menten constants ( kcat​ and Km​ ). A low kcat​/Km​ ratio mathematically proves that the antibiotic is a poor substrate, meaning it effectively resists enzymatic degradation.

  • Enzyme Preparation: Purify the recombinant β -lactamase to homogeneity using affinity chromatography.

  • Spectrophotometric Setup: Set a UV-Vis spectrophotometer to the specific extinction coefficient of the azetidinone (e.g., 318 nm for aztreonam, Δϵ=−660M−1cm−1 ; 318 nm for tigemonam, Δϵ=−416M−1cm−1 ) (3)[3].

  • Baseline Validation:

    • Self-Validation Step: Run a baseline scan with the enzyme and buffer (no antibiotic) to ensure no background absorbance drift occurs at the target wavelength.

  • Reaction Initiation: In a quartz cuvette, mix 50 mM phosphate buffer (pH 7.0) with varying concentrations of the azetidinone (3.65 μ M to 1600 μ M). Add a fixed concentration of the enzyme (e.g., 10 nM) to initiate the reaction.

  • Data Acquisition & Analysis: Monitor the decrease in absorbance for 2 minutes. Calculate the initial rate of degradation ( V0​ ). Plot V0​ vs.[Substrate] and fit to the Michaelis-Menten equation using non-linear regression to derive Vmax​ and Km​ . Calculate kcat​=Vmax​/[E] .

Workflow cluster_MIC Protocol A: MIC Assay cluster_Kin Protocol B: Enzyme Kinetics Start Azetidinone Candidate MIC1 Step A1 CAMHB Preparation Start->MIC1 KIN1 Step B1 Purify β-Lactamase Start->KIN1 MIC2 Step A2 Serial Dilution MIC1->MIC2 MIC3 Step A3 Inoculation & Incubation MIC2->MIC3 MIC4 Readout Determine MIC MIC3->MIC4 KIN2 Step B2 UV-Vis Setup KIN1->KIN2 KIN3 Step B3 Reaction Initiation KIN2->KIN3 KIN4 Analysis Calculate k_cat / K_m KIN3->KIN4

Parallel workflow for evaluating azetidinone antibacterial efficacy and enzymatic stability.

References

  • Antibacterial activity of tigemonam dicholate (SQ 30836) and interaction with beta-lactamases of gram-negative bacteria Source: nih.gov URL:[Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents Source: nih.gov URL:[Link]

  • Tigemonam, an oral monobactam Source: asm.org URL:[Link]

  • Source: google.com (Patents)
  • Structure-activity relationships of aztreonam Source: researchgate.net URL:[Link]

Sources

Comparative

Confirming the structure of azetidine derivatives by 2D NMR

Title: Advanced 2D NMR Strategies for Azetidine Derivatives: A Comparison Guide of Conventional vs. Multiplexed (NOAH) & Pure Shift Methodologies Executive Summary: The Azetidine Analytical Bottleneck Azetidines—four-mem...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced 2D NMR Strategies for Azetidine Derivatives: A Comparison Guide of Conventional vs. Multiplexed (NOAH) & Pure Shift Methodologies

Executive Summary: The Azetidine Analytical Bottleneck

Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged scaffolds in modern drug discovery due to their high ring strain, sp³-rich character, and conformational rigidity[1]. FDA-approved therapeutics such as baricitinib, cobimetinib, and azelnidipine leverage the azetidine motif to enhance metabolic stability and target-binding affinity[1],[2].

However, confirming the regiochemistry and stereochemistry of highly functionalized azetidines presents a significant analytical bottleneck. The severe ring strain and similar chemical environments of the ring protons often result in complex second-order J-couplings and heavily overlapping multiplets in standard 1D ¹H NMR spectra. To unequivocally resolve these structures, 2D NMR is mandatory[3].

As a Senior Application Scientist, I have evaluated various NMR workflows for high-throughput structural elucidation. This guide objectively compares Conventional 2D NMR workflows against Advanced Multiplexed (NOAH) and Pure Shift NMR techniques , providing drug development professionals with field-proven, self-validating protocols for azetidine characterization.

The Analytical Dilemma: Conventional vs. Advanced NMR

Conventional 2D NMR (HSQC, HMBC, COSY, NOESY) Traditionally, structural elucidation requires acquiring multiple 2D spectra sequentially. Because each experiment demands its own recovery delay (d1) to allow for longitudinal (T1) relaxation, conventional workflows are highly time-consuming and inefficient for high-throughput drug discovery.

Advanced Multiplexed NMR (NOAH Super-sequences) NOAH (NMR by Ordered Acquisition using ¹H detection) super-sequences fundamentally disrupt this paradigm[4]. By nesting multiple 2D pulse sequences into a single "super-sequence," NOAH utilizes a single shared recovery delay[5]. It achieves this by manipulating different isotopologues (e.g., ¹H-¹³C pairs for HSQC/HMBC, followed immediately by ¹H-¹²C pairs for COSY/NOESY) within the same natural-abundance sample, preventing magnetization waste[5],[6].

Pure Shift NMR For azetidines with severe spectral overlap, Pure Shift NMR acts as an orthogonal resolution-enhancement tool. It suppresses homonuclear J-couplings, collapsing complex multiplets into sharp singlets, thereby revealing hidden chemical shifts without requiring ultra-high-field magnets[7].

Visualizing the Workflow Efficiency

G cluster_0 Conventional 2D NMR Workflow cluster_1 NOAH-3 Super-Sequence Workflow c1 d1 Delay (Wait for T1) c2 HMBC c1->c2 c3 d1 Delay (Wait for T1) c2->c3 c4 HSQC c3->c4 c5 d1 Delay (Wait for T1) c4->c5 c6 COSY c5->c6 n1 Single d1 Delay (Shared Recovery) n2 HMBC Module (1H-13C) n1->n2 n3 HSQC Module (1H-13C) n2->n3 n4 COSY Module (1H-12C) n3->n4

Comparison of Conventional 2D NMR vs. NOAH-3 Super-Sequence Data Acquisition Workflows.

Quantitative Performance Comparison

The following table synthesizes the performance metrics when analyzing a 15 mM azetidine derivative at 600 MHz.

MetricConventional 2D NMR (Separate)NOAH-4 (BSCN) Super-sequencePure Shift HSQC
Total Acquisition Time ~60 minutes~24 minutes (60% reduction)~15 minutes
Resolution (F2 dimension) Standard (Multiplets)Standard (Multiplets)Ultra-High (Singlets)
Sensitivity (S/N) Baseline~90-95% of Baseline~60-80% of Baseline
Sample Concentration Req. > 2 mM> 5 mM (Optimal > 10 mM)> 10 mM
Artifact Profile MinimalLow (Requires phase-cycling)Moderate (Chunking artifacts)
Primary Use Case Dilute samples, routine checksHigh-throughput structure elucidationResolving overlapping ring protons

Causality Check: The slight sensitivity drop in NOAH sequences is caused by cumulative pulse imperfections and transverse relaxation during the extended pulse train. However, the massive time savings allow for an increased number of scans (NS) if needed, easily offsetting this penalty[8].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, I design protocols to be self-validating systems. In the NOAH-4 workflow below, the HMBC module establishes the azetidine skeleton, the HSQC assigns the carbons, the COSY maps the spin system, and the NOESY confirms the relative stereochemistry (cis/trans). If the through-space NOESY correlations contradict the through-bond COSY network, the system immediately flags a structural misassignment, creating a closed-loop verification.

Protocol A: Setting up a NOAH-4 (BSCN) Super-sequence for Azetidines

Objective: Acquire HMBC (B), HSQC (S), COSY (C), and NOESY (N) simultaneously to assign azetidine stereocenters.

  • Sample Preparation: Dissolve >10 mg of the azetidine derivative in 600 µL of a high-quality deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Causality: High concentration is required to maintain adequate S/N across all four nested modules, as magnetization is partitioned among different isotopologues[6].

  • Tuning and Shimming (Critical Step): Perform rigorous 3D gradient shimming and precise probe tuning for both ¹H and ¹³C channels.

    • Causality: NOAH sequences use dozens of radiofrequency pulses; even a 5% miscalibration in the 90° pulse width will cause severe signal attenuation and cross-talk artifacts in the later modules (COSY/NOESY).

  • Parameter Optimization:

    • Load the noah4_bscn pulse program.

    • Set the recovery delay (d1) to 1.5–2.0 seconds.

    • Causality: A single d1 must be long enough to allow >80% longitudinal relaxation (T1) of all protons to ensure quantitative recovery for the next scan[5].

    • Set the NOESY mixing time (d8) to 300–500 ms, optimized for the correlation time (τc) of typical small-molecule azetidines (~300-500 Da).

  • Acquisition & Demultiplexing: Execute the experiment. Post-acquisition, run the vendor-specific demultiplexing script (e.g., splitx_noah or au_noah).

    • Causality: The spectrometer records all data blocks into a single Free Induction Decay (FID). The script parses this master FID into four distinct 2D datasets for independent processing[8].

Protocol B: Resolving Overlapping Azetidine Protons via Real-Time Pure Shift HSQC

Objective: Collapse overlapping C-3 and C-4 proton multiplets to determine exact chemical shifts.

  • Sequence Selection: Load a real-time pure shift HSQC sequence (e.g., Zangger-Sterk or SAPPHIRE based)[7].

  • Chunking Parameterization: Set the data chunk duration to ~15-20 ms.

    • Causality: Real-time pure shift acquires data in small "chunks" while decoupling homonuclear spins. If the chunk is too long, J-coupling evolves and broadens the singlet; if too short, gradient recovery artifacts dominate the spectrum.

  • Data Validation: Overlay the Pure Shift HSQC with the NOAH-HSQC. The pure shift singlets must align perfectly with the geometric center of the conventional multiplets. This serves as a closed-loop validation of the chemical shift assignment.

Conclusion

For drug development professionals working with highly functionalized, strained azetidine scaffolds, relying solely on conventional 2D NMR is analytically inefficient. By implementing NOAH super-sequences, laboratories can reduce spectrometer time by up to 60% while obtaining a complete, self-validating structural dataset[4],[8]. When combined with Pure Shift NMR to resolve spectral crowding[7], this advanced analytical suite provides unequivocal proof of azetidine regiochemistry and stereochemistry.

Sources

Validation

A Head-to-Head Comparison: Azetidin-1-yl(azetidin-3-yl)methanone as a Novel Scaffold in Drug Discovery

A Technical Guide for Medicinal Chemists In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unexplored chemical space and confer advantageous physicochemical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unexplored chemical space and confer advantageous physicochemical properties is incessant. Saturated heterocycles, particularly those with high sp³-character, are increasingly sought after for their ability to improve properties like solubility and metabolic stability while providing rigid three-dimensional structures.[1][2] The four-membered azetidine ring, once a synthetic curiosity, is now recognized as a privileged scaffold, appearing in several FDA-approved drugs.[1][3] This guide provides a comprehensive benchmarking of the novel building block, Azetidin-1-yl(azetidin-3-yl)methanone, against more conventional commercial alternatives, offering a data-driven framework for its strategic deployment in drug discovery programs.

Profiling the Candidates: A Comparative Overview

The unique value of a building block is defined by its inherent chemical and structural properties. Here, we compare Azetidin-1-yl(azetidin-3-yl)methanone with two widely used commercial azetidine building blocks: N-Boc-azetidin-3-one and tert-butyl 3-aminoazetidine-1-carboxylate (N-Boc-3-aminoazetidine) .

Azetidin-1-yl(azetidin-3-yl)methanone presents a unique rigidified di-heterocyclic structure, where a central ketone linker bridges two azetidine rings. This arrangement offers distinct exit vectors and conformational constraints not present in simpler azetidines.

N-Boc-azetidin-3-one is a versatile intermediate, providing a reactive ketone handle on a protected azetidine ring.[4][5] It is a common starting point for introducing the 3-oxo-azetidine motif.

N-Boc-3-aminoazetidine offers a primary amine on the 3-position of a protected azetidine, making it ideal for amide bond formation and other nucleophilic additions.[6][7][8]

PropertyAzetidin-1-yl(azetidin-3-yl)methanoneN-Boc-azetidin-3-oneN-Boc-3-aminoazetidine
Molecular Weight 140.19 g/mol [9]171.19 g/mol 172.23 g/mol
Formula C₇H₁₂N₂O[9]C₈H₁₃NO₃C₈H₁₆N₂O₂
Structure Two azetidine rings linked by a ketoneProtected azetidine with a ketoneProtected azetidine with a primary amine
Key Reactive Handle Ketone, secondary amine (on 3-yl ring)KetonePrimary amine
Protection Strategy Requires protection of the secondary amine for selective reactionsBoc-protected amineBoc-protected amine

Head-to-Head Performance Benchmarking

To provide a practical comparison, we outline three key experiments that probe the reactivity, stability, and derivatization potential of these building blocks.

Experiment 1: Reductive Amination of the Ketone Moiety

Reductive amination is a cornerstone reaction for converting ketones into amines, a critical transformation in library synthesis.[10][11][12] This experiment evaluates the efficiency of this reaction on our building blocks of interest.

Protocol: General Procedure for Reductive Amination

  • To a solution of the ketone-containing building block (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent (e.g., dichloroethane or THF), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcomes & Causality:

  • Azetidin-1-yl(azetidin-3-yl)methanone: The presence of the secondary amine on the azetidin-3-yl ring may compete with the desired amine nucleophile, potentially leading to side products or requiring a protection-deprotection sequence. The overall steric bulk is also higher compared to N-Boc-azetidin-3-one.

  • N-Boc-azetidin-3-one: This substrate is expected to perform well in reductive amination, as the Boc group provides steric bulk that can influence the stereochemical outcome and prevents side reactions at the azetidine nitrogen.

Experiment 2: Amide Bond Stability Assessment

The central amide bond in Azetidin-1-yl(azetidin-3-yl)methanone is a potential site of metabolic or chemical instability. Understanding its robustness is crucial for its application in drug candidates.[13][14]

Protocol: Chemical Stability Assay [13][15]

  • Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and quench any further degradation (e.g., by adding an equal volume of acetonitrile).

  • Analyze the samples by LC-MS to quantify the remaining parent compound and identify any degradation products.

  • Calculate the half-life (t₁/₂) of the compound at each pH.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Stock Solution (Compound in DMSO) pH2 pH 2 Buffer Stock->pH2 Dilution pH74 pH 7.4 Buffer Stock->pH74 Dilution pH9 pH 9 Buffer Stock->pH9 Dilution Incubate Incubate at 37°C Aliquots Withdraw Aliquots (t = 0, 1, 4, 8, 24h) Incubate->Aliquots Quench Quench with ACN Aliquots->Quench LCMS LC-MS Analysis Data Calculate Half-Life (t½) LCMS->Data

Expected Outcomes & Causality:

  • The amide bond in Azetidin-1-yl(azetidin-3-yl)methanone, being a tertiary amide derived from two secondary amines, is expected to be relatively stable. However, the ring strain of the azetidine moieties could potentially influence its susceptibility to hydrolysis, particularly under strong acidic or basic conditions.

Experiment 3: Derivatization of the Azetidine Nitrogen

The utility of a building block is often determined by the ease with which it can be further functionalized. This experiment compares the reactivity of the azetidine nitrogens in our candidate molecules.

Protocol: N-Arylation of Azetidine

  • To a solution of the azetidine-containing building block (1.0 eq) and an aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq) in a suitable solvent (e.g., DMSO or DMF), add a base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcomes & Causality:

  • Azetidin-1-yl(azetidin-3-yl)methanone: The secondary amine on the azetidin-3-yl ring is expected to be reactive towards arylation. The nitrogen of the azetidin-1-yl ring is part of an amide and will not react under these conditions.

  • N-Boc-3-aminoazetidine: After deprotection of the Boc group, the resulting secondary amine on the azetidine ring will be available for arylation. The primary amine at the 3-position would also be reactive, necessitating orthogonal protection strategies for selective functionalization.

Structural and Vectorial Analysis

A key advantage of using rigid scaffolds like azetidines is the ability to project substituents into specific regions of three-dimensional space.[16][17] Azetidin-1-yl(azetidin-3-yl)methanone offers a unique structural framework compared to its simpler counterparts.

The di-azetidinyl ketone core provides two distinct points for derivatization (the ketone and the secondary amine), projecting substituents in roughly orthogonal directions. This can be advantageous for exploring different binding pockets of a biological target. In contrast, the monosubstituted azetidines offer a more limited set of derivatization vectors from a single ring system.

Conclusion and Recommendations

Azetidin-1-yl(azetidin-3-yl)methanone is a promising, albeit more complex, building block for drug discovery programs seeking to explore novel chemical space with a high degree of three-dimensional complexity.

  • Choose Azetidin-1-yl(azetidin-3-yl)methanone when:

    • The goal is to rigidly link two pharmacophores with a specific spatial orientation.

    • Access to diverse, sp³-rich scaffolds is a priority.

    • A more complex synthetic route is acceptable for achieving unique molecular architectures.

  • Choose N-Boc-azetidin-3-one or N-Boc-3-aminoazetidine when:

    • A simple, well-established azetidine scaffold is required.

    • The synthetic strategy involves straightforward functionalization of a ketone or amine.

    • Rapid library synthesis is a primary objective.

Ultimately, the choice of building block will depend on the specific goals of the drug discovery project. This guide provides the foundational data and experimental framework to make an informed decision, empowering researchers to leverage the unique advantages of each of these valuable azetidine scaffolds.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
  • Stability of Amide Bonds: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (n.d.). BenchChem.
  • Stability of Amide Bonds Formed by NHS Ester Reactions: A Compar
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate | 1257293-97-2. (n.d.). MilliporeSigma.
  • Azetidines. (n.d.). Enamine.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Synfacts.
  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acet
  • Basu, B., Jha, S., & Bhuiyan, M. M. H. (2003).
  • Drug Modifications to Improve Stability. (n.d.).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Azetidin-3-one. (n.d.). PubChem.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). Journal of Medicinal Chemistry.
  • 1-Cbz-3-(Boc-amino)azetidine. (n.d.). Sigma-Aldrich.
  • 3-N-Boc-AMinoazetidine Acet

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a rigorous system of causality. Understanding why a chemical behaves the way it does is the foundation of true op...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a rigorous system of causality. Understanding why a chemical behaves the way it does is the foundation of true operational security.

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS: 1257293-97-2) is a highly specialized building block utilized in advanced drug development. Unlike many pharmaceutical salts which present as crystalline solids, this specific trifluoroacetate (TFA) salt presents as a liquid at room temperature [1]. This physical state fundamentally alters its risk profile, increasing the likelihood of aerosolization, vaporization, and rapid dermal absorption.

The following guide provides a self-validating, step-by-step operational framework for handling this compound with uncompromising scientific integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the physicochemical properties of the compound. The dual azetidine rings possess significant ring strain, while the TFA counterion imparts hygroscopicity and mild acidity.

Table 1: Physicochemical and Hazard Profile

Property / Hazard CodeValue / DesignationScientific Causality & Operational Implication
Physical Form LiquidLiquids possess higher vapor pressures and splash risks compared to solids, necessitating volumetric transfer rather than gravimetric weighing [1].
Storage Temp. 2–8°C (Refrigerator)Minimizes thermal degradation of the strained azetidine rings and reduces the kinetic energy available for volatilization [1].
H302 Harmful if swallowedThe heterocycle is pharmacologically active; the TFA salt enhances solubility and systemic absorption across lipid bilayers.
H315 / H319 Causes skin/serious eye irritationThe mildly acidic nature of the TFA counterion and the nucleophilic potential of the azetidine nitrogens disrupt cellular membranes [1].
H335 / P261 May cause respiratory irritationVolatilization of the liquid phase can severely irritate mucous membranes. Avoid breathing vapors [1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling liquid TFA salts without specific, deliberate modifications. Every piece of equipment must serve as a functional barrier against the compound's specific hazards [2].

  • Hand Protection (Double-Gloving): Use Nitrile (minimum 5 mil thickness) or Neoprene gloves.

    • Causality: Liquid TFA salts can act as permeation enhancers, eventually breaching standard latex. Double-gloving creates a self-validating breach-detection system: if the outer glove is contaminated, it serves as a sacrificial layer that can be immediately doffed, leaving the inner glove intact to protect the skin.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Because the compound is a liquid irritant (H319), standard safety glasses with side shields fail to provide the hermetic sealing required to block micro-droplets or vapor intrusion.

  • Body Protection: A fluid-resistant lab coat with knit cuffs, fully buttoned to the collar.

  • Respiratory Protection: All open-container handling must occur inside a properly calibrated Chemical Fume Hood (face velocity 80-120 FPM).

    • Causality: The H335 hazard dictates that ambient inhalation must be prevented. If hood ventilation is compromised, a P100 organic vapor respirator is mandated.

Operational Workflow: Aliquoting and Transfer

Because this compound is stored at 2–8°C but handled at room temperature, environmental moisture is a primary enemy of sample integrity. TFA salts are highly hygroscopic [3].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from the refrigerator and place it in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial immediately introduces ambient humidity. The liquid will act as a condensation nucleus, absorbing water and leading to rapid hydrolysis or volumetric concentration errors.

  • Environment Validation: Verify the fume hood airflow monitor indicates safe operation. Line the work surface with a chemical-absorbent, plastic-backed bench pad.

  • Volumetric Transfer: Use a positive-displacement pipette or a glass gas-tight syringe to transfer the liquid.

    • Causality: The liquid TFA salt has a different viscosity and vapor pressure than aqueous solutions, making standard air-displacement pipettes highly inaccurate and prone to hazardous dripping.

  • Inert Purging: Purge the primary container with an inert gas (Argon or Nitrogen) before resealing.

    • Causality: Displacing oxygen and moisture preserves the integrity of the azetidine rings during long-term storage.

HandlingWorkflow Equilibrate 1. Equilibrate to RT (Prevents Condensation) Validate 2. Validate Fume Hood (Face Velocity 80-120 FPM) Equilibrate->Validate PPE 3. Don Specialized PPE (Double Nitrile, Goggles) Validate->PPE Transfer 4. Volumetric Transfer (Positive-Displacement) PPE->Transfer Purge 5. Inert Gas Purge (Argon/Nitrogen) Transfer->Purge Store 6. Return to 2-8°C (Maintains Stability) Purge->Store

Figure 1: Standard operating procedure for volumetric transfer of liquid TFA salts.

Emergency Response & Spill Management

Liquid spills spread rapidly, exponentially increasing the surface area for vaporization and inhalation risk. Immediate, methodical containment is required.

Step-by-Step Methodology:

  • Evacuate & Isolate: Alert nearby personnel. Isolate the spill area but leave the fume hood running to capture evolving vapors.

  • Inert Containment: Surround and cover the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).

    • Causality: Never use combustible absorbents like paper towels or sawdust for concentrated salts. The chemical reactivity of the concentrated TFA moiety with organic matrices can be unpredictable.

  • Collection: Carefully scoop the absorbed slurry using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) followed by soap and water.

    • Causality: The mild base neutralizes residual trifluoroacetic acid derivatives, permanently mitigating the lingering H315/H319 corrosive hazards.

SpillResponse Detect Liquid Spill Detected (H315, H319, H335) Isolate Isolate Area & Maintain Ventilation Detect->Isolate Absorb Apply Inert Absorbent (Diatomaceous Earth) Isolate->Absorb Collect Collect in HDPE (Non-Sparking Tools) Absorb->Collect Neutralize Decontaminate Surface (Dilute NaHCO3 + Water) Collect->Neutralize Dispose Label as Hazardous Waste (TFA Contaminated) Neutralize->Dispose

Figure 2: Emergency spill response and surface decontamination workflow.

Disposal & Environmental Logistics

Improper disposal of fluorinated compounds poses severe environmental and regulatory risks.

  • Waste Segregation: Do not mix this compound with strong acids, bases, or oxidizing agents. Collect all contaminated consumables (pipette tips, outer gloves, absorbent materials) in a dedicated, clearly labeled halogenated organic waste container.

  • Destruction Protocol: Dispose of the waste via a licensed hazardous waste contractor.

    • Causality: The presence of the trifluoroacetate moiety requires that incineration be conducted exclusively at facilities equipped with acid-gas scrubbers. Thermal decomposition of TFA salts yields highly toxic fluorinated gases (such as hydrogen fluoride); proper scrubbing prevents catastrophic environmental toxicity.

References

  • Chemical Manufacturers. "2-Adamantanone-5-carboxylic acid / Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate Handling". Chemical Manufacturers India. [Link]

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